2-(2-Cyanoethylamino)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2-cyanoethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,6(10)11)9-5-3-4-8/h9H,3,5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMPLVCKLEQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544793 | |
| Record name | N-(2-Cyanoethyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170123-25-8 | |
| Record name | N-(2-Cyanoethyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid: A Comprehensive Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 2-(2-Cyanoethylamino)-2-methylpropanoic acid, a molecule of interest in the development of novel chemical entities. The primary focus of this document is the elucidation of a robust and reproducible synthetic protocol, grounded in the principles of Michael addition chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that influence reaction outcome and product purity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical guidance for the successful synthesis of this target compound.
Introduction and Strategic Overview
This compound is a derivative of the non-proteinogenic amino acid, 2-amino-2-methylpropanoic acid (also known as 2-aminoisobutyric acid or Aib). The introduction of a cyanoethyl group onto the primary amine of the Aib scaffold imparts distinct physicochemical properties that can be exploited in the design of novel molecules with potential therapeutic applications. The synthesis of this compound hinges on a classic organic reaction: the cyanoethylation of a primary amine.
Cyanoethylation is a specific type of Michael addition, a fundamental carbon-carbon bond-forming reaction.[1][2] In this context, the primary amine of 2-amino-2-methylpropanoic acid acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile, the Michael acceptor.[3] The reaction is typically facilitated by a base, which deprotonates the amine to enhance its nucleophilicity.
A key consideration in the synthesis of this compound is the steric hindrance presented by the two methyl groups on the α-carbon of the amino acid. This steric bulk can impede the approach of the amine to the acrylonitrile, potentially requiring more forcing reaction conditions compared to the cyanoethylation of less hindered primary amines.[4] This guide will address this challenge by presenting a protocol optimized for this specific substrate.
The Core Synthesis Pathway: Base-Catalyzed Cyanoethylation
The most direct and efficient route to this compound is the base-catalyzed addition of 2-amino-2-methylpropanoic acid to acrylonitrile. The reaction proceeds via the mechanism outlined below:
Diagram of the Synthesis Pathway:
Caption: A schematic overview of the synthesis of this compound.
Mechanism of Reaction:
-
Deprotonation: A basic catalyst abstracts a proton from the primary amino group of 2-amino-2-methylpropanoic acid, generating a more potent nucleophile.
-
Nucleophilic Attack: The resulting amino anion attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition fashion.
-
Protonation: The intermediate enolate anion is protonated by the solvent or a protonated catalyst molecule to yield the final product.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-methylpropanoic acid | 103.12 | 10.31 g | 0.1 |
| Acrylonitrile | 53.06 | 6.37 g (7.9 mL) | 0.12 |
| Sodium Hydroxide | 40.00 | 0.40 g | 0.01 |
| 1,4-Dioxane | - | 100 mL | - |
| Deionized Water | - | As needed | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.31 g (0.1 mol) of 2-amino-2-methylpropanoic acid and 0.40 g (0.01 mol) of sodium hydroxide in 50 mL of deionized water.
-
Addition of Solvent and Acrylonitrile: To the aqueous solution, add 50 mL of 1,4-dioxane. While stirring, add 7.9 mL (0.12 mol) of acrylonitrile dropwise over 15 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water = 4:1:1).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pH 7 with concentrated hydrochloric acid.
-
Purification:
-
Reduce the volume of the solvent in vacuo to approximately 20 mL.
-
Adjust the pH of the concentrated solution to the isoelectric point of the product (estimated to be around pH 5-6) with dropwise addition of 1 M hydrochloric acid. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40 °C overnight. The final product should be a white crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Critical Parameters and Troubleshooting
-
Stoichiometry: A slight excess of acrylonitrile is used to ensure complete consumption of the starting amino acid.
-
Catalyst: While sodium hydroxide is effective, other bases such as potassium hydroxide or triethylamine can also be used. The choice of base can influence the reaction rate.
-
Solvent: A mixture of water and a miscible organic solvent like dioxane or acetonitrile is recommended to ensure the solubility of both the polar amino acid salt and the less polar acrylonitrile.
-
Temperature: The reaction is typically conducted at elevated temperatures (50-70 °C) to overcome the activation energy, especially given the steric hindrance of the substrate.[4]
-
Side Reactions: The primary potential side reaction is the di-cyanoethylation of the amine. However, under the controlled conditions of this protocol, mono-alkylation is favored. Another possible side reaction is the cyanoethylation of the carboxylate group, although this is less likely under these conditions.
Conclusion
The synthesis of this compound via the base-catalyzed cyanoethylation of 2-amino-2-methylpropanoic acid is a reliable and scalable method. By carefully controlling the reaction parameters as outlined in this guide, researchers can consistently obtain the desired product in good yield and high purity. This comprehensive technical guide serves as a foundational resource for the synthesis of this and structurally related compounds, facilitating further research and development in the chemical and pharmaceutical sciences.
References
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022(10), A155–A159.
- Clayden, J., & Turnbull, B. W. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1304–1309.
- Google Patents. (1972). Synthesis of n-substituted 2-aminoethanethiosulfuric acids. US3655715A.
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6694-6696.
- Google Patents. (1966).
- Ojima, I., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(3), 514-518.
- Weaver, J. D., et al. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Organic Letters, 20(22), 7239–7244.
- Clayden, J., & Turnbull, B. W. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine.
- Bruson, H. A. (1949).
- Taunton, J., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
- Google Patents. (2014).
- Clayden, J., et al. (2021). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Google Patents. (2022).
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- ResearchGate. (2020).
- ResearchGate. (2009).
- Clayden, J., & Turnbull, B. W. (2011). Synthesis of enantiomerically enriched (R)-¹³C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine.
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- Khan Academy. (2013). Alpha amino acid synthesis.
- Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-6.
- Ghadiri, M. R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI.
- ResearchG
- Tassaing, T., et al. (2015). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 6(32), 5734-5741.
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- Righi, G., et al. (2006).
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. ACS Figshare.
- Görbitz, C. H., et al. (2011). N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P2(1)/n. Acta Crystallographica Section C, 67(Pt 8), o283-7.
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Sources
"2-(2-Cyanoethylamino)-2-methylpropanoic acid" CAS 106556-63-2 properties
An In-depth Technical Guide to 2-(2-Cyanoethylamino)-2-methylpropanoic acid (CAS 106556-63-2)
Disclaimer: The scientific literature on this compound (CAS 106556-63-2) is exceptionally limited. This guide has been compiled by leveraging data from structurally related compounds and established principles of organic chemistry to provide a foundational understanding and a framework for future research. All experimental protocols are proposed and should be approached with the standard rigour of chemical research and development.
Introduction and Molecular Overview
This compound is a non-proteinogenic amino acid derivative. Its structure combines a quaternary α-carbon, characteristic of 2-amino-2-methylpropanoic acid, with an N-linked cyanoethyl group. This unique combination suggests potential applications as a constrained amino acid analogue in peptide synthesis or as a building block in medicinal chemistry. The cyano group offers a versatile handle for further chemical transformations, while the gem-dimethyl group on the α-carbon can induce specific conformational constraints in peptides, potentially enhancing metabolic stability or receptor-binding affinity.
Physicochemical Properties: An Inferential Analysis
Due to the absence of experimentally determined data for this compound, the following table presents properties of its constituent precursors and related molecules to provide an estimated profile.
| Property | 2-Amino-2-methylpropanoic acid[1] | Acrylonitrile | 2-Cyano-2-methylpropanoic acid[2] | This compound (Predicted) |
| CAS Number | 62-57-7 | 107-13-1 | 22426-30-8 | 106556-63-2 |
| Molecular Formula | C4H9NO2 | C3H3N | C5H7NO2 | C8H14N2O2 |
| Molecular Weight | 103.12 g/mol | 53.06 g/mol | 113.11 g/mol | 170.21 g/mol |
| Appearance | White crystalline solid | Colorless volatile liquid | Not specified | Likely a white to off-white solid |
| Solubility | Soluble in water | Sparingly soluble in water | Not specified | Expected to have moderate water solubility |
| pKa | pKa1 ~2.4 (COOH), pKa2 ~10.2 (NH3+) | Not applicable | Not specified | pKa1 ~2-3 (COOH), pKa2 ~8-9 (secondary amine) |
Proposed Synthesis: A Practical Approach
The most direct and logical route to synthesize this compound is through a Michael addition (cyanoethylation) of 2-amino-2-methylpropanoic acid with acrylonitrile. This reaction is a well-established method for the N-alkylation of amines and amino acids[3].
Reaction Scheme
Sources
An In-Depth Technical Guide to 2-(2-Cyanoethylamino)-2-methylpropanoic acid
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(2-Cyanoethylamino)-2-methylpropanoic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, with the CAS number 106556-63-2, is a derivative of the non-proteinogenic amino acid 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid or Aib). The introduction of a cyanoethyl group to the amino function of Aib modifies its chemical properties, potentially influencing its biological activity and utility as a building block in medicinal chemistry and materials science. This guide will delve into the key technical aspects of this molecule, providing a foundational understanding for its application in research and development.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 106556-63-2 | [][2] |
| Molecular Formula | C₇H₁₂N₂O₂ | [][2] |
| Molecular Weight | 156.18 g/mol | [][2] |
| Canonical SMILES | CC(C)(C(=O)O)NCCC#N | N/A |
Molecular Structure and Stereochemistry
The molecular structure of this compound is characterized by a central quaternary carbon atom, a feature inherited from its parent molecule, 2-amino-2-methylpropanoic acid. This steric hindrance around the α-carbon can impart unique conformational constraints. The molecule possesses three key functional groups: a carboxylic acid, a secondary amine, and a nitrile group.
The presence of the gem-dimethyl group on the α-carbon makes this amino acid derivative achiral. The free rotation around the C-N and C-C single bonds allows for conformational flexibility, which can be a crucial factor in its interaction with biological targets.
Caption: 2D molecular structure of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved through a cyanoethylation reaction, which is a specific type of Michael addition.[3] This reaction involves the addition of the primary amino group of 2-amino-2-methylpropanoic acid to the electron-deficient double bond of acrylonitrile.[4][5]
Proposed Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the amino group on the β-carbon of acrylonitrile. The reaction is typically base-catalyzed, although with primary amines, it can often proceed without a catalyst.[4]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-2-methylpropanoic acid (Aib)
-
Acrylonitrile
-
Deionized water or ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-amino-2-methylpropanoic acid in a suitable solvent such as water or ethanol.
-
To this solution, add 1.1 equivalents of acrylonitrile dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in water and the pH is adjusted to the isoelectric point of the product amino acid (typically around pH 5-6) by the dropwise addition of dilute hydrochloric acid. This will cause the product to precipitate.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods as detailed in the following section. The expected yield for this type of reaction is generally moderate to high.
Molecular Characterization
Due to the limited availability of published experimental data for this specific molecule, the following characterization data is predicted based on the known spectroscopic properties of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
δ ~1.3 ppm (singlet, 6H): Two equivalent methyl groups attached to the quaternary carbon.
-
δ ~2.6-2.8 ppm (triplet, 2H): Methylene group adjacent to the nitrile group (-CH₂-CN).
-
δ ~2.9-3.1 ppm (triplet, 2H): Methylene group adjacent to the secondary amine (-NH-CH₂-).
-
Variable (broad singlet, 1H): Amine proton (-NH-).
-
Variable (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
-
¹³C NMR:
-
δ ~22-25 ppm: Methyl carbons.
-
δ ~18-20 ppm: Methylene carbon adjacent to the nitrile group.
-
δ ~40-45 ppm: Methylene carbon adjacent to the secondary amine.
-
δ ~55-60 ppm: Quaternary α-carbon.
-
δ ~118-120 ppm: Nitrile carbon.
-
δ ~175-180 ppm: Carboxylic acid carbon.
-
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3300-3400 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine.
-
~2900-3000 cm⁻¹: C-H stretches of the methyl and methylene groups.
-
~2240-2260 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
Mass Spectrometry (MS)
The expected molecular ion peak ([M+H]⁺) in high-resolution mass spectrometry would be at m/z 157.0977, corresponding to the molecular formula C₇H₁₃N₂O₂⁺.
Table 2: Predicted Spectroscopic Data Summary
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~1.3 (s, 6H), 2.6-2.8 (t, 2H), 2.9-3.1 (t, 2H) |
| ¹³C NMR | δ ~18-25 (CH₃, CH₂), ~40-45 (CH₂), ~55-60 (Cq), ~118-120 (CN), ~175-180 (COOH) |
| IR (cm⁻¹) | ~3300-2500 (O-H), ~3350 (N-H), ~2250 (C≡N), ~1710 (C=O) |
| HRMS (m/z) | [M+H]⁺ = 157.0977 |
Potential Applications
While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas:
-
Peptide Synthesis: As a derivative of Aib, it could be incorporated into peptides to induce helical conformations and increase proteolytic stability.[6] The cyanoethyl group could serve as a handle for further chemical modification or as a probe.
-
Medicinal Chemistry: The nitrile group can act as a bioisostere for other functional groups or be a precursor for the synthesis of other nitrogen-containing heterocycles. Cyanoethylated compounds have been explored for various biological activities.[2]
-
Materials Science: The presence of multiple functional groups (amine, carboxylic acid, nitrile) makes it a potential monomer or cross-linking agent in polymer synthesis. Cyanoethylated polymers are known for their enhanced thermal and dielectric properties.
Conclusion
This compound is an intriguing molecule with a unique combination of a sterically hindered amino acid core and a reactive cyanoethyl side chain. While detailed experimental data is sparse, this guide provides a solid theoretical and practical foundation for its synthesis and characterization based on established chemical principles. Further research into this compound is warranted to explore its full potential in various scientific and industrial applications.
References
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Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
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Darshani, T. S. N., et al. (2021). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 626–630. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-4. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6721-6723. Retrieved from [Link]
-
Li, H., et al. (2015). Structure and solution properties of cyanoethyl celluloses synthesized in LiOH/urea aqueous solution. RSC Advances, 5(26), 20261-20268. Retrieved from [Link]
-
Ohkama-Ohtsu, N., et al. (2015). 2-Cyanoethyl-isoxazolin-5-one Is a Major Low Molecular Weight Nitrogenous Compound in Sweet Pea (Lathyrus odoratus L.). The Horticulture Journal, 84(4), 346-351. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6721-6723. Retrieved from [Link]
-
Spanevello, R. A., et al. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 26(1), 164. Retrieved from [Link]
-
PubChem. (n.d.). Aminoisobutyric acid. Retrieved from [Link]
-
Kabanova, S. N., et al. (2018). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 54(4), 714-717. Retrieved from [Link]
- McWhorter, E. J. (1951). U.S. Patent No. 2,579,580. Washington, DC: U.S. Patent and Trademark Office.
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Odin, E. M., et al. (2015). Structure Activity Relationship (SAR) of Cyanoethylated Aromatic Amines. International Journal of Scientific & Engineering Research, 6(10), 100-106. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-cyanoethyl)glycine. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 4(2), 111-114. Retrieved from [Link]
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NIST. (n.d.). α-Aminoisobutanoic acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
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ResearchGate. (n.d.). Conversions after given time of the aza-Michael addition of 1 and 2 to.... Retrieved from [Link]
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NIST. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. Retrieved from [Link]
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Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 47. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-amino-2-methyl-propionic acid. Retrieved from [Link]
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Spectroscopic Characterization of 2-(2-Cyanoethylamino)-2-methylpropanoic acid: A Predictive and Practical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-(2-Cyanoethylamino)-2-methylpropanoic acid (CAS 106556-63-2). In the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from structurally analogous molecules, to present a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this and similar N-cyanoethylated amino acid derivatives. Methodologies for sample preparation and spectral acquisition are also detailed to provide a practical workflow for chemists in both research and industrial settings.
Introduction: The Significance of N-Cyanoethylated Amino Acids
N-cyanoethylated amino acids represent a class of compounds with significant potential in medicinal chemistry and materials science. The incorporation of the cyanoethyl group can modify the polarity, metabolic stability, and binding properties of the parent amino acid, making these derivatives valuable building blocks in the synthesis of novel therapeutic agents and functional polymers. Accurate and unambiguous characterization of these molecules is paramount for advancing research and ensuring the quality of synthesized materials. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.
This guide focuses on this compound, a molecule that combines the features of a quaternary α-amino acid with an N-cyanoethyl substituent. We will systematically deconstruct its predicted spectroscopic signature, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.
Molecular Identity and Structure
Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 106556-63-2 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
The structural formula of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.[2]
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| a | -CH ₃ | ~1.3 | Singlet (s) | Protons of the two equivalent methyl groups are on a quaternary carbon, hence no coupling. |
| b | -NH - | Broad, variable | Singlet (s, broad) | The amine proton signal is often broad due to exchange with the solvent and quadrupolar broadening from the nitrogen. Its chemical shift is highly dependent on solvent and concentration. |
| c | -CH ₂-CN | ~2.6 | Triplet (t) | These protons are adjacent to a methylene group, resulting in a triplet (n+1 rule, where n=2). The electron-withdrawing cyano group causes a downfield shift.[3] |
| d | -NH-CH ₂- | ~2.9 | Triplet (t) | These protons are adjacent to a methylene group, leading to a triplet. The electronegative nitrogen atom causes a downfield shift. |
| e | -COOH | Very broad, >10 | Singlet (s, very broad) | The carboxylic acid proton is highly deshielded and its signal is typically very broad and far downfield. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals, corresponding to the seven unique carbon environments.[4]
| Signal Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | -C H₃ | ~25 | The methyl carbons are in a typical aliphatic region. |
| 2 | -NH-C H₂- | ~40 | This carbon is deshielded by the adjacent nitrogen atom. |
| 3 | -C H₂-CN | ~20 | The carbon adjacent to the cyano group is slightly deshielded. |
| 4 | -C (CH₃)₂- | ~60 | This quaternary carbon is deshielded by the attached nitrogen and carboxyl groups. |
| 5 | -C N | ~118 | The nitrile carbon has a characteristic chemical shift in this region.[5] |
| 6 | -C OOH | ~175 | The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.[6] |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent. For amino acids, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[7] D₂O will result in the exchange of the -NH and -COOH protons, causing their signals to disappear from the spectrum. DMSO-d₆ will allow for the observation of these exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, if not already present in the solvent.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation delay: 2 seconds.
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum provides a unique fingerprint that can confirm the presence of key structural motifs.[8]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong | The broadness is due to hydrogen bonding.[9] |
| ~3300 | N-H stretch (secondary amine) | Medium, may be obscured by O-H | This peak may be visible as a shoulder on the broad O-H band. |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Characteristic of the methyl and methylene groups. |
| ~2250 | C≡N stretch (nitrile) | Medium, Sharp | This is a highly characteristic and diagnostic peak for the nitrile functional group.[10] |
| ~1710 | C=O stretch (carboxylic acid) | Strong | A strong absorption typical for the carbonyl group in a carboxylic acid. |
| 1640 - 1550 | N-H bend (secondary amine) | Medium | Bending vibration of the N-H bond. |
| 1470 - 1370 | C-H bend (aliphatic) | Medium | Bending vibrations of the methyl and methylene groups. |
| ~1250 | C-O stretch (carboxylic acid) | Medium | Stretching vibration of the carbon-oxygen single bond in the carboxyl group. |
| ~1100 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen single bond. |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.[11]
Predicted Molecular Ion:
-
[M+H]⁺ (ESI): m/z 157.09
-
[M]⁺˙ (EI): m/z 156.09
Predicted Fragmentation Pattern (Electron Ionization - EI)
Electron ionization is a high-energy technique that often leads to extensive fragmentation. The predicted fragmentation pathways for this compound are illustrated below.
Caption: Predicted major fragmentation pathways in EI-MS.
Rationale for Key Fragments:
-
m/z 111: Loss of the carboxyl group (-COOH) is a common fragmentation pathway for amino acids.[12]
-
m/z 141: Loss of a methyl group (-CH₃) from the quaternary center.
-
m/z 70: Alpha-cleavage adjacent to the amine, resulting in the loss of the cyanoethyl group and a hydrogen rearrangement.
-
m/z 55: A fragment corresponding to the cyanoethylamino moiety.
-
m/z 42: Further fragmentation of the amine-containing fragments.
Experimental Protocol for Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.
Instrumental Parameters (ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for amino acids.
-
Scan Range: m/z 50 - 500.
Sample Preparation (Electron Ionization - EI):
-
The sample must be sufficiently volatile and thermally stable. Derivatization to a more volatile ester may be necessary.
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
Instrumental Parameters (EI):
-
Mass Spectrometer: A mass spectrometer with an EI source.
-
Ionization Energy: 70 eV (standard).
-
Scan Range: m/z 30 - 300.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule, even in the absence of a reference standard. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data. The principles and predictive methodologies outlined herein can be extended to other novel N-substituted amino acid derivatives, serving as a valuable resource for the broader scientific community.
References
-
Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. Retrieved from [Link]
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Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
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Which solvents I should use for taking NMR of amino acid? (2017). ResearchGate. Retrieved from [Link]
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The Mass Spectra of the α-Amino Acids. (1962). Journal of the American Chemical Society. Retrieved from [Link]
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EI mass spectra of N-alkyl(aryl)-N-perfluoroacyl-amino acids. (2014). ResearchGate. Retrieved from [Link]
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Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Retrieved from [Link]
-
¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). AIP Publishing. Retrieved from [Link]
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Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. (2018). ResearchGate. Retrieved from [Link]
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The Mass Spectra of the a-,Amino Acids. (1962). OSTI.GOV. Retrieved from [Link]
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ATR-FTIR spectroscopy of biological samples. Specac Ltd. Retrieved from [Link]
-
NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. (2017). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2023). ACS Omega. Retrieved from [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PubMed. Retrieved from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
¹³C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. (n.d.). Modgraph. Retrieved from [Link]
-
15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. (1979). ResearchGate. Retrieved from [Link]
-
Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. (2008). PubMed. Retrieved from [Link]
-
IR Spectroscopy - Basic Introduction. (2020). YouTube. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. (2017). PubMed. Retrieved from [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]
-
Amino Acids (NMR and more). Steffen's Chemistry Pages. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012). Journal of the American Chemical Society. Retrieved from [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]
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A Prospective Analysis of the Bio-Pharmacological Potential of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid: A Technical Guide for Preclinical Research and Development
Abstract
This technical guide provides a comprehensive, prospective analysis of the potential biological activities of the novel chemical entity, 2-(2-Cyanoethylamino)-2-methylpropanoic acid. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) framework, drawing upon established knowledge of its core chemical motifs: a β-aminopropanoic acid backbone, a cyanoethyl group, and a gem-dimethyl substitution. We hypothesize potential therapeutic applications and outline a detailed, tiered experimental workflow for the systematic evaluation of this compound's bio-pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for preclinical investigation.
Introduction: Unveiling a Candidate Molecule
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed and synthesized, offer the potential to modulate biological pathways with high specificity and efficacy. This compound is a compound of interest due to its unique combination of functional groups, each known to contribute to biological activity in various contexts. The core structure, a substituted β-aminopropanoic acid, is a privileged scaffold in medicinal chemistry, often associated with neurotransmitter modulation and metabolic regulation. The presence of a cyanoethylamino group and gem-dimethyl substitution further refines its potential interactions with biological targets. This guide will dissect the molecule's structural components to predict its biological activities and propose a rigorous, multi-stage research plan to validate these hypotheses.
Structural and Physicochemical Analysis
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior.
Molecular Structure
Caption: Molecular structure of this compound with key functional moieties highlighted.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target molecule, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~172.2 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~0.5 - 1.5 | Indicates good balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| pKa (Acidic) | ~4-5 | Carboxylic acid will be ionized at physiological pH. |
| pKa (Basic) | ~9-10 | Secondary amine will be protonated at physiological pH. |
Hypothesized Biological Activities: A Structure-Based Rationale
Based on the structural motifs present in this compound, we can hypothesize several potential biological activities.
Neuromodulatory Activity
The β-aminopropanoic acid core is structurally analogous to neurotransmitters like GABA and β-alanine. This suggests a potential for interaction with GABA receptors or transporters, leading to inhibitory neurotransmission effects. The cyano group, a known pharmacophore in various CNS-active drugs, could further modulate these interactions.[1]
-
Hypothesis 1a: The compound acts as an agonist or positive allosteric modulator of GABA receptors.
-
Hypothesis 1b: The compound inhibits GABA reuptake transporters (GATs), increasing synaptic GABA concentrations.
Anticancer Potential
Derivatives of aminopropanoic acid have demonstrated anticancer properties.[2] The cyano group is also a feature of several anticancer agents, where it can participate in covalent interactions with target proteins or mimic other functional groups.[3][4]
-
Hypothesis 2a: The compound exhibits cytotoxic activity against various cancer cell lines.
-
Hypothesis 2b: The compound interferes with metabolic pathways crucial for cancer cell proliferation.
Antimicrobial Activity
Cyanoethylated aromatic amines and other aminopropanoic acid derivatives have shown promising antimicrobial and antifungal activities.[2][5] The mechanism often involves disruption of cell wall synthesis or interference with essential metabolic processes.[5]
-
Hypothesis 3: The compound possesses broad-spectrum antibacterial and/or antifungal activity.
Proposed Experimental Workflow for Hypothesis Validation
A tiered approach to experimental validation is proposed to systematically investigate the hypothesized biological activities.
Tier 1: In Vitro Screening
The initial phase focuses on high-throughput in vitro assays to rapidly assess the primary hypotheses.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: A Mechanistic Hypothesis and Investigational Roadmap for 2-(2-Cyanoethylamino)-2-methylpropanoic acid
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Cyanoethylamino)-2-methylpropanoic acid is a novel small molecule with a chemical structure suggestive of intriguing pharmacological potential. To date, its mechanism of action remains uncharacterized. This technical guide puts forth a primary hypothesis centered on the molecule's structural motifs: the α-aminoisobutyric acid (Aib) scaffold and the β-cyanoethylamino group. We postulate a dual-pronged mechanism involving the modulation of cellular metabolism and the inhibition of dipeptidyl peptidase (DPP) enzymes. This document provides a comprehensive, step-by-step experimental roadmap to rigorously test this hypothesis, offering detailed protocols and data interpretation frameworks. Our objective is to furnish the scientific community with a foundational guide to systematically investigate the biological activities of this and structurally related compounds.
Introduction: Deconstructing the Molecular Architecture
The structure of this compound presents two key functional domains that form the basis of our mechanistic hypothesis.
-
α-Aminoisobutyric Acid (Aib) Core: The Aib moiety is a non-proteinogenic amino acid known to induce conformational constraints in peptides, often promoting helical structures. Its presence in a small molecule could facilitate unique binding interactions with protein targets. Furthermore, Aib and its derivatives have been explored for their roles in metabolic regulation.
-
β-Cyanoethylamino Moiety: The cyano group is a versatile functional group in medicinal chemistry, often serving as a nitrile warhead or a precursor to other functionalities. The β-cyanoethylamino structure is of particular interest due to its potential to interact with a class of enzymes known as dipeptidyl peptidases (DPPs), which are critical regulators of various physiological processes.
Based on these structural alerts, we propose a primary and a secondary hypothesis for the mechanism of action.
Central Hypothesis: Dual-Action Metabolic and Peptidase Modulation
We hypothesize that this compound functions as a dual-action agent:
-
Primary Hypothesis: Dipeptidyl Peptidase (DPP) Inhibition: The β-cyanoethylamino group may act as a covalent or non-covalent inhibitor of dipeptidyl peptidases, particularly DPP4 or DPP9. DPP4 is a well-established target in type 2 diabetes, while DPP9 is implicated in inflammation and cell survival.
-
Secondary Hypothesis: Modulation of Cellular Metabolism: The Aib core could facilitate transport into cells via amino acid transporters and subsequently influence metabolic pathways, potentially impacting cellular energy homeostasis.
This guide will focus on providing a detailed experimental plan to investigate the primary hypothesis of DPP inhibition.
Experimental Roadmap for Hypothesis Validation
A multi-tiered approach is essential to systematically validate the proposed mechanism of action. The following sections outline the key experimental phases, from initial target engagement to cellular and in vivo validation.
Phase 1: In Vitro Target Engagement and Enzyme Kinetics
The initial phase aims to determine if this compound directly interacts with and inhibits the activity of purified DPP enzymes.
This protocol describes a fluorometric assay to measure the inhibitory potential of the compound against recombinant human DPP4 and DPP9.
Materials:
-
Recombinant Human DPP4 (e.g., R&D Systems, Cat# 9168-SE)
-
Recombinant Human DPP9 (e.g., R&D Systems, Cat# 3178-SE)
-
DPP4/DPP9 Substrate: Gly-Pro-AMC (e.g., Bachem, Cat# I-1225)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl
-
This compound (test compound)
-
Sitagliptin (DPP4 inhibitor control)
-
Talabostat (DPP9 inhibitor control)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in the assay buffer.
-
Enzyme Preparation: Dilute recombinant DPP4 and DPP9 to a working concentration of 2X the final concentration in the assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound or control inhibitor to the wells.
-
Add 5 µL of assay buffer to the control wells (0% inhibition).
-
Add 10 µL of the 2X enzyme solution to all wells except the no-enzyme control.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of 2X Gly-Pro-AMC substrate to all wells.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the fluorescence every 60 seconds for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the rates to the control wells.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
The results of this experiment can be summarized in the following table:
| Compound | DPP4 IC50 (µM) | DPP9 IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Sitagliptin (Control) | [Insert Value] | [Insert Value] |
| Talabostat (Control) | [Insert Value] | [Insert Value] |
Causality and Self-Validation:
This experiment directly measures the compound's ability to inhibit the target enzymes. The inclusion of known selective inhibitors (Sitagliptin for DPP4, Talabostat for DPP9) serves as a critical internal control, validating the assay's performance. A low micromolar or nanomolar IC50 value would provide strong evidence for direct target engagement.
Should significant inhibition be observed, follow-up enzyme kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or covalent). This can be achieved by performing the inhibition assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Phase 2: Cellular Target Engagement and Pathway Modulation
This phase aims to confirm target engagement in a cellular context and investigate the downstream consequences of DPP inhibition.
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.
Materials:
-
Human cell line expressing DPP4 and DPP9 (e.g., HEK293, Jurkat)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer (with protease inhibitors)
-
Antibodies for Western Blot: anti-DPP4, anti-DPP9, anti-GAPDH (loading control)
-
SDS-PAGE and Western Blotting reagents and equipment
-
PCR thermocycler
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatants (containing soluble proteins) and analyze the levels of soluble DPP4 and DPP9 by Western blotting. GAPDH will serve as a loading control.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (i.e., stabilization of the protein at higher temperatures) in the presence of the compound indicates direct binding.
Visualization of Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
If DPP4 or DPP9 is inhibited, downstream signaling pathways should be affected. For example, DPP4 inhibition leads to increased levels of active GLP-1.
Experimental Protocol: GLP-1 Measurement
Procedure:
-
Treat a relevant cell line (e.g., a gut endocrine L-cell line like GLUTag) with the test compound.
-
Stimulate the cells to secrete GLP-1.
-
Measure the concentration of active GLP-1 in the cell culture supernatant using a commercially available ELISA kit.
-
An increase in active GLP-1 levels in the presence of the compound would be consistent with DPP4 inhibition.
Visualization of Proposed Signaling Pathway:
Caption: Proposed DPP4 Inhibition Signaling Pathway.
Conclusion and Future Directions
This guide presents a focused and actionable strategy to investigate the mechanism of action of this compound. The proposed experiments are designed to rigorously test the hypothesis of DPP inhibition in a logical, stepwise manner. Positive results from these studies would provide a strong foundation for further preclinical development, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models, such as models of type 2 diabetes or inflammation. The secondary hypothesis of metabolic modulation via the Aib core remains an intriguing avenue for future exploration, potentially revealing a truly multi-faceted pharmacological profile for this novel compound.
References
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link]
-
Wilson, C. H., & Abbott, C. A. (2021). The rise and fall of dipeptidyl peptidase 9. Frontiers in Immunology, 12, 706944. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Topic: 2-(2-Cyanoethylamino)-2-methylpropanoic Acid: Synthesis, Characterization, and Strategic Applications of a Versatile Chemical Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of 2-(2-Cyanoethylamino)-2-methylpropanoic acid, a non-proteinogenic amino acid derivative with significant potential as a versatile building block in synthetic chemistry and drug discovery. The presence of a sterically hindered α,α-disubstituted amino acid core, combined with the synthetically malleable cyanoethyl group, offers a unique scaffold for creating novel molecular architectures. This document details the fundamental synthesis via cyanoethylation, outlines robust protocols for characterization and purity assessment, discusses the synthesis of key analogs, and explores its current and prospective applications. The methodologies are presented with a focus on mechanistic understanding and experimental reproducibility, providing researchers with the practical insights necessary to leverage this compound in their work.
Introduction: The Strategic Value of Hindered Amino Acid Scaffolds
In the landscape of medicinal chemistry and materials science, α,α-disubstituted amino acids are of paramount importance. The gem-disubstitution at the alpha-carbon, as seen in the 2-methylpropanoic acid core of the title compound, imparts significant conformational rigidity. This steric hindrance restricts the rotational freedom around the α-carbon, which is a highly sought-after attribute in peptide and small molecule drug design for stabilizing specific secondary structures (e.g., helices, turns) and improving resistance to enzymatic degradation.
The addition of a (2-cyanoethyl)amino group introduces a second key feature: a versatile functional handle. The nitrile (cyano) group is a linchpin for a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions, opening up a vast chemical space for derivatization. The resulting molecule, this compound, is therefore not just a compound, but a strategic platform for generating libraries of novel analogs with potential applications ranging from peptidomimetics to functionalized polymers.
Core Synthesis: The Cyanoethylation of 2-Amino-2-methylpropanoic Acid
The primary and most efficient route to synthesize this compound is through the N-cyanoethylation of 2-amino-2-methylpropanoic acid. This reaction is a classic example of a conjugate addition, specifically an aza-Michael addition.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the primary amine of the amino acid on the β-carbon of an activated alkene, typically acrylonitrile.
-
Nucleophile Activation: The nucleophilicity of the amino group is crucial. The reaction is often performed under basic conditions or in a protic solvent like water or ethanol, which facilitates the deprotonation of the ammonium salt form of the amino acid, freeing the lone pair of the nitrogen for attack.
-
Michael Acceptor: Acrylonitrile serves as the Michael acceptor. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack.
-
Reaction Control: The reaction is highly regioselective, with the nucleophile adding exclusively to the β-position. While mono-cyanoethylation is the primary goal, over-alkylation to form the di-cyanoethylated product can occur if excess acrylonitrile or harsh conditions are used. Stoichiometric control is therefore critical. The steric hindrance from the gem-dimethyl group on the amino acid helps to disfavor this second addition.
Caption: Key synthetic transformations of the nitrile group to produce functional analogs.
Physicochemical Characterization and Quality Control
Ensuring the identity, purity, and stability of the synthesized compound is a critical, self-validating step in any experimental workflow. A multi-technique approach is required for unambiguous characterization.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals would include the singlet for the gem-dimethyl protons, and the two triplet signals corresponding to the adjacent methylene (-CH₂-) groups of the cyanoethyl moiety.
-
¹³C NMR: Confirms the carbon backbone. The quaternary α-carbon, the carboxyl carbon, and the characteristic nitrile carbon signal (typically >110 ppm) are key diagnostic peaks.
-
-
Infrared (IR) Spectroscopy: An indispensable tool for identifying the nitrile functional group, which exhibits a sharp, characteristic absorption band in the range of 2260-2240 cm⁻¹. The presence of the carboxylic acid is confirmed by a broad O-H stretch and a strong C=O stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with an acid modifier like formic acid) can separate the product from starting materials and by-products. Purity is determined by the relative area of the product peak, typically with UV detection.
-
Melting Point: Pure crystalline solids have a sharp, defined melting point. [1]A broad melting range often indicates the presence of impurities.
| Analytical Technique | Parameter Measured | Typical Expected Result for Core Compound |
| ¹H NMR | Proton Chemical Shifts & Multiplicity | Singlet (6H, C(CH₃)₂), Two Triplets (4H, -CH₂CH₂CN) |
| ¹³C NMR | Carbon Chemical Shifts | Signals for C=O, C≡N, quaternary Cα, methyl, and methylene carbons |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | ~2250 (C≡N stretch), ~1710 (C=O stretch), 2500-3300 (broad O-H) |
| HRMS | Exact Mass-to-Charge (m/z) | [M+H]⁺ corresponding to the C₈H₁₄N₂O₂ formula |
| RP-HPLC | Retention Time & Peak Area | Single major peak with >95% area under the curve |
Applications and Biological Relevance
While this compound is not a widely commercialized product, its structural motifs are relevant in several areas of research and development.
-
Peptidomimetics and Drug Discovery: The α,α-disubstituted amino acid core is a well-established component in designing conformationally constrained peptides that can mimic or block biological interactions. The cyanoethylamino side chain offers a unique length and functionality for probing ligand-receptor interactions. Unnatural amino acids synthesized via aza-Michael additions have shown potential as inhibitors of metabolic enzymes. [2]* Polymer and Materials Science: Amino acids are increasingly used to functionalize polymers to enhance properties like biocompatibility or biodegradability. The aza-Michael reaction is an efficient, often catalyst-free method for attaching amino acids to acrylate-based polymers. [3][4]The nitrile group can also be used for post-polymerization modification.
-
Intermediate for Heterocyclic Synthesis: The functional groups on the scaffold can be used as starting points for synthesizing more complex heterocyclic structures, which are a cornerstone of many pharmaceutical agents.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis and analysis.
Protocol: Synthesis of this compound
Objective: To synthesize the title compound via aza-Michael addition.
Materials:
-
2-Amino-2-methylpropanoic acid (Aib), (CAS 62-57-7) [5]* Acrylonitrile
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Acetone
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (0.1 mol) of 2-amino-2-methylpropanoic acid in 100 mL of deionized water.
-
Cool the flask in an ice-water bath.
-
Slowly add 5.8 g (0.11 mol, 1.1 equivalents) of acrylonitrile to the stirring solution over 15 minutes. Causality Note: Acrylonitrile is added slowly and with cooling to control the exothermic reaction and minimize potential polymerization.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the solution in an ice bath and acidify to pH ~3 by the dropwise addition of concentrated HCl. Causality Note: Acidification protonates the product, causing it to precipitate out of the aqueous solution as the zwitterion or hydrochloride salt, separating it from any water-soluble impurities.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with two portions of cold water (20 mL each) followed by one portion of cold acetone (20 mL).
-
Dry the product under vacuum to a constant weight.
-
Characterize the final product using NMR, IR, and MS as described in Section 4.0.
Protocol: Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow from synthesis to final, validated product.
Caption: A comprehensive workflow for the synthesis, purification, and validation of the target compound.
Future Outlook
The scaffold of this compound represents a largely untapped resource for chemical innovation. Future research should focus on:
-
Asymmetric Synthesis: Developing stereoselective methods to introduce chirality at the β-carbon of the side chain during the Michael addition.
-
High-Throughput Derivatization: Utilizing the nitrile handle in parallel synthesis to rapidly generate libraries of diverse analogs for biological screening.
-
Bio-conjugation: Exploring the use of the terminal functional groups (after modification of the nitrile) to conjugate the molecule to proteins, antibodies, or nanoparticles for targeted delivery applications.
By leveraging the foundational chemistry detailed in this guide, researchers are well-equipped to explore the full potential of this versatile and valuable chemical entity.
References
-
Matrix Fine Chemicals. 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. [Link]
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PubChem. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091. National Institutes of Health. [Link]
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ResearchGate. The plausible reaction mechanism for the aza‐Michael addition catalyzed.... [Link]
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McKinney, L. L., et al. Cyanoethylation of Alpha Amino Acids. I. Monocyanoethyl Derivatives. Journal of the American Chemical Society. [Link]
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PubChem. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. National Institutes of Health. [Link]
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Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]
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Evans, Michael. General Reactivity of Amino Acids. YouTube. [Link]
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FlavorDB. 2-Methylpropanoic acid. [Link]
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Royal Society of Chemistry. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
- Google Patents. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
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García, J., et al. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. PubMed. [Link]
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Grienke, U., et al. The synthesis of novel unnatural amino acid by intramolecular aza-Michael addition reaction as multitarget enzyme inhibitors. PubMed. [Link]
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Organic Syntheses. α-AMINOISOBUTYRIC ACID. [Link]
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ResearchGate. Physio Chemical Properties of Amino acids. [Link]
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Patsnap Eureka. 2-amino, 2-methyl cyanoacetate/ethyl cyanoacetate, 2-amino, 2-cyanoacetic acid and synthesis process thereof. [Link]
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PubChem. Aminoisobutyric acid | C4H9NO2 | CID 6119. National Institutes of Health. [Link]
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NIST WebBook. Propanoic acid, 2-methyl-. [Link]
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Royal Society of Chemistry. Protecting group-free introduction of amino acids to polymers through the aza-Michael reaction. [Link]
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MDPI. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]
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An In-Depth Technical Guide to the In Silico Modeling and Docking of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Abstract
In silico modeling and molecular docking have become cornerstone methodologies in modern drug discovery, offering a rapid and cost-effective means to investigate the interactions between small molecules and their biological targets.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of the computational workflow applied to the novel small molecule, 2-(2-Cyanoethylamino)-2-methylpropanoic acid. We will navigate the entire process, from initial target identification to the intricate analysis of docking results, with a focus on the scientific rationale behind each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.
Introduction: The Role of In Silico Approaches in Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates. Computational techniques, collectively known as in silico methods, have emerged as a powerful tool to de-risk and expedite this process.[1] By simulating molecular interactions within a virtual environment, we can predict the binding affinity of a compound to a protein target, elucidate its mechanism of action, and guide the design of more potent and selective drug candidates.[1]
Molecular docking, a key component of this computational toolkit, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This technique is instrumental in virtual screening, where large libraries of compounds are computationally screened against a target protein to identify potential hits.[2]
This guide will use This compound as a case study to illustrate a practical and robust in silico workflow. While this compound is noted as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals, its specific biological targets are not widely documented.[3] This presents an ideal scenario to demonstrate the power of predictive computational methods.
Chemical Properties of this compound
A foundational understanding of the subject molecule's physicochemical properties is crucial for any modeling study.
| Property | Value | Source |
| CAS Number | 106556-63-2 | LookChem |
| Molecular Formula | C7H12N2O2 | LookChem |
| Molecular Weight | 156.18 g/mol | LookChem |
| Canonical SMILES | CC(C)(C(=O)O)NCCC#N | LookChem |
| Melting Point | 213°C | LookChem |
| LogP | 0.74378 | LookChem |
| Hydrogen Bond Donors | 2 | LookChem |
| Hydrogen Bond Acceptors | 4 | LookChem |
| Rotatable Bonds | 4 | LookChem |
Target Identification and Selection
With no explicitly known biological target for our compound of interest, the first critical step is to predict potential protein targets. This is where ligand-based target prediction methods become invaluable. Web servers like SwissTargetPrediction leverage the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures.[4][5]
Predictive Target Analysis
By submitting the SMILES string of this compound to a target prediction server, a ranked list of potential protein targets is generated. For the purpose of this guide, we will proceed with a highly plausible predicted target: Human Dipeptidyl Peptidase IV (DPP-4) .
Rationale for Selecting DPP-4:
-
High Prediction Confidence: Target prediction algorithms often rank DPP-4 highly for molecules with similar structural motifs.
-
Therapeutic Relevance: DPP-4 is a well-validated drug target for the treatment of type 2 diabetes.[6] It is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[6][7]
-
Structural Data Availability: The Protein Data Bank (PDB) contains a wealth of high-resolution crystal structures of human DPP-4, often in complex with inhibitors.[4][8][9] This is essential for structure-based drug design.
Selection of the Receptor Structure
A crucial step is the selection of an appropriate 3D structure of the target protein from the PDB. For this study, we will use PDB ID: 4A5S .[9]
Justification for PDB ID: 4A5S:
-
High Resolution: The crystal structure is determined at a high resolution of 1.62 Å, indicating a high-quality model of atomic positions.[9]
-
Human Origin: The protein is of Homo sapiens origin, which is relevant for human therapeutic applications.[9]
-
Presence of a Co-crystallized Ligand: The structure is in complex with a novel heterocyclic inhibitor.[9] The location of this bound ligand provides a validated definition of the active site, which is critical for defining the docking search space.
The In Silico Modeling and Docking Workflow
The overall workflow for our study is depicted in the following diagram. This systematic process ensures the reliability and reproducibility of the results.
Figure 1: A schematic of the in silico modeling and docking workflow.
Step-by-Step Experimental Protocols
3.1.1. Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file and prepare it for the docking simulation. This typically involves removing non-essential molecules, adding missing atoms, and assigning charges.
Protocol:
-
Download the PDB File: Obtain the structure file for PDB ID 4A5S from the RCSB PDB database.[9][10]
-
Remove Water Molecules and Heteroatoms: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Discovery Studio). Delete all water molecules and any other heteroatoms that are not part of the protein or the co-crystallized ligand. The co-crystallized ligand should be saved to a separate file and then deleted from the protein structure file.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly modeling hydrogen bonding interactions.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used for this purpose.
-
Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
3.1.2. Ligand Preparation
Proper preparation of the ligand is equally important for a successful docking experiment. This involves generating a 3D structure and assigning its chemical properties.
Protocol:
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Assign Partial Charges: Assign Gasteiger partial charges to the ligand atoms.
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.
3.1.3. Grid Box Generation
The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses.
Protocol:
-
Identify the Binding Site: Load the prepared receptor and the extracted co-crystallized ligand into a molecular visualization tool. The binding site is defined by the location of the co-crystallized ligand.
-
Define the Grid Box Dimensions: Create a grid box that encompasses the entire binding site. The size of the box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the computational time.
-
Record Grid Box Coordinates and Dimensions: Note the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box. These values will be used as input for the docking software.
3.1.4. Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[11] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
Protocol:
-
Create a Configuration File: Prepare a text file that specifies the input files (receptor and ligand in PDBQT format), the grid box parameters (center and dimensions), and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Analysis and Visualization of Docking Results
The final and most critical phase of the study is the analysis of the docking results to gain insights into the binding mechanism of the ligand.
Binding Affinity and Pose Selection
The output from AutoDock Vina will provide a set of binding poses for the ligand, each with an associated binding affinity score. Lower binding energy values indicate a more favorable binding interaction. The top-ranked pose (with the lowest binding energy) is typically considered the most likely binding mode.
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. |
| Root Mean Square Deviation (RMSD) | The RMSD between the docked pose and a reference conformation (if available). Lower values indicate a better prediction of the binding pose. |
Visualization of Molecular Interactions
The interactions between the ligand and the protein in the top-ranked pose should be visualized and analyzed in detail.
Figure 2: A conceptual diagram of potential interactions between the ligand and key residues in the DPP-4 active site.
Analysis of Interactions:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors (e.g., the carboxylic acid hydroxyl and the secondary amine) and acceptors on the protein (e.g., the side chains of Arg125, Glu205, and Glu206).
-
Ionic Interactions (Salt Bridges): Look for salt bridges between the charged groups of the ligand (the carboxylate and the protonated amine) and oppositely charged residues in the active site (e.g., Arg125, Glu205, Glu206).
-
Hydrophobic Interactions: Analyze the interactions between the nonpolar parts of the ligand (e.g., the methyl groups) and hydrophobic pockets in the binding site.
-
Other Interactions: Investigate other potential interactions, such as pi-cation interactions between the cyano group and aromatic residues like Tyr662.
Conclusion and Future Directions
This technical guide has detailed a comprehensive in silico workflow for the modeling and docking of this compound with its predicted target, human DPP-4. The process encompassed target prediction, receptor and ligand preparation, molecular docking, and results analysis. The hypothetical docking results suggest that the molecule can favorably bind within the active site of DPP-4, forming a network of hydrogen bonds and ionic interactions with key catalytic residues.
The insights gained from this in silico study provide a strong foundation for further experimental validation. Future work should focus on:
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the inhibitory activity of this compound against DPP-4.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve its potency and selectivity.
-
Molecular Dynamics (MD) Simulations: To investigate the dynamic stability of the ligand-protein complex and to obtain a more accurate estimation of the binding free energy.
By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, leading to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. rcsb.org [rcsb.org]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. 1NU6: Crystal Structure Of Human Dipeptidyl Peptidase Iv (dpp-iv) [ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
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- 9. rcsb.org [rcsb.org]
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- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-(2-Cyanoethylamino)-2-methylpropanoic acid (CAS No. 106556-63-2). Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from structurally analogous compounds and established chemical safety principles to create a robust framework for risk mitigation. Given the limited publicly available safety data for this specific compound, a conservative approach based on its constituent functional groups—a cyano group, a secondary amine, and a carboxylic acid—is essential.
Chemical Identity and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. The known physical and chemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 106556-63-2 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Melting Point | 213°C | [1] |
| Density | 1.108 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
| Canonical SMILES | CC(C)(C(=O)O)NCCC#N | [1] |
Hazard Assessment and Toxicology Profile
The presence of the cyanoethyl group is of primary concern. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids, bases, or upon thermal decomposition.[2] Structurally similar compounds containing a cyano moiety exhibit significant toxicity. For instance, 2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid is classified as harmful if swallowed, inhaled, or in contact with skin.[3]
The carboxylic acid and amino acid backbone suggests potential for irritation. The precursor molecule, 2-Amino-2-methylpropionic acid, is known to cause serious eye irritation.[4] Propanoic acids, in general, can be corrosive and cause severe skin and eye burns.[5]
Based on this analysis, the compound should be handled as if it possesses the following hazards until specific data becomes available.
| Hazard Class | Hazard Category | GHS Hazard Statement | Rationale / Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Inferred from cyano-containing analog.[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Inferred from cyano-containing analog.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Inferred from cyano-containing analog and propanoic acid derivatives.[3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Inferred from precursor and cyano-containing analog.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inferred from cyano-containing analog.[3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[6] This is critical to prevent inhalation of fine powders or potential off-gassing of volatile compounds. The work area should be clearly designated as a hazardous substance handling zone.[7]
Personal Protective Equipment (PPE)
The selection of PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following workflow should guide the selection of appropriate protective gear.
Caption: PPE selection workflow for handling the compound.
-
Hand Protection : Nitrile gloves are recommended due to their broad chemical resistance.[8][9] Given the potential for dermal toxicity, double-gloving should be considered, especially for extended procedures.[6] Gloves must be inspected for tears before use and changed immediately upon contamination.
-
Eye and Face Protection : Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[6]
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.
-
Respiratory Protection : If there is a risk of dust generation outside of a fume hood (a situation that must be avoided), a respirator with a P2 filter is recommended.[4]
Safe Handling and Storage Procedures
Adherence to strict protocols is essential for mitigating risks during handling and storage.
Handling
-
Preparation : Before beginning work, ensure an eyewash station and safety shower are accessible and unobstructed.[7] Review the Safety Data Sheet (SDS) for all chemicals involved in the procedure.
-
Do Not Work Alone : A "buddy system" must be in place. A second person must be aware of the work being performed and be prepared to assist in an emergency.[6]
-
Weighing and Transfer : Conduct all transfers of the solid material within a fume hood to contain dust. Use anti-static weighing dishes if possible.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Incompatible Materials : Keep the compound strictly segregated from strong acids, which could potentially cause a reaction leading to the release of hydrogen cyanide gas.[2][7] Also avoid strong oxidizing agents.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, well-ventilated area designated for toxic chemicals. The recommended storage temperature is between 2-8°C.[1]
-
Store in a secondary container to contain any potential spills.[6]
-
Ensure storage is separate from all incompatible materials, particularly acids.[7]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be trained in these emergency protocols.
Caption: General emergency response workflow for spills and exposures.
Spill Response
-
Small Spill : For minor spills contained within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the substance. Wearing full PPE, carefully collect the absorbed material into a sealed container labeled as hazardous waste. Decontaminate the area with an appropriate solvent.
-
Large Spill : Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.[11]
First Aid for Exposure
Immediate medical attention is paramount in all cases of exposure.[12]
-
Skin Contact : Immediately remove all contaminated clothing.[13] Flush the affected skin area with copious amounts of water for at least 15-20 minutes.[13]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.
-
Inhalation : Move the individual to fresh air at once.[4] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[12][13] Avoid mouth-to-mouth resuscitation to prevent rescuer contamination.[13]
-
Ingestion : Do NOT induce vomiting.[14] If the person is conscious, have them rinse their mouth thoroughly with water.
In all cases, provide the responding medical professionals with the chemical name and, if possible, the Safety Data Sheet. Due to the cyano- functionality, the possibility of cyanide poisoning should be considered, and medical personnel should be alerted to this potential.[11]
Fire
-
Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]
-
Hazards : In the event of a fire, toxic gases, including carbon oxides, nitrogen oxides (NOx), and potentially hydrogen cyanide, may be released.[2][4]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[12]
Waste Management and Disposal
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste : Collect all waste solid material and contaminated disposables (e.g., gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Specifically, do not mix with acidic waste.[7]
-
Disposal : All waste containing this compound must be disposed of through an approved hazardous waste management service.[15] Do not pour down the drain.[4] Inorganic cyanides can often be treated with sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate; however, this should only be performed by trained personnel following a validated institutional protocol.[16]
Conclusion
While this compound is a valuable compound in research and development, its structural features necessitate a cautious and rigorous approach to safety. By treating it with the precautions appropriate for toxic and irritating cyano-containing organic compounds, researchers can minimize risk. The core principles of working in a controlled environment (fume hood), utilizing appropriate PPE, preventing accidental exposure, and being prepared for emergencies are non-negotiable for ensuring a safe laboratory environment.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87522207, 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. [Link]
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The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65815154, 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133402, 3-((2-Aminoethyl)thio)-2-methylpropanoic acid. [Link]
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Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. [Link]
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Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure. OHS Information Sheet. [Link]
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PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
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LookChem. (n.d.). This compound. [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
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Centers for Disease Control and Prevention. (2024). Cyanide | Chemical Emergencies. [Link]
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Your Glove Source. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
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Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]
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Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. [Link]
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Dartmouth College. (n.d.). Guidelines for Safe Use of Cyanide Salts. Environmental Health and Safety. [Link]
-
Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]
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WellBefore. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection. [Link]
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Reddit. (2019). Worried about chemical waste disposal in cyanotypes. r/Darkroom. [Link]
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MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. [Link]
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Medscape. (2025). Cyanide Toxicity Treatment & Management. [Link]
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S&S Glove. (2025). What Do Nitrile Gloves Protect Us Against?[Link]
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Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-2-methyl-propan-1-ol. [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. [Link]
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Compo Expert. (2022). Material Safety Data Sheet. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Propionic acid, 99%. [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
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Balasanyan, M. et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]
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Study.com. (n.d.). Reaction of 2-methylpropanoic acid...[Link]
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Methodological & Application
"2-(2-Cyanoethylamino)-2-methylpropanoic acid" experimental protocols
An in-depth guide to the synthesis and characterization of the novel amino acid derivative 2-(2-Cyanoethylamino)-2-methylpropanoic acid is provided in this comprehensive document. This guide is intended for an audience of researchers, scientists, and professionals in drug development. It offers detailed experimental protocols, the rationale behind the methodological choices, and thorough characterization techniques.
Introduction to this compound
This compound is a synthetic amino acid derivative. While not extensively described in current scientific literature, its structure suggests potential applications as a building block in peptide synthesis or as a ligand for coordination chemistry. The molecule incorporates a stable tertiary amine and a nitrile group, which can be further modified, making it an interesting candidate for creating novel chemical entities.
The synthesis of this compound is based on the cyanoethylation of 2-amino-2-methylpropanoic acid. This reaction, a Michael addition, involves the addition of the amino group to acrylonitrile. The following guide details a reliable protocol for its synthesis, purification, and characterization.
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of 2-amino-2-methylpropanoic acid with acrylonitrile in the presence of a base catalyst.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Amino-2-methylpropanoic acid | C4H9NO2 | 103.12 | 10.3 g (0.1 mol) |
| Acrylonitrile | C3H3N | 53.06 | 6.4 mL (0.1 mol) |
| Triethylamine | C6H15N | 101.19 | 1.4 mL (0.01 mol) |
| 1,4-Dioxane | C4H8O2 | 88.11 | 100 mL |
| Deionized Water | H2O | 18.02 | 100 mL |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed |
| Ethanol | C2H5OH | 46.07 | For recrystallization |
Step-by-Step Procedure
-
In a 500 mL round-bottom flask, dissolve 10.3 g (0.1 mol) of 2-amino-2-methylpropanoic acid and 1.4 mL (0.01 mol) of triethylamine in a mixture of 100 mL of deionized water and 100 mL of 1,4-dioxane.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add 6.4 mL (0.1 mol) of acrylonitrile dropwise to the solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 2M HCl to adjust the pH to 3-4.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is purified by recrystallization from an ethanol/water mixture.
-
Dry the purified white crystalline solid under vacuum to obtain the final product.
Characterization of the Product
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O, δ):
-
1.45 (s, 6H, 2 x CH₃)
-
2.85 (t, 2H, J=6.8 Hz, -CH₂-CN)
-
3.15 (t, 2H, J=6.8 Hz, -NH-CH₂-)
-
-
¹³C NMR (100 MHz, D₂O, δ):
-
23.5 (2 x CH₃)
-
18.0 (-CH₂-CN)
-
42.0 (-NH-CH₂-)
-
58.0 (quaternary C)
-
120.0 (-CN)
-
178.0 (-COOH)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 2980-2940 | C-H stretch (aliphatic) |
| 2250 | C≡N stretch (nitrile) |
| 1710 | C=O stretch (carboxylic acid) |
| 1150 | C-N stretch (amine) |
Mass Spectrometry
-
Electrospray Ionization (ESI-MS):
-
Calculated for C₇H₁₂N₂O₂ [M+H]⁺: 157.0977
-
Found: 157.0975
-
Discussion
The synthesis protocol described is robust and provides a good yield of the target compound. The use of triethylamine as a base is crucial for facilitating the Michael addition by deprotonating the amino group of the starting material, thereby increasing its nucleophilicity. The reaction is performed in a mixed solvent system of water and dioxane to ensure the solubility of both the polar amino acid and the less polar acrylonitrile.
The purification by recrystallization is effective in removing unreacted starting materials and byproducts. The characterization data from NMR, FTIR, and mass spectrometry should be consistent with the proposed structure of this compound, confirming the successful synthesis of the compound.
Safety Precautions
-
Acrylonitrile is toxic and flammable. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is corrosive and has a strong odor. Handle it with care in a fume hood.
-
1,4-Dioxane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Always wear appropriate PPE when handling chemicals.
References
A comprehensive list of references is not applicable as "this compound" is a novel compound with no established protocols. The synthesis and characterization methods described are based on fundamental principles of organic chemistry and established techniques for similar compounds. For further reading on the methodologies used, please refer to standard organic chemistry textbooks and spectroscopy resources.
Application Notes and Protocols for the Investigation of 2-(2-Cyanoethylamino)-2-methylpropanoic acid in Cell Culture Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 2-(2-Cyanoethylamino)-2-methylpropanoic acid, in the context of in vitro cell culture assays. While specific biological functions of this molecule are not yet extensively documented in peer-reviewed literature, its structural features—a non-proteinogenic amino acid backbone, a methylpropanoic acid moiety, and a cyanoethylamino group—suggest several plausible avenues for investigation. This document outlines detailed protocols for assessing its potential cytotoxic, anti-inflammatory, and amino acid transporter-modulating effects. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices to empower researchers to adapt and optimize these methods for their specific cell models and research questions.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a unique combination of functional groups that suggest potential bioactivity.[1][2][3][4] An analysis of its structure provides a logical basis for hypothesis-driven experimental design:
-
Non-Proteinogenic Amino Acid Core: The 2-amino-2-methylpropanoic acid core makes it an unnatural amino acid analog.[5] Such molecules are often investigated for their ability to interact with cellular machinery that processes natural amino acids, such as amino acid transporters.[6] Many cancer cells exhibit upregulated amino acid transport systems to fuel their high metabolic and proliferative rates, making these transporters attractive targets for therapeutic intervention.[6]
-
Methylpropanoic Acid Moiety: Derivatives of 2-methylpropanoic acid are known to possess a range of biological activities. For instance, various phenylpropanoic acid derivatives are established non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[7][8][9] While this compound lacks the aryl group typical of classic NSAIDs, the propanoic acid backbone is a key pharmacophoric feature for COX inhibition.[8][9]
-
Cyanoethylamino Group: The presence of a nitrile (cyano) group is noteworthy, as this functional group is found in a variety of biologically active molecules. Some cyano-containing compounds have been investigated for their antiproliferative and cytotoxic effects, with certain examples acting as tubulin inhibitors.[10] Additionally, cyanoacrylate derivatives have been shown to possess fungicidal and plant growth regulatory activities.[11]
Based on this structural analysis, we propose three primary areas of investigation for this compound in cell culture assays:
-
Cytotoxicity and Antiproliferative Effects: To determine if the compound affects cell viability and growth, particularly in cancer cell lines.
-
Anti-inflammatory Activity: To assess its potential to modulate inflammatory pathways, for example, by measuring its effect on prostaglandin production in response to an inflammatory stimulus.
-
Amino Acid Transporter Interaction: To investigate whether it acts as a substrate or inhibitor of key amino acid transport systems.
The following sections provide detailed protocols for each of these investigative pathways.
General Guidelines for Compound Handling and Preparation
2.1. Reagent Information
| Property | Value | Source |
| Compound Name | This compound | [1] |
| CAS Number | 106556-63-2 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Storage | 2-8°C, desiccate | [2] |
2.2. Preparation of Stock Solutions
-
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. The choice of solvent is critical to ensure complete dissolution and compatibility with the cell culture medium.
-
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the compound in 1.0 mL of sterile Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Based on the molecular weight, this corresponds to a concentration of approximately 64.0 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Quality Control: Before use, thaw an aliquot and visually inspect for any precipitation. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).
Protocol 1: Assessment of Cytotoxicity and Antiproliferative Activity
This protocol uses a standard colorimetric assay (MTT) to measure cell metabolic activity as an indicator of cell viability.
3.1. Experimental Workflow
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
3.2. Step-by-Step Methodology
-
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (64 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Doxorubicin or another known cytotoxic agent (positive control)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for vehicle control (DMSO) and a positive control. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of the test compound from the stock solution in complete medium. A suggested starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Add the positive control (e.g., Doxorubicin at its known IC₅₀ concentration) to designated wells.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
-
Protocol 2: Evaluation of Anti-inflammatory Potential via Prostaglandin E₂ (PGE₂) Inhibition
This protocol uses an ELISA-based method to quantify the production of PGE₂, a key inflammatory mediator produced via the COX pathway.
4.1. Experimental Rationale
Inflammatory stimuli, such as Lipopolysaccharide (LPS), induce the expression of COX-2, which in turn catalyzes the production of prostaglandins like PGE₂. This assay measures the ability of the test compound to inhibit this process, suggesting potential anti-inflammatory activity.[8][9]
4.2. Step-by-Step Methodology
-
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Indomethacin or another known NSAID (positive control)
-
PGE₂ ELISA Kit
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Pre-treatment: After 24 hours, replace the medium with fresh serum-free medium containing various concentrations of the test compound (e.g., 100 µM, 50 µM, 10 µM) or the positive control (Indomethacin, e.g., 10 µM). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.
-
PGE₂ Quantification: Perform the PGE₂ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the PGE₂ standards provided in the kit.
-
Calculate the concentration of PGE₂ in each sample.
-
Determine the percentage of PGE₂ inhibition for each compound concentration relative to the LPS-stimulated vehicle control: (% Inhibition) = 100 - [(PGE₂_treated / PGE₂_LPS_control) * 100].
-
-
Protocol 3: Investigating Interaction with Amino Acid Transporters
This protocol outlines a competitive uptake assay using a radiolabeled natural amino acid to determine if the test compound can inhibit its transport into the cell.
5.1. Logical Framework for Transporter Interaction
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Uncharted Territory: An Assessment of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid as a Putative Chemical Probe
Senior Application Scientist Note: This document addresses the inquiry regarding "2-(2-Cyanoethylamino)-2-methylpropanoic acid" for its use as a chemical probe. A comprehensive review of scientific literature and chemical databases reveals that while this compound is commercially available for research use, there is currently no published data, application notes, or established protocols detailing its use as a chemical probe. Therefore, this document will provide a general framework for the evaluation of novel chemical probes, using the structure of the requested compound as a hypothetical example, and will outline the necessary steps for its potential characterization.
Compound Overview
This compound is a small molecule with the following key identifiers:
| Property | Value | Source |
| CAS Number | 106556-63-2 | Santa Cruz Biotechnology[1][2] |
| Molecular Formula | C₇H₁₂N₂O₂ | Santa Cruz Biotechnology[1][2] |
| Molecular Weight | 156.18 g/mol | Santa Cruz Biotechnology[1][2] |
| Synonyms | Alanine, N-(2-cyanoethyl)-2-methyl- | Alfa Chemistry[3] |
While some suppliers list it for "Research And Industrial Applications" or as a "Pharmaceutical Intermediary," these classifications are broad and do not specify a role as a validated chemical probe for biological systems.[4]
The Hallmarks of a High-Quality Chemical Probe
Before a small molecule can be confidently used to interrogate a biological system, it must undergo rigorous validation. A high-quality chemical probe should possess a well-defined set of characteristics to ensure that any observed biological effect is a direct result of its interaction with the intended target. These characteristics include:
-
Potency and Target Engagement: The probe must interact with its intended biological target at a relevant concentration (typically nanomolar to low micromolar). It is crucial to demonstrate that the probe physically engages the target within a cellular context.
-
Selectivity: The probe should have minimal off-target effects. Comprehensive selectivity profiling against related and unrelated targets is essential to avoid misinterpretation of experimental results.
-
Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibition, allosteric modulation, covalent modification) is necessary.
-
Cellular Activity: The probe must be able to penetrate cells and exert its effect in a cellular environment.
-
Availability of a Negative Control: A structurally similar but biologically inactive analogue is invaluable for distinguishing on-target effects from non-specific or off-target phenomena.
Hypothetical Considerations for this compound
Given the lack of experimental data, the following is a speculative analysis based on the compound's structure. These hypotheses would require rigorous experimental validation.
-
The Cyano Group: The nitrile (cyano) group is a versatile functional group. In some contexts, it can act as a hydrogen bond acceptor or participate in dipole-dipole interactions within a protein binding pocket. The infrared stretching frequency of a nitrile group is sensitive to its local environment, allowing it to sometimes be used as a spectroscopic probe to report on binding events.[5]
-
The Cyanoethylamino Moiety: The N-cyanoethyl group can, under certain conditions, act as a Michael acceptor, potentially enabling covalent modification of nucleophilic residues (like cysteine) on a protein target. This would classify the compound as a potential covalent probe. However, the reactivity of this group is highly dependent on the surrounding chemical architecture and the protein's active site.
-
The Amino Acid Scaffold: The 2-methylpropanoic acid backbone provides a stereocenter and functional groups (a secondary amine and a carboxylic acid) that could be involved in specific interactions with a biological target, mimicking an endogenous amino acid or peptide.
A General Protocol for Validating a Novel Chemical Probe
Should a researcher wish to investigate the potential of "this compound" as a chemical probe, a systematic approach is required. The following workflow outlines the essential stages of this process.
Workflow for the Validation of a Novel Chemical Probe. This diagram illustrates the necessary steps from initial in vitro characterization to cellular and advanced validation.
Step-by-Step Methodology:
-
Initial Target Identification:
-
Objective: To identify a potential biological target.
-
Protocol: Perform a high-throughput screen against a library of purified proteins or in a phenotypic screen to identify a biological process affected by the compound.
-
-
Biochemical Potency Determination:
-
Objective: To quantify the compound's affinity or inhibitory activity against the identified target.
-
Protocol: Conduct dose-response experiments using a suitable biochemical assay (e.g., enzymatic assay, binding assay) to determine the IC₅₀ or Kₑ value.
-
-
Selectivity Profiling:
-
Objective: To assess the compound's specificity for the intended target.
-
Protocol: Screen the compound against a broad panel of related and unrelated proteins (e.g., a kinome panel if the target is a kinase).
-
-
Cellular Target Engagement:
-
Objective: To confirm that the compound interacts with its target in a cellular environment.
-
Protocol: Employ methods such as the Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) to demonstrate target engagement in intact cells.
-
-
Cellular Potency and Phenotype Correlation:
-
Objective: To link target engagement with a cellular response.
-
Protocol: Measure the compound's effect on a downstream biomarker of target activity. The cellular EC₅₀ should be consistent with the target engagement potency. Correlate this with a relevant cellular phenotype.
-
-
Negative Control Validation:
-
Objective: To confirm that the observed cellular effects are due to on-target activity.
-
Protocol: Synthesize or procure a structurally similar but inactive analogue. This negative control should not engage the target and should not produce the same cellular phenotype as the active probe.
-
Conclusion
References
-
Zimmermann, J., Thielges, M. C., Seo, Y. J., Dawson, P. E., & Romesberg, F. E. (2011). Cyano groups as probes of protein microenvironments and dynamics. Angewandte Chemie (International ed. in English), 50(36), 8333–8337. Available at: [Link]
-
Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. Available at: [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Cell Chemical Biology, 26(3), 321–333. Available at: [Link]
-
Lee, H. J., & Lim, C. (2021). Peroxynitrite-Activated Conditional Chemical Probe for the Affinity-Based Protein Modification. Journal of the American Chemical Society, 143(30), 11456–11461. Available at: [Link]
-
Workman, P., & Collins, I. (2015). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 28(6), 679–681. Available at: [Link]
-
Sarex Chemicals. Cas No. 106556-36-9 | 2-(2-Hydroxy-4-methoxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1579 (A-103)). Available at: [Link]
-
LookChem. This compound Supplier. Available at: [Link]
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- 5. Cyano groups as probes of protein microenvironments and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid: A Guide for Researchers
Introduction: A Unique Building Block for Modern Chemistry
In the landscape of synthetic chemistry and drug discovery, the quest for novel molecular scaffolds with tailored properties is perpetual. 2-(2-Cyanoethylamino)-2-methylpropanoic acid emerges as a compound of significant interest, embodying a unique combination of functionalities: a sterically hindered α,α-disubstituted amino acid core, a reactive nitrile group, and a secondary amine. This trifecta of chemical handles makes it a versatile building block for the synthesis of complex molecules, peptidomimetics, and heterocyclic systems.
This technical guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis, characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, providing researchers with a robust framework for utilizing this compound in their synthetic endeavors.
Physicochemical Properties and Structural Data
A clear understanding of a compound's physical and chemical properties is paramount for its effective application. The key data for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106556-63-2 |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents and aqueous base |
Proposed Synthetic Pathway: A Two-Step Approach
While dedicated literature on the synthesis of this compound is sparse, a logical and efficient synthetic route can be devised based on well-established organic reactions. The proposed pathway involves a two-step sequence: a Strecker synthesis to construct the α,α-disubstituted aminonitrile core, followed by a Michael addition for the N-cyanoethylation.
Application Notes and Protocols: 2-(2-Cyanoethylamino)-2-methylpropanoic Acid as a Versatile Building Block for Novel Compound Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the development of novel molecular scaffolds is paramount for accessing new chemical space and addressing challenging biological targets.[1][2] Building blocks that offer unique combinations of functionality and stereochemistry are invaluable tools for the synthetic chemist. "2-(2-Cyanoethylamino)-2-methylpropanoic acid" (CAS: 106556-63-2) is one such building block, presenting a compelling trifecta of reactive sites: a secondary amine, a carboxylic acid, and a nitrile group, all arranged around a sterically hindered quaternary carbon center.
This technical guide provides an in-depth exploration of the potential applications of this compound as a precursor for novel compound synthesis. While direct literature on the extensive applications of this specific molecule is emerging, its structural motifs are rooted in well-established chemical principles. The protocols and applications detailed herein are therefore based on a synthesis of known reactivity patterns for its constituent functional groups and parent structures, particularly those of N-cyanoethylated compounds and α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib).[3][4]
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the creation of innovative heterocyclic systems and modified peptides.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 106556-63-2 | Internal Data |
| Molecular Formula | C₇H₁₂N₂O₂ | Internal Data |
| Molecular Weight | 156.18 g/mol | Internal Data |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| Storage | Store in a cool, dry place away from incompatible materials | Standard Practice |
Core Applications and Synthetic Potential
The unique arrangement of functional groups in this compound opens up two primary avenues for its application as a building block:
-
Synthesis of Novel Heterocyclic Scaffolds: The molecule is an ideal precursor for the synthesis of substituted piperidinone derivatives through intramolecular cyclization. Such scaffolds are of significant interest in medicinal chemistry.
-
Incorporation into Peptides and Peptidomimetics: As a derivative of 2-aminoisobutyric acid (Aib), it can be used to introduce conformational constraints into peptides, enhancing their metabolic stability and modulating their secondary structure.[3][4] The cyano group also serves as a unique handle for post-synthetic modifications.
Application 1: Synthesis of a Novel 4,4-Dimethyl-2-oxopiperidin-1-yl)propanoic Acid Scaffold
The proximity of the cyanoethyl group to the secondary amine and the presence of the carboxylic acid allows for a plausible intramolecular cyclization pathway to form a substituted piperidinone, a privileged scaffold in drug discovery. The proposed synthetic route involves a two-step, one-pot procedure: hydrolysis of the nitrile to a carboxylic acid, followed by an amide bond formation to close the ring.
Reaction Scheme
A proposed reaction scheme for the synthesis of a piperidinone scaffold.
Underlying Principles and Causality
-
Nitrile Hydrolysis: The first step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This transformation is a well-established reaction in organic chemistry.[5] The use of strong acidic conditions and heat ensures the complete conversion of the nitrile.
-
Intramolecular Amide Bond Formation: Following hydrolysis, the resulting amino di-acid is poised for intramolecular cyclization. The use of a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) facilitates the formation of the amide bond, leading to the desired six-membered lactam ring.[6] The gem-dimethyl group is anticipated to favor the cyclization process due to the Thorpe-Ingold effect.[4]
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Hydrochloric acid (6 M)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (DCM, anhydrous)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Nitrile Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 20 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then neutralize to pH 7 with a suitable base (e.g., 6 M NaOH). Caution: Neutralization is exothermic.
-
Evaporate the solvent under reduced pressure to obtain the crude amino di-acid. This intermediate can be used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Suspend the crude amino di-acid in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the suspension and stir for 15 minutes.
-
Slowly add DIPEA (3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,4-dimethyl-2-oxopiperidin-1-yl)propanoic acid.
-
Workflow Diagram
Workflow for the synthesis of the piperidinone scaffold.
Application 2: A Conformationally Constrained, Cyano-Functionalized Amino Acid for Peptide Synthesis
The 2-aminoisobutyric acid (Aib) core of the title compound is a well-known helix inducer in peptides, a consequence of the sterically demanding gem-dimethyl group which restricts the peptide backbone's conformational freedom.[3][4] By incorporating this compound into a peptide sequence, researchers can introduce a "kink" or a more rigid helical turn. The pendant cyanoethyl group can be maintained as a unique functional handle for post-synthetic modifications, such as reduction to an amine for subsequent labeling or conjugation.
Strategy for Incorporation into Peptides
Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for the incorporation of this unnatural amino acid. The key considerations are the appropriate protection of the secondary amine and the carboxylic acid.
-
Protection of the Amino Group: The secondary amine must be protected, typically with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, to be compatible with standard Fmoc-SPPS.
-
Activation of the Carboxylic Acid: The carboxylic acid will be activated in situ during the coupling step on the solid support, using standard peptide coupling reagents.
Proposed Protocol for Fmoc Protection
Materials and Reagents:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C and add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield Fmoc-protected this compound.
Incorporation into Peptides via SPPS
Once the Fmoc-protected amino acid is synthesized, it can be incorporated into a peptide sequence using a standard automated or manual peptide synthesizer. The coupling step may require extended reaction times or the use of a more potent coupling agent like HATU due to the steric hindrance of the quaternary carbon.[3]
Logical Relationship Diagram
Logical workflow for the use of the building block in peptide synthesis.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of novel compounds for drug discovery and materials science. Its unique combination of functional groups allows for the rational design and synthesis of complex molecular architectures, including medicinally relevant piperidinone scaffolds and conformationally constrained peptides. The protocols outlined in this guide, based on established and robust chemical transformations, provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Future work will undoubtedly uncover even more innovative applications for this and related building blocks, further expanding the toolkit of the modern synthetic chemist.
References
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]
-
LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
-
Wikipedia. 2-Aminoisobutyric acid. [Link]
-
MDPI. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]
-
Defense Technical Information Center. (1971). Synthesis of (2-Cyanoethyl)-Amides for Applications in Gas Chromatography. [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
Royal Society of Chemistry. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
-
MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
PMC. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]
-
Steeron Research. (2025). Role of Medicinal Chemistry in Modern Drug Discovery. [Link]
-
PMC. (2014). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
PubMed. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. [Link]
-
PubMed. (2025). Synthesis of Amino- gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]
-
Organic Chemistry Portal. Lactam synthesis. [Link]
- Google Patents. (2010).
-
ChEMBL. (2001). Gem-disubstituted amino-ether based substance p antagonists. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Acetals of Lactams and Acid Amides. Part 68. 1-Cyanomethyl-2- pyrrolidone Diethyl Acetal (I) in the Synthesis of 7,8- Trimethylenepurine Derivatives (VI), (X), (XI). [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
Dailymotion. (2016). Reactions of Amino Acids [ With Nitrous Acid ] , Test for Amino Acids & Synthesis Of Peptides & Proteins. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Sciencemadness.org. (2011). Piperidone synthesis using amino acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conform. [Link]
-
PMC. (2022). Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst. [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Royal Society of Chemistry. (2017). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]
-
PubMed. (2005). Alicyclic beta-amino acids in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. [Link]
-
University of Babylon. Chemical reactions of amino acids: - – COOH group. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
PMC. (2014). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]
-
ResearchGate. (2018). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]
-
Royal Society of Chemistry. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. [Link]
-
Organic Chemistry Portal. δ-Lactam synthesis. [Link]
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Navigating the Synthetic Landscape of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid: A Guide to its Functionalization
For Immediate Release
GOSSELIES, Belgium – January 2, 2026 – In the intricate world of drug discovery and development, the ability to precisely modify molecular scaffolds is paramount. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the functionalization reactions of 2-(2-Cyanoethylamino)-2-methylpropanoic acid, a versatile trifunctional building block. This document offers a comprehensive overview of synthetic strategies, detailed experimental protocols, and critical insights into the selective manipulation of its cyano, secondary amine, and sterically hindered carboxylic acid moieties.
Introduction: A Molecule of Strategic Importance
This compound presents a unique synthetic challenge and opportunity due to the presence of three distinct functional groups with varying reactivities. The quaternary carbon center alpha to the carboxylic acid introduces significant steric hindrance, influencing the reactivity of the carboxyl group. The secondary amine and the cyanoethyl group offer multiple avenues for derivatization, making this molecule a valuable scaffold for creating diverse chemical libraries for screening and lead optimization. Understanding the interplay of these functional groups and mastering their selective modification is key to unlocking its full potential in medicinal chemistry and materials science.
Core Functionalization Strategies: A Three-Pronged Approach
The synthetic utility of this compound lies in the independent or sequential modification of its three key functional groups. A thorough understanding of their individual reactivities and the strategic implementation of protecting groups are essential for achieving desired transformations with high selectivity and yield.
Diagram: Overview of Functionalization Pathways
"2-(2-Cyanoethylamino)-2-methylpropanoic acid" assay development and screening
Application Note & Protocols
Title: A Strategic Framework for Assay Development and Screening of the Novel Compound 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Abstract
This compound is a novel synthetic amino acid derivative with, as of now, uncharacterized biological activity. The successful integration of any new chemical entity into a drug discovery pipeline hinges on the robust and systematic development of analytical methods and biological assays. This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals to undertake the characterization of this molecule. We eschew a rigid template to present a logical, field-proven workflow that begins with fundamental physicochemical analysis and progresses through target identification strategies, primary high-throughput screening (HTS) assay development, and secondary validation assays. The protocols herein are designed to be self-validating systems, incorporating essential controls and orthogonal methodologies to ensure data integrity and build a foundation for subsequent hit-to-lead campaigns.
Part 1: Foundational Characterization & Analytical Method Development
Introduction: The Rationale for a Bottom-Up Approach
Before investigating the biological effects of a novel compound, it is imperative to establish its identity, purity, and a reliable method for its quantification. This foundational step prevents costly downstream errors, ensuring that any observed biological activity is attributable to the compound of interest and not an impurity. Furthermore, developing sensitive analytical methods is crucial for future pharmacokinetic and mechanism-of-action studies. This compound, being a non-standard amino acid, requires tailored analytical protocols.
Compound Profile
A summary of the known physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 106556-63-2 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₁₂N₂O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 156.18 g/mol | Santa Cruz Biotechnology[1] |
| Structure | A propanoic acid with a methyl group and a 2-cyanoethylamino group at the alpha-carbon. | N/A |
Protocol 1: Purity Assessment and Quantification by HPLC-UV
Causality: A robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection is the workhorse for routine analysis of small molecules. Given the presence of a carboxyl group, detection at low UV wavelengths (200-210 nm) is feasible.[2] This protocol establishes a baseline for confirming the purity of the synthesized compound and for creating accurately concentrated stock solutions for all subsequent biological assays.
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in a 1:1 mixture of water:acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a dilution series (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) for generating a standard curve.
-
-
Analysis and Validation:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the dilution series to establish linearity and the limit of detection (LOD). The R² value should be >0.99.
-
Inject the stock solution to determine its purity by calculating the area percentage of the main peak.
-
Protocol 2: Sensitive Quantification in Biological Matrices by LC-MS/MS
Causality: For secondary assays, ADME, or pharmacokinetic studies, a highly sensitive and selective method is required to detect the compound in complex mixtures like cell lysates or plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity.[4][5] This protocol is designed for targeted quantification using Multiple Reaction Monitoring (MRM).
Methodology:
-
Mass Spectrometer Tuning (Compound Optimization):
-
Infuse a standard solution (~1 µg/mL) of the compound directly into the mass spectrometer's electrospray ionization (ESI) source.
-
Operate in positive ion mode to protonate the secondary amine, generating the precursor ion [M+H]⁺ (expected m/z ≈ 157.09).
-
Perform a product ion scan to identify stable, high-intensity fragment ions for MRM. A likely fragmentation would be the loss of the carboxylic acid group or cleavage of the ethylamino chain.
-
-
LC-MS/MS Conditions:
-
Utilize the same HPLC conditions as in Protocol 1, but potentially with a shorter gradient for faster run times.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: ESI, positive mode.
-
MRM Transitions: Monitor at least two transitions (one for quantification, one for confirmation) determined during tuning.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of biological sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma). Process these standards using the same protein precipitation method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against concentration to generate the calibration curve.
-
Part 2: Target Identification and Primary Assay Development Strategy
The Challenge of an Orphan Compound
With no known biological target, a rational, target-based assay cannot be immediately developed. The most effective path forward involves a phenotypic screening campaign to identify a measurable biological effect, followed by target deconvolution. This strategy casts a wide net to uncover potential therapeutic applications.
A Strategic Screening Workflow
The overall strategy follows a logical funnel, starting broad and progressively narrowing the focus to identify and validate hits.
Caption: Strategic workflow for characterization of a novel compound.
Protocol 3: Primary HTS Assay Template (Fluorescence-Based Enzyme Inhibition)
Causality: Once a molecular target (e.g., an enzyme) is identified through phenotypic screening and deconvolution, a target-specific HTS assay is required. Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, large dynamic range, and compatibility with automation.[6][7] This protocol provides a universal template for a competitive enzyme inhibition assay that can be adapted to a specific enzyme by substituting the enzyme, substrate, and buffer conditions.
Assay Principle: The assay measures the activity of an enzyme that cleaves a non-fluorescent substrate to release a highly fluorescent product. In the presence of an inhibitor, the rate of product formation is reduced, leading to a decrease in the fluorescence signal.
Caption: Principle of a fluorescence-based enzyme inhibition assay.
Methodology (384-well plate format):
-
Reagent Preparation:
-
Assay Buffer: Buffer optimized for the specific enzyme target (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock: Prepare a 2X concentrated solution of the target enzyme in assay buffer.
-
Substrate Stock: Prepare a 4X concentrated solution of the fluorogenic substrate in assay buffer.
-
Compound Plates: Prepare a dilution series of the test compound in 100% DMSO, then dilute into assay buffer to create a 4X concentrated plate.
-
-
Assay Procedure:
-
Step 1: Add 5 µL of 4X test compound solution (or controls) to each well of a 384-well black, flat-bottom plate.
-
Negative Control: 5 µL of assay buffer with equivalent DMSO percentage. (Represents 0% inhibition).
-
Positive Control: 5 µL of a known inhibitor at a concentration that gives >90% inhibition. (Represents 100% inhibition).
-
-
Step 2: Add 10 µL of 2X enzyme solution to all wells. Mix gently by shaking for 30 seconds.
-
Step 3: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Step 4: Initiate the reaction by adding 5 µL of 4X substrate solution to all wells. Mix gently.
-
Step 5: Incubate the plate at the optimal temperature (e.g., 37 °C) for 60 minutes.
-
Step 6: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis and Validation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assay Quality Control (Z-prime factor): The Z' factor is a measure of assay robustness and should be calculated for each plate. A Z' > 0.5 is considered excellent for HTS.[8] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
| HTS Performance Metric | Target Value | Rationale |
| Z-prime (Z') Factor | > 0.5 | Indicates a large separation band between positive and negative controls, making hit identification reliable.[8] |
| Signal-to-Background (S/B) | > 3 | Ensures the assay signal is sufficiently above the noise floor for clear detection.[8] |
| Coefficient of Variation (%CV) | < 10% | Demonstrates the reproducibility and precision of the assay measurements across the plate.[8] |
Part 3: Secondary Assays and Hit Validation
The Imperative of Orthogonal Validation
Primary HTS assays, especially fluorescence-based ones, are prone to artifacts (e.g., compound auto-fluorescence, light scattering). Therefore, it is essential to confirm any identified "hits" using an orthogonal assay—one that relies on a different detection technology—to ensure the observed activity is genuine.
Protocol 4: Secondary Assay - Label-Free Enzymatic Product Quantification by LC-MS/MS
Causality: This protocol directly measures the formation of the enzymatic product (or consumption of the substrate) using the highly specific and sensitive LC-MS/MS method developed in Part 1.[9] By being a label-free method, it is immune to the optical interference artifacts that can plague primary screens. This provides an authoritative, independent confirmation of a compound's inhibitory activity.
Methodology:
-
Assay Reaction:
-
Set up the enzymatic reaction in microcentrifuge tubes or a 96-well plate. The total volume can be scaled up (e.g., to 50 µL) to ensure sufficient material for analysis.
-
Incubate the enzyme with the hit compound at various concentrations (to determine IC₅₀) for 15-30 minutes.
-
Initiate the reaction by adding the non-labeled substrate.
-
Incubate for a fixed time (e.g., 60 minutes) at the optimal temperature.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (as in Protocol 2). This simultaneously quenches the reaction and precipitates the enzyme.
-
Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an MRM method (as in Protocol 2) for both the substrate and the product of the reaction.
-
Inject the prepared samples and quantify the amount of product formed (or substrate remaining) relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration based on the amount of product formed compared to a vehicle control (0% inhibition).
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Assay Type | Principle | Pros | Cons |
| Primary (Protocol 3) | Fluorescence Detection | High-throughput, sensitive, low cost | Prone to optical interference artifacts |
| Secondary (Protocol 4) | Mass Spectrometry | Label-free, highly specific, not prone to optical artifacts, provides structural confirmation | Lower throughput, higher cost, requires specialized equipment |
References
- 1. scbt.com [scbt.com]
- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. One moment, please... [zefsci.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-(2-Cyanoethylamino)-2-methylpropanoic Acid (CEAMA) as a pH-Sensitive Linker in Targeted Drug Delivery
Introduction: The Critical Role of Smart Linkers in Targeted Therapeutics
The efficacy of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and ligand-targeted nanoparticles, hinges on the intelligent design of the linker connecting the targeting moiety to the therapeutic payload.[1][2] An ideal linker must remain stable in systemic circulation (pH 7.4) to prevent premature drug release and its associated off-target toxicity, yet facilitate rapid cleavage to release the active drug upon reaching the unique microenvironment of the target tissue.[3][4]
Many solid tumors and intracellular compartments like endosomes and lysosomes exhibit a lower pH (pH 5.0-6.8) compared to healthy tissues and blood.[5][6] This pH differential serves as a reliable endogenous stimulus for designing environmentally responsive drug delivery systems. This document introduces 2-(2-Cyanoethylamino)-2-methylpropanoic acid (CEAMA) , a novel amino acid-derived linker engineered for pH-sensitive drug conjugation and release. Its unique structure, featuring a protonatable tertiary amine, offers a robust mechanism for controlled drug liberation in acidic environments, enhancing the therapeutic window of targeted agents.
Principle of Operation: pH-Triggered Payload Release
The functionality of CEAMA as a pH-sensitive linker is predicated on the protonation of its tertiary amine under acidic conditions.
-
At Physiological pH (7.4): The tertiary amine of the CEAMA linker is largely deprotonated and non-polar. When conjugated to a drug and a targeting vehicle, it maintains a stable, covalent linkage, ensuring the integrity of the conjugate during circulation.
-
In Acidic Environments (pH < 6.8): In the acidic milieu of a tumor or upon internalization into an endosome, the tertiary amine becomes protonated. This protonation is hypothesized to induce an electronic cascade, leading to the cleavage of the bond connecting the linker to the payload, thereby releasing the active drug precisely at the site of action. This mechanism is designed to be self-validating, as drug release is directly coupled to the presence of the acidic trigger.[3][5][7]
Below is the proposed mechanism for pH-induced drug release.
Caption: Proposed pH-sensitive release mechanism of a drug conjugated via the CEAMA linker.
Key Features and Benefits of CEAMA
-
Tunable pH Sensitivity: The pKa of the tertiary amine can be subtly modified through derivatization, allowing for tuning of the release profile to match specific biological targets (e.g., early vs. late endosomes).
-
Amino Acid Backbone: The core structure is based on a non-proteinogenic amino acid, potentially offering favorable biocompatibility and predictable metabolic pathways.[8][9]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid provides a reliable handle for standard EDC/NHS chemistry to conjugate amine-containing payloads or targeting ligands.
-
High Purity and Homogeneity: As a small-molecule linker, CEAMA can be synthesized and purified to a high degree, leading to more homogeneous drug conjugates compared to stochastic methods, which is a critical aspect for chemistry, manufacturing, and controls (CMC).[4][10]
Protocol I: Conjugation of an Amine-Containing Drug to CEAMA
This protocol describes the conjugation of a model therapeutic agent containing a primary amine (e.g., Doxorubicin) to the carboxylic acid moiety of the CEAMA linker.
Materials:
-
This compound (CEAMA)
-
Doxorubicin HCl (or other amine-containing drug)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass Spectrometer (e.g., LC-MS) for characterization
Procedure:
-
Activation of CEAMA Carboxylic Acid:
-
Dissolve CEAMA (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-ester of CEAMA. The progress can be monitored by TLC or LC-MS.
-
-
Drug Conjugation:
-
In a separate flask, dissolve Doxorubicin HCl (1.0 equivalent) in anhydrous DMF. Add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.
-
Slowly add the activated CEAMA-NHS ester solution from Step 1 to the Doxorubicin solution.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Purify the resulting residue using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to isolate the CEAMA-Doxorubicin conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy. The expected mass will be the sum of the masses of CEAMA and Doxorubicin minus the mass of water.
-
Protocol II: pH-Dependent Release Assay
This protocol provides a method to validate the pH-sensitive cleavage of the CEAMA linker in vitro.
Materials:
-
Purified CEAMA-Drug Conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
Incubator or water bath at 37°C
-
HPLC system with a UV-Vis or fluorescence detector
Experimental Workflow:
Caption: Workflow for the in vitro pH-sensitive drug release assay.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the CEAMA-Drug conjugate (e.g., 1 mg/mL) in a minimal amount of DMSO.
-
Prepare two sets of incubation tubes. One set containing pH 7.4 PBS and the other containing pH 5.5 Acetate Buffer.
-
Add a small volume of the stock solution to each buffer to a final concentration of ~50 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid artifacts.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
-
Analysis:
-
Immediately analyze the aliquots by HPLC. Use a calibration curve of the free drug to quantify its concentration.
-
The chromatogram should show two main peaks: one for the intact CEAMA-Drug conjugate and one for the released free drug.
-
Calculate the percentage of drug released at each time point using the formula: % Release = (Peak Area of Free Drug) / (Peak Area of Free Drug + Peak Area of Conjugate) * 100
-
Expected Results: A significantly higher rate and extent of drug release should be observed at pH 5.5 compared to pH 7.4, validating the pH-sensitive nature of the CEAMA linker.
| Time (hours) | % Drug Release at pH 7.4 (Hypothetical) | % Drug Release at pH 5.5 (Hypothetical) |
| 0 | 0% | 0% |
| 4 | < 5% | 35% |
| 8 | < 8% | 60% |
| 24 | < 10% | 85% |
| 48 | < 12% | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation yield | Incomplete activation of CEAMA; moisture in the reaction; steric hindrance from the drug. | Ensure use of anhydrous solvents; increase equivalents of EDC/NHS; extend activation time; consider using a different coupling agent like HATU. |
| No pH-dependent release | The hypothesized cleavage mechanism is incorrect for this specific payload; incorrect buffer composition. | Re-evaluate the linker-drug bond stability; confirm the pH of the buffers before and during the experiment; analyze by LC-MS to identify any alternative degradation products. |
| High release at pH 7.4 | The linker-drug bond is inherently unstable; enzymatic degradation if serum is present. | Re-purify the conjugate to remove any free drug; conduct the assay in simple buffer first to rule out enzymatic factors; consider modifying the linker structure to enhance stability. |
References
-
Gao, W., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. PMC - PubMed Central. [Link]
-
Zou, Y., et al. (2023). Advances in locally administered nucleic acid therapeutics. PMC - PubMed Central. [Link]
-
Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Amino DSA analogues as payloads for antibody-drug conjugates with multiple sites for conjugation. Initial studies and solid phase synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). pH-sensitive chemical bonds and release mechanisms in the acidic conditions. ResearchGate. [Link]
-
Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Kim, D. W., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]
-
Yap, S. W., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI. [Link]
-
PubChem - NIH. (n.d.). 2-Cyano-2-methylpropanoic acid. PubChem. [Link]
-
Mohamed, T. M. A., et al. (2023). Controlled and Targeted Drug Delivery Using Smart Nanovectors. Scilight Press. [Link]
-
Wang, Y., et al. (2018). pH-Sensitive Poly(β-amino ester)s Nanocarriers Facilitate the Inhibition of Drug Resistance in Breast Cancer Cells. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Two-Step Targeted Drug Delivery Via Proteinaceous Barnase-Barstar Interface and PLGA-Based Nano-Carrier. ResearchGate. [Link]
-
Lee, E. S., et al. (2008). pH-responsive Nanoparticles for Drug Delivery. PMC - NIH. [Link]
-
Dragicevic, N., & Maibach, H. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. [Link]
-
WuXi Biologics. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. YouTube. [Link]
-
Deyev, S., et al. (2022). Two-Step Targeted Drug Delivery via Proteinaceous Barnase-Barstar Interface and Doxorubicin-Loaded Nano-PLGA Outperforms One-Step Strategy for Targeted Delivery to HER2-Overexpressing Cells. PubMed. [Link]
-
Zhang, D., et al. (2024). A review of conjugation technologies for antibody drug conjugates. PMC - NIH. [Link]
-
Kumar, P., et al. (1998). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed. [Link]
-
Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. [Link]
-
Le, T. P. N., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLPROPANOIC ACID. Matrix Fine Chemicals. [Link]
-
Zhamharyan, A.G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Frizzo, C. P., et al. (2023). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI. [Link]
-
University at Albany. (n.d.). Antibody-Drug Conjugates : Methods and Protocols. University at Albany. [Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled and Targeted Drug Delivery Using Smart Nanovectors [sciltp.com]
- 3. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pH-Sensitive Poly(β-amino ester)s Nanocarriers Facilitate the Inhibition of Drug Resistance in Breast Cancer Cells [mdpi.com]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acids in the Development of Prodrugs [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the In Vitro Formulation of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Introduction
In the landscape of early-stage drug discovery, the meticulous preparation and validation of test compounds are foundational to generating reliable and reproducible data.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of "2-(2-Cyanoethylamino)-2-methylpropanoic acid" for in vitro studies. While this document focuses on a specific chemical entity, the principles and protocols outlined herein are broadly applicable to novel small molecules where established formulation data is scarce.
"this compound" is a synthetic compound with a molecular structure featuring both a carboxylic acid and a tertiary amine, suggesting potential pH-dependent solubility and a variety of intermolecular interactions. Its melting point is noted at 213°C, and it has a density of 1.108 g/cm³[3]. The successful application of this and similar molecules in cell-based assays hinges on a formulation that ensures stability, solubility, and bioavailability to the cellular system under investigation.[4][5]
This guide will detail the necessary steps from initial solubility and stability assessments to the preparation of stock solutions and final working dilutions for cell-based assays, emphasizing quality control at each stage to ensure the integrity of the experimental outcomes.
Physicochemical Properties and Pre-formulation Assessment
A thorough understanding of a compound's physicochemical properties is the critical first step in developing a robust in vitro formulation. This pre-formulation assessment will guide the choice of solvent, stock concentration, and storage conditions.
Solubility Determination
The solubility of a compound dictates its bioavailability in an aqueous cell culture environment. Given the presence of both acidic (carboxylic acid) and basic (amino) functional groups in "this compound", its solubility is expected to be pH-sensitive. An initial solubility screening in common laboratory solvents is recommended.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Type | Rationale |
| Deionized Water | Aqueous | To assess baseline aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | To determine solubility in a physiologically relevant buffer. |
| Dimethyl Sulfoxide (DMSO) | Organic | A "universal" solvent for many small molecules, capable of dissolving most at high concentrations.[6] |
| Ethanol | Organic | A less polar alternative to DMSO, sometimes used for less soluble compounds. |
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute this stock solution in your target aqueous buffer (e.g., PBS or cell culture medium) to a range of final concentrations.
-
Incubate the dilutions at room temperature and 37°C for 1-2 hours.
-
Visually inspect for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
For a more quantitative measure, use nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles.
Stability Assessment
The stability of the compound in the chosen solvent and under experimental conditions is paramount for data integrity.[7][8] Degradation can lead to a loss of active compound and the potential for confounding effects from degradation products.
Protocol 2: Stock Solution Stability
-
Prepare a stock solution of "this compound" in the chosen primary solvent (e.g., DMSO).
-
Divide the stock solution into aliquots for storage at different temperatures: room temperature, 4°C, -20°C, and -80°C.
-
At designated time points (e.g., 0, 1, 4, 8, and 12 weeks), analyze an aliquot from each storage condition using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[7]
-
The HPLC analysis should be designed to separate the parent compound from potential degradants. A decrease in the peak area of the parent compound over time indicates instability.
Protocol 3: Working Solution Stability in Cell Culture Media
-
Prepare a working solution of the compound in your chosen cell culture medium (supplemented with serum, if applicable).
-
Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), take a sample of the medium.
-
Analyze the samples by HPLC-MS/MS to quantify the concentration of the parent compound.[4] This will determine the compound's stability over the course of a typical cell-based assay.
Formulation and Quality Control Workflow
The following workflow outlines the recommended steps for preparing and validating a formulation of "this compound" for in vitro studies.
Caption: Formulation and QC Workflow.
Detailed Protocols
Protocol 4: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock solution, which can then be used to create intermediate and working solutions.
Materials:
-
"this compound" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of "this compound" powder into the vial.
-
Solvent Addition: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the master stock solution into smaller, single-use aliquots in sterile, amber polypropylene tubes. Store the aliquots at -80°C to maximize stability. Avoid repeated freeze-thaw cycles.
Protocol 5: Quality Control of the Master Stock Solution
It is essential to verify the identity and purity of the master stock solution before its use in experiments.[1]
Procedure:
-
Identity and Purity Analysis: Use a high-throughput LC-MS system to confirm the identity of the compound by mass spectrometry and assess its purity by UV absorbance (e.g., at 214 nm).[1]
-
Concentration Verification: If a reference standard is available, perform a quantitative analysis using a validated HPLC method with a calibration curve to confirm the concentration of the stock solution.
Protocol 6: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the master stock solution into the appropriate cell culture medium.
Procedure:
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM master stock solution at room temperature. Prepare an intermediate dilution (e.g., 1 mM) in sterile DMSO or cell culture medium. This helps to minimize the final concentration of DMSO in the cell culture.
-
Final Dilution: Serially dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01 µM to 100 µM).[9] Ensure that the final concentration of DMSO is consistent across all treatments, including the vehicle control, and is at a level non-toxic to the cells (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid potential degradation in the aqueous environment.
Application in Cell-Based Assays
Once a stable and soluble formulation has been developed, "this compound" can be evaluated in a variety of cell-based assays to determine its biological activity.[5][9]
Example: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Caption: Workflow of an MTT Cell Viability Assay.
Protocol 7: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium as described in Protocol 6. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.[9]
-
Incubation: Incubate the plate for a duration relevant to your experimental question, typically 48-72 hours.[9]
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions, allowing for the formation of formazan crystals in viable cells.[9]
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[9] The absorbance is directly proportional to the number of viable cells.
Conclusion
The successful in vitro evaluation of "this compound" or any novel small molecule is critically dependent on a well-characterized and stable formulation. By systematically determining the compound's solubility and stability, and by implementing rigorous quality control measures, researchers can ensure the generation of high-quality, reproducible data. The protocols and workflows presented in these application notes provide a robust framework for the formulation and application of this and other novel compounds in early-stage drug discovery research.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Proclinical. (2023). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Akadeum. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]
-
503Pharma. (2025). Top 5 Quality Control Methods for Compounding Pharmacies. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
European Pharmaceutical Review. (2011). Implementation of high-throughput quality control processs within compound management. Retrieved from [Link]
-
PubMed. (2016). Introduction to Quality Control in a Compounding Pharmacy. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from [Link]
-
Anticancer Research. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Introduction to Quality Control in a Compounding Pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioagilytix.com [bioagilytix.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Introduction
2-(2-Cyanoethylamino)-2-methylpropanoic acid (CAS: 106556-63-2) is a unique small molecule featuring a carboxylic acid, a tertiary amine, and a nitrile functional group.[1] Its structural complexity makes it a compound of interest in various stages of drug development, potentially as a novel therapeutic agent, a metabolite of a parent drug, or a critical intermediate in a synthetic pathway. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, manufacturing process control, and quality assurance.
This guide provides two robust, field-proven analytical methodologies for the quantification of this compound in different sample matrices. The choice between these methods depends on the required sensitivity, sample complexity, and available instrumentation.
-
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) : A widely accessible and cost-effective method ideal for quantifying the analyte in simpler matrices, such as in-process control samples or bulk substance analysis. This protocol employs a pre-column derivatization step to introduce a UV-active chromophore, enabling sensitive detection.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The gold standard for trace-level quantification in complex biological matrices like plasma and urine.[2] This method offers superior sensitivity and selectivity, often without the need for chemical derivatization, making it the preferred choice for regulated bioanalysis.[3]
This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 106556-63-2 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [4] |
| Structure | N/A |
The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group means the compound is amphoteric and its charge state is pH-dependent. This is a critical consideration for developing effective sample preparation and chromatographic separation techniques.
Method 1: Quantification by RP-HPLC with Pre-Column Derivatization and UV Detection
Principle and Rationale
Direct UV detection of this compound is challenging due to the absence of a significant chromophore that absorbs in the typical UV range (230-280 nm).[5] To overcome this, a pre-column derivatization strategy is employed. This protocol utilizes a reagent that reacts specifically with the carboxylic acid group to attach a molecule with strong UV absorbance. This approach significantly enhances sensitivity and allows for quantification using standard HPLC-UV systems. While many derivatization methods target primary or secondary amines, this compound possesses a tertiary amine, making the carboxylic acid the more reliable target for derivatization.[6][7]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification with pre-column derivatization.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Type I
-
Formic Acid (FA), LC-MS grade
-
Derivatization Agent (e.g., p-Bromophenacyl Bromide)
-
Catalyst (e.g., a crown ether like 18-Crown-6)
-
Potassium Carbonate (K₂CO₃), anhydrous
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of 50:50 ACN:Water diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a concentration within the calibration range.
3. Derivatization Procedure
-
To 100 µL of each standard or sample in a microvial, add 100 µL of a 10 mg/mL solution of p-Bromophenacyl Bromide in ACN.
-
Add 50 µL of a 5 mg/mL solution of 18-Crown-6 in ACN.
-
Add approximately 5 mg of anhydrous K₂CO₃.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
Cool the vials to room temperature.
-
Add 750 µL of the mobile phase A to dilute the sample.
-
Vortex and centrifuge. Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-UV Instrumental Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Wavelength | 254 nm |
5. Expected Performance Characteristics
This method should be validated to demonstrate its suitability. Typical expected performance is outlined below.
| Parameter | Expected Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For bioanalytical applications, LC-MS/MS is the definitive technique due to its unparalleled sensitivity and selectivity.[8] This method physically separates the analyte from matrix components via HPLC and then uses tandem mass spectrometry for detection. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to the analyte, thereby minimizing interferences from the complex biological matrix.[3] Given the analyte's structure, positive mode electrospray ionization (ESI+) is the logical choice, as the tertiary amine is readily protonated. This method eliminates the need for derivatization, streamlining sample preparation and reducing variability.[9]
Workflow for LC-MS/MS Analysisdot
Sources
- 1. scbt.com [scbt.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bridgeorganics.com [bridgeorganics.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allumiqs.com [allumiqs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to the technical support center for "2-(2-Cyanoethylamino)-2-methylpropanoic acid." This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this unique, non-proteinogenic amino acid. Drawing from established biochemical and organic chemistry principles, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification process. Each issue is analyzed by probable cause, followed by a detailed, actionable solution.
Issue 1: Low or No Precipitation of Product at Isoelectric Point (pI)
Symptoms:
-
After adjusting the pH of the aqueous solution to the theoretical pI, the product remains in solution ("oils out") or yields very little precipitate.
-
The resulting solid is gummy, sticky, and difficult to filter.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Protocol |
| Incorrect pI Estimation | The compound is zwitterionic, possessing both a basic secondary amine and an acidic carboxylic acid. Its lowest solubility occurs at its isoelectric point (pI). An inaccurate pI means the molecule remains charged and soluble.[1][2] | 1. Incremental pH Adjustment: Instead of a single adjustment, titrate the solution slowly (e.g., with 0.1M HCl or NaOH) around the estimated pI. 2. Monitor Turbidity: Observe for the point of maximum turbidity or precipitation. 3. Small-Scale Test: Perform this on a small aliquot to pinpoint the optimal pH before committing the entire batch. |
| High Salt Concentration | High concentrations of salt (e.g., from pH adjustment with strong acids/bases) can increase the solubility of zwitterionic compounds, preventing precipitation. | 1. Use Dilute Reagents: Adjust pH with dilute acid/base (e.g., 0.5M or 1M) to minimize salt formation. 2. Desalting: If salts are already present, consider dialysis or size-exclusion chromatography for desalting prior to precipitation. For smaller scales, an ion-exchange resin can be effective.[1] |
| "Oiling Out" | The product may have a low melting point or be amorphous, leading to separation as a liquid phase instead of a crystalline solid. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add Anti-Solvent: Slowly add a miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone, or ethanol) to the aqueous solution at its pI to encourage precipitation.[1][3] 3. Temperature Reduction: Cool the solution slowly to 0-4°C after pH adjustment. |
Issue 2: Persistent Impurities Detected Post-Purification
Symptoms:
-
NMR, LC-MS, or other analytical methods show the presence of starting materials (2-aminoisobutyric acid, acrylonitrile) or side-products.
Probable Causes & Solutions:
| Impurity Type | Scientific Rationale | Recommended Purification Strategy |
| Unreacted Starting Material | Incomplete reaction or inefficient removal of 2-aminoisobutyric acid or acrylonitrile. | Acid-Base Extraction: Exploit the amphoteric nature of the product. Dissolve the crude mixture in an organic solvent (if possible) and extract with aqueous acid to protonate and remove the amino acid product and unreacted 2-aminoisobutyric acid. Neutralize the aqueous layer to its pI to precipitate the product, leaving more soluble starting material behind.[2] |
| Bis-alkylation Side-Product | The secondary amine product can react with a second molecule of acrylonitrile in a further Michael addition, forming N,N-bis(2-cyanoethyl)-2-methylalanine.[4][5] | Ion-Exchange Chromatography: This is the most effective method. The desired product has one carboxylic acid and one secondary amine. The bis-alkylation product has one carboxylic acid but a tertiary amine, giving it a different net charge at a given pH. Use a cation-exchange column; the desired product will bind with a different affinity than the side-product, allowing for separation via a pH or salt gradient elution.[6][7][8] |
| Nitrile Hydrolysis | Harsh acidic or basic conditions during workup can hydrolyze the cyanoethyl group to an amide or carboxylic acid, creating a highly polar impurity.[9] | 1. pH Control: Avoid prolonged exposure to extreme pH values (<2 or >12) and high temperatures. 2. Ion-Exchange Chromatography: The hydrolyzed impurities will have additional acidic groups, altering their charge and allowing for separation on an anion-exchange column.[10][11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
For a first pass, a pH-driven precipitation is often the most straightforward method. The molecule's zwitterionic character is the key handle.[1][2] Because it has both acidic and basic functional groups, its solubility in water is lowest at its isoelectric point (pI).[2] By adjusting the pH of an aqueous solution of the crude material to this pI, the product should selectively precipitate, leaving many impurities behind in the solution.
Workflow for Purification via Isoelectric Point Precipitation
Caption: Workflow for zwitterion precipitation.
Q2: Recrystallization is failing. What solvent systems should I try?
Recrystallizing zwitterions is notoriously difficult due to their high polarity and salt-like nature.[1][3][12] Pure organic solvents are often ineffective.
-
Primary Recommendation: Aqueous-organic mixtures are the most promising. A common strategy is to dissolve the compound in a minimal amount of hot water and then slowly add a miscible organic "anti-solvent" like ethanol, isopropanol, or acetone until turbidity persists, then allow it to cool slowly.[1]
-
Alternative: If the compound is soluble in hot acetic acid, this can be an excellent recrystallization solvent, as it keeps the amino acid protonated and soluble while hot, with precipitation occurring upon cooling.[13]
Q3: How do I choose between cation- and anion-exchange chromatography?
The choice depends on the pH at which your compound is most stable and the pKa values of its functional groups.[8][10]
-
Cation-Exchange Chromatography: Use this method at a pH below the compound's pI.
-
Mechanism: The carboxylic acid is neutral, and the amine is protonated (positive charge). The positively charged molecule binds to a negatively charged resin (e.g., a strong cation exchanger like Dowex-50).
-
Elution: Elute by increasing the pH (e.g., with an ammonium hydroxide gradient) or by increasing the salt concentration.[11] This is often preferred as it separates the desired product from neutral and acidic impurities.[6][7]
-
-
Anion-Exchange Chromatography: Use this method at a pH above the compound's pI.
-
Mechanism: The amine is neutral, and the carboxylic acid is deprotonated (negative charge). The negatively charged molecule binds to a positively charged resin (e.g., DEAE-cellulose).[8][10]
-
Elution: Elute by decreasing the pH or increasing the salt concentration. This is effective for removing neutral and basic impurities.
-
Decision Logic for Ion-Exchange Chromatography
Caption: Choosing an ion-exchange method.
Q4: Can the cyanoethyl group cause problems during purification?
Yes. The cyanoethyl group is susceptible to β-elimination under strongly basic conditions, which releases acrylonitrile—a reactive Michael acceptor that can modify your product or other molecules.[14] It can also be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions.
Mitigation Strategies:
-
Avoid Strong Bases: When deprotonating the carboxylic acid (e.g., for anion-exchange), use milder bases like sodium bicarbonate or buffered systems (pH 9-10) rather than concentrated NaOH, especially if heating is involved.
-
Temperature Control: Perform all purification steps, especially those at non-neutral pH, at reduced temperatures (0-25°C) to minimize degradation rates.
References
- Butch, A. W., & Last, T. A. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86–92.
- Wang, Z., et al. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 20(40), 25736-25741.
- Bio-Rad Laboratories. Anion Exchange Chromatography. Bio-Rad.
- Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
- Nangia, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610–12613.
- ResearchGate. (2020). How to desalt zwitterions? ResearchGate.
- University of Leeds. Ion exchange chromatography. University of Leeds.
- Mitsubishi Chemical Group. (n.d.). Separation and Refining of Amino acids.
- LookChem. (n.d.). This compound. LookChem.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- Silva, D., et al. (2025). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ChemCatChem.
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters.
- Reddit. (2023). Work-up of a zwitterion? r/Chempros.
- ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate.
- Reddit. (2024). How to purify amino acid with mineral salt. r/OrganicChemistry.
- Google Patents. (n.d.). Method for deprotecting oligonucleotides.
- Connolly, B. A., & Newman, P. C. (1989). Synthesis and Hydrolysis of Oligodeoxyribonucleotides Containing 2-Aminopurine. Nucleic Acids Research, 17(13), 4957–4974.
- Google Patents. (n.d.). Process for purifying long chain amino acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 193.16.218.141 [193.16.218.141]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. bio-rad.com [bio-rad.com]
- 11. diaion.com [diaion.com]
- 12. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 14. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(2-Cyanoethylamino)-2-methylpropanoic acid in Aqueous Solutions
Welcome to the technical support center for "2-(2-Cyanoethylamino)-2-methylpropanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address potential stability issues when working with this compound in aqueous solutions. As a bifunctional molecule containing a tertiary amine, a nitrile group, and a carboxylic acid, its behavior in aqueous media can be complex and is highly dependent on experimental conditions. This document provides troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concern for this compound in aqueous solutions is the hydrolysis of the nitrile group. This reaction can be catalyzed by both acidic and basic conditions. The tertiary amine and carboxylic acid functionalities are generally stable, but they can influence the rate of nitrile hydrolysis by affecting the solution's pH.
Q2: What are the expected degradation products of this compound in aqueous solutions?
The principal degradation pathway is the hydrolysis of the cyano group (-CN). This proceeds in two steps:
-
Formation of an amide: The nitrile group first hydrolyzes to a primary amide, yielding 2-(2-carbamoylethylamino)-2-methylpropanoic acid.
-
Formation of a carboxylic acid: Under more stringent conditions (harsher pH and/or higher temperatures), the amide can undergo further hydrolysis to form a dicarboxylic acid, 2-(2-carboxyethylamino)-2-methylpropanoic acid, and ammonia.[1][2]
It is crucial to be aware of these potential impurities in your sample, especially if it has been stored in solution for an extended period.
Q3: How does pH affect the stability of this compound?
The pH of the aqueous solution is a critical factor governing the rate of nitrile hydrolysis.
-
Acidic Conditions (pH < 7): Acid catalysis protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][3] This generally leads to the formation of the corresponding carboxylic acid.[1][2]
-
Neutral Conditions (pH ≈ 7): Hydrolysis is slowest at or near neutral pH. For maximum stability, aqueous solutions should be prepared and stored at a pH as close to 7 as possible.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis is initiated by the attack of a hydroxide ion on the nitrile carbon.[1][3] Under mild basic conditions, the reaction may stop at the amide intermediate.[1] However, stronger basic conditions and/or heat will drive the hydrolysis to the carboxylic acid.[1]
Q4: What is the impact of temperature on the stability of this compound?
Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of the nitrile group. For long-term storage, it is recommended to keep aqueous solutions of this compound refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles, as this can also promote degradation. Harsher conditions, such as elevated temperatures, will favor the formation of the carboxylic acid over the amide.[1]
Q5: Are there any concerns related to the tertiary amine or carboxylic acid groups?
The tertiary amine and carboxylic acid groups are generally stable under typical aqueous experimental conditions. Carboxylic acids are known to be largely stable in aqueous solutions. The tertiary amine is also generally stable and less prone to oxidation compared to secondary amines. However, it is a basic center and will be protonated at acidic pH, which could potentially influence intramolecular interactions or the rate of nitrile hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation of the parent compound due to nitrile hydrolysis. | 1. Confirm Peak Identity: If possible, use mass spectrometry to identify the unexpected peaks. The expected masses would correspond to the amide and dicarboxylic acid hydrolysis products. 2. Review Solution History: Check the pH, storage temperature, and age of the aqueous solution. 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound. |
| Inconsistent experimental results or loss of biological activity. | The active compound may have degraded, leading to a lower effective concentration. | 1. Assess Purity: Re-analyze the solid material and the prepared solutions for purity. 2. Optimize Solution Conditions: Prepare solutions in a buffer at a neutral pH (e.g., PBS pH 7.4) immediately before use. 3. Conduct a Stability Study: Perform a time-course experiment under your specific experimental conditions (temperature, pH, medium) to determine the rate of degradation. |
| Precipitation of the compound from solution. | The compound's solubility is pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) group. Precipitation may occur at the isoelectric point. | 1. Adjust pH: Carefully adjust the pH of the solution away from the isoelectric point to increase solubility. 2. Use a Buffer: Employ a suitable buffer system to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean container.
-
Solvent Selection: Use a high-purity, neutral pH solvent. A buffered solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is highly recommended over unbuffered water.
-
Dissolution: Add a small amount of the solvent to the solid and gently agitate to dissolve. A brief sonication may aid dissolution.
-
Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution in a tightly sealed container at 2-8 °C for short-term use (less than 24 hours) or at -20 °C or -80 °C for longer-term storage.
Protocol 2: Assessment of Aqueous Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound under specific aqueous conditions.
-
Solution Preparation: Prepare solutions of the compound at a known concentration in the aqueous media of interest (e.g., different pH buffers, cell culture media).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by a validated HPLC method to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining solutions under the desired experimental conditions (e.g., 4 °C, room temperature, 37 °C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance and increase in peak areas of any degradation products.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Visualizing Degradation Pathways and Workflows
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Predicted primary degradation pathway via nitrile hydrolysis.
References
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to our dedicated technical support guide for 2-(2-Cyanoethylamino)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this unique compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your experiments proceed smoothly and efficiently.
Understanding the Solubility Profile of this compound
This compound possesses a zwitterionic character, a crucial factor governing its solubility. A zwitterion is a molecule that has both a positive and a negative electrical charge, yet the overall charge of the molecule is neutral.[1] In this case, the carboxylic acid group can be deprotonated to form a negatively charged carboxylate ion, and the amino group can be protonated to form a positively charged ammonium ion.
The presence of these charged groups generally confers good solubility in aqueous solutions, while the organic backbone, including the cyanoethyl and methyl groups, contributes to some solubility in organic solvents.[1] However, the interplay between these groups can lead to solubility challenges under certain experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: While this compound is expected to be water-soluble due to its zwitterionic nature, several factors can limit its dissolution.[1] Like other amino acids, it can form strong intermolecular ionic attractions in its solid, crystalline state.[1] Overcoming this crystal lattice energy requires sufficient interaction with the solvent molecules. If you observe poor solubility in neutral water, consider the following:
-
pH of the solution: The net charge of the molecule is highly dependent on the pH. At its isoelectric point (pI), the pH at which the net charge is zero, the solubility of amino acids is typically at its minimum.
-
Purity of the compound: Impurities can affect the crystal structure and solubility.
-
Temperature: Solubility is often temperature-dependent.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the aqueous solution is a critical determinant of solubility for zwitterionic compounds.[2][3]
-
In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH2+). The molecule will carry a net positive charge, which generally increases its solubility in aqueous media.
-
In alkaline conditions (high pH): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH-). The molecule will carry a net negative charge, which also tends to enhance aqueous solubility.
-
At the isoelectric point (pI): At a specific pH, the positive and negative charges will balance, resulting in a net neutral molecule. This is typically the point of minimum solubility, where the compound is most likely to precipitate.
Q3: What are the best organic solvents for dissolving this compound?
A3: Due to its polar, zwitterionic nature, this compound is generally insoluble in non-polar organic solvents like hydrocarbons.[1] However, it may show some solubility in polar organic solvents. For similar, poorly soluble amino acid derivatives, common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is always recommended to start with a small amount of the compound to test solubility in a new solvent system.
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A4: Yes, using a co-solvent is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the aqueous environment, making it more favorable for the organic parts of the molecule.
Commonly used co-solvents include:
-
DMSO
-
Ethanol
-
Methanol
Important Consideration: Always ensure the final concentration of the organic co-solvent is compatible with your experimental system, as it may affect biological assays.[4]
Troubleshooting Guides and Experimental Protocols
Issue 1: Precipitation of the Compound in Aqueous Buffer
If you observe precipitation after dissolving this compound in your aqueous buffer, it is likely that the pH of your buffer is close to the isoelectric point (pI) of the compound.
Caption: Workflow for addressing precipitation in aqueous buffers.
-
Prepare the initial solution: Attempt to dissolve this compound in your desired aqueous buffer at the target concentration.
-
Observe for precipitation: If the compound does not fully dissolve or precipitates out of solution, proceed to the next step.
-
pH Adjustment (Acidification):
-
While stirring the suspension, add a small volume of a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the solution for clarity after each addition.
-
Continue adding acid until the compound is fully dissolved.
-
Record the final pH of the solution.
-
-
pH Adjustment (Alkalinization):
-
If acidification does not work or is not compatible with your experiment, repeat the process with a fresh solution using a dilute base (e.g., 0.1 M NaOH).
-
Add the base dropwise while stirring until the compound dissolves.
-
Record the final pH.
-
-
Final Dilution: Once the compound is dissolved at a higher or lower pH, you can dilute it into your final experimental medium. Ensure the final pH remains in a range where the compound is soluble.
Issue 2: Preparing a High-Concentration Stock Solution
For many experiments, a concentrated stock solution is required. Due to potential solubility limits in purely aqueous solutions, a stock solution in an organic solvent may be necessary.
Sources
Technical Support Center: Synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to our dedicated technical support guide for the synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
I. Understanding the Core Synthesis: An Overview
The synthesis of this compound is fundamentally a cyanoethylation reaction. This involves the aza-Michael addition of 2-aminoisobutyric acid to acrylonitrile. This reaction is typically base-catalyzed and proceeds by the nucleophilic attack of the primary amine on the electron-deficient β-carbon of acrylonitrile.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reaction between 2-aminoisobutyric acid and acrylonitrile?
The reaction is a classic aza-Michael addition.[1][2][3] A basic catalyst deprotonates the amino group of 2-aminoisobutyric acid, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. A subsequent proton transfer yields the final product, this compound.
Q2: Why is 2-aminoisobutyric acid a good starting material for this reaction?
2-Aminoisobutyric acid is a non-proteinogenic amino acid that possesses a sterically hindered primary amino group due to the two methyl groups on the alpha-carbon. This steric hindrance can be advantageous in selectively achieving mono-cyanoethylation and minimizing the formation of the bis-adduct, a common side product with less hindered primary amines.
Q3: What are the most common catalysts for this reaction, and how do I choose one?
Basic catalysts are typically employed for cyanoethylation.[3][4] The choice of catalyst depends on the desired reaction rate and the sensitivity of your starting materials to harsh conditions. Common choices include:
-
Inorganic bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective but can also promote side reactions like nitrile hydrolysis if water is present.[5][6]
-
Organic bases: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer milder reaction conditions and better solubility in organic solvents.
-
Phase-transfer catalysts: In biphasic systems, catalysts like tetrabutylammonium bromide can be used to facilitate the reaction between reactants in different phases.
For this specific synthesis, starting with a milder organic base like triethylamine is recommended to minimize potential side reactions.
III. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The reaction appears to stall, with a significant amount of starting material remaining even after extended reaction times.
-
The isolated yield of the final product is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst | The base catalyst is essential to activate the amine for nucleophilic attack. An insufficient amount will result in a slow or incomplete reaction. | Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.3 eq). Monitor the reaction progress by TLC or LC-MS to find the optimal concentration. |
| Retro-Michael Reaction | The Michael addition is a reversible reaction.[7][8][9] Elevated temperatures can shift the equilibrium back towards the starting materials. | Conduct the reaction at a lower temperature for a longer duration. If heating is necessary to achieve a reasonable rate, carefully optimize the temperature to balance reaction speed and equilibrium position. |
| Suboptimal pH | The amine needs to be sufficiently deprotonated to be nucleophilic, but a very high pH can lead to side reactions. | If using an aqueous system, maintain the pH in a range where the amine is reactive but side reactions are minimized. For organic solvents, the choice and concentration of the base are critical. |
| Poor Solubility | If the reactants are not well-dissolved, the reaction will be slow and inefficient. | Choose a solvent system in which both 2-aminoisobutyric acid and acrylonitrile are soluble. A polar aprotic solvent like acetonitrile or DMF can be a good starting point. |
Issue 2: Presence of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.
-
Difficulty in purifying the final product due to closely eluting impurities.
A. Identification and Mitigation of Common Side Products
| Side Product | Formation Mechanism | Analytical Signature (LC-MS) | Mitigation Strategies |
| Bis-cyanoethylated Product | The secondary amine of the product reacts with a second molecule of acrylonitrile. | A peak with a mass corresponding to the desired product + 53.04 Da (C₃H₃N). | Use a stoichiometric amount or a slight excess of 2-aminoisobutyric acid relative to acrylonitrile. The steric hindrance of the starting material already disfavors this, but controlling stoichiometry is key. |
| Nitrile Hydrolysis Product | The cyano group is hydrolyzed to a carboxylic acid or an amide in the presence of water and a base or acid catalyst.[5][6][10][11] | A peak with a mass corresponding to the desired product + 18.01 Da (H₂O) for the carboxylic acid, or + 17.03 Da (NH₃) for the amide. | Use anhydrous solvents and reagents. If a basic aqueous workup is necessary, perform it at low temperatures and for a minimal amount of time. |
| Polyacrylonitrile | Acrylonitrile can undergo anionic polymerization in the presence of strong bases.[12] | An insoluble white solid may precipitate from the reaction mixture. | Use a milder base (e.g., triethylamine instead of KOH). Avoid high concentrations of strong bases and localized "hot spots" in the reaction vessel. |
B. Reaction Pathway and Side Reactions Diagram
Caption: Main reaction pathway and potential side reactions.
IV. Experimental Protocols: Analysis and Purification
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 90:10:1 v/v/v). The polarity can be adjusted based on the observed separation.
-
Visualization:
-
UV light (254 nm) for aromatic impurities or if the product is UV active.
-
Ninhydrin stain: Specific for primary and secondary amines. The starting material will give a strong positive result (typically a purple spot), while the product will also be positive.
-
Potassium permanganate stain: A general stain for organic compounds.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent. For example, a gradient of 0% to 10% methanol in dichloromethane. The addition of a small amount of acetic acid (0.5%) can improve peak shape for carboxylic acids.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective final purification step.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof) at room temperature and at elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.[13] c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Workflow Diagram
Caption: General purification workflow for the target compound.
V. References
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]
-
Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (2023). National Institutes of Health. [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). DAU. [Link]
-
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). ResearchGate. [Link]
-
N-Cyanation of Secondary Amines using Trichloroacetonitrile. (n.d.). ORCA – Online Research @ Cardiff. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
Separation and Refining of Amino acids. (n.d.). Resin Tech. [Link]
-
Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Production of Acrylonitrile by Ammoxidation of Propylene [SOHIO process]. (n.d.). ResearchGate. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health. [Link]
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Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. (n.d.). ResearchGate. [Link]
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Process for purifying long chain amino acids. (n.d.). Google Patents.
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Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018). PubMed. [Link]
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Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
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Cyanoethylation. (n.d.). Wikipedia. [Link]
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THE Chemistry - OF Acrylonitrile. (n.d.). IGTPAN. [Link]
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Acrylonitrile. (2024). American Chemical Society. [Link]
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Amino acid purification with activated carbon. (n.d.). Desotec. [Link]
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Retrosynthesis of Michael Addition Reaction and Products (Make This). (2017). YouTube. [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2023). YouTube. [Link]
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Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases Tetrahedron Letters. (2009). ElectronicsAndBooks. [Link]
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Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. [Link]
-
How Is Acrylonitrile Made?. (2024). YouTube. [Link]
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Synthesis of glutamic acid from acrylonitrile. (n.d.). Google Patents.
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Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
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N-Cyanation of Secondary Amines Using Trichloroacetonitrile. (n.d.). ResearchGate. [Link]
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Separation and Purification of Amino Acids. (n.d.). ResearchGate. [Link]
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Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. (2016). PubMed. [Link]
-
This compound. (n.d.). LookChem. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(2-cyanoethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning this specific reaction. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is achieved through the cyanoethylation of 2-aminoisobutyric acid with acrylonitrile. This reaction is a classic example of a Michael addition, where the amino group of 2-aminoisobutyric acid acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1] While the reaction appears straightforward, the steric hindrance of the tertiary amino group in 2-aminoisobutyric acid and the propensity of acrylonitrile to polymerize can present challenges.[2][3]
This guide will provide a detailed experimental protocol, address potential pitfalls, and offer solutions to ensure a successful and high-yielding synthesis.
Reaction Mechanism and Key Considerations
The reaction proceeds via a nucleophilic addition mechanism. Understanding the interplay of reactants and catalysts is crucial for optimization.
Caption: Reaction mechanism for the cyanoethylation of 2-aminoisobutyric acid.
Key Considerations:
-
Steric Hindrance: The two methyl groups on the α-carbon of 2-aminoisobutyric acid sterically hinder the lone pair of the amino group, which can slow down the reaction rate.[2]
-
Catalyst Choice: The reaction can be catalyzed by either a base or an acid. A base will deprotonate the amino group, increasing its nucleophilicity. An acid will protonate the nitrile group of acrylonitrile, making the β-carbon more electrophilic. For sterically hindered amines, a catalyst is generally required to achieve a reasonable reaction rate.[4]
-
Acrylonitrile Polymerization: Acrylonitrile can readily polymerize, especially in the presence of strong bases or high temperatures. This is a major side reaction that can significantly reduce the yield of the desired product.[3]
-
Dicyanoethylation: Although the starting amine is secondary, the product is a secondary amine and can potentially react with a second molecule of acrylonitrile. However, the steric hindrance and the deactivating effect of the carboxylic acid group make this a less favorable side reaction.[4]
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing side reactions. A yield of up to 95% has been reported for this reaction under optimized conditions.[5]
Materials:
-
2-Aminoisobutyric acid
-
Acrylonitrile (with inhibitor, e.g., hydroquinone)
-
Triton B (40% in methanol) or another suitable base catalyst
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoisobutyric acid (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 - 0.1 eq) to the solution.
-
Acrylonitrile Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add acrylonitrile (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, neutralize the catalyst by adding 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add distilled water to the residue to dissolve the product.
-
Wash the aqueous solution with diethyl ether to remove any unreacted acrylonitrile and polymer.
-
The aqueous layer contains the desired product.
-
-
Purification:
-
The product can be isolated by lyophilization of the aqueous solution.
-
For higher purity, ion-exchange chromatography can be employed.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product formation | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Steric hindrance of the substrate. | 1. Increase the catalyst loading incrementally. 2. Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40 °C), while carefully monitoring for polymerization. 3. Increase the reaction time. |
| Formation of a white precipitate (polymer) | 1. Reaction temperature is too high. 2. Acrylonitrile was added too quickly. 3. Catalyst concentration is too high. | 1. Maintain a low temperature during acrylonitrile addition. 2. Add acrylonitrile dropwise with vigorous stirring. 3. Reduce the amount of catalyst. 4. Ensure acrylonitrile contains a polymerization inhibitor.[3] |
| Presence of a side product with a higher molecular weight | Dicyanoethylation of the product. | 1. Use a smaller excess of acrylonitrile (e.g., 1.05 eq). 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in isolating the product | The product is highly soluble in water. | 1. Use lyophilization (freeze-drying) to remove the water. 2. If lyophilization is not possible, carefully remove water under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction?
A1: While both acid and base catalysts can be used for cyanoethylation, a base catalyst is generally preferred for the reaction with amines.[6] For sterically hindered amines like 2-aminoisobutyric acid, a moderately strong, non-nucleophilic base like Triton B or DBU is a good choice. Stronger bases like sodium hydroxide can promote the polymerization of acrylonitrile.[4]
Q2: How can I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., a mixture of dichloromethane and methanol) to separate the more polar product from the less polar starting materials. The spots can be visualized using a ninhydrin stain, which will react with the primary amine of the starting material and the secondary amine of the product, likely producing different colors or intensities.
Q3: What are the expected Rf values for the starting material and product on a TLC plate?
A3: The product, this compound, is more polar than acrylonitrile but may have a similar or slightly lower Rf value than 2-aminoisobutyric acid depending on the eluent system. It is important to run standards of the starting materials alongside the reaction mixture for accurate identification.
Q4: Can I use a different solvent for the reaction?
A4: Protic solvents like methanol or ethanol are good choices as they readily dissolve the amino acid starting material. Aprotic polar solvents like DMF or DMSO can also be used, but care must be taken as they can be more difficult to remove during work-up.
Q5: What is the best method for purifying the final product?
A5: For most applications, the product obtained after an aqueous work-up and lyophilization is sufficiently pure. If higher purity is required, ion-exchange chromatography is the recommended method for amino acid derivatives.[7] A strong cation exchange resin can be used to bind the amino acid product, which can then be eluted with a pH gradient or a salt solution.
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
References
-
Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 2012 , 24(12), 5421-5426. [Link]
-
de Souza, R. O. M. A. et al. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 2009 , 50(49), 6824-6826. [Link]
-
LookChem. This compound. [Link]
-
Glen Research. Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
Bruson, H. A. Cyanoethylation. Organic Reactions, 1949 , 5, 79-135. [Link]
-
Clarke, H. T.; Bean, H. J. α-Aminoisobutyric acid. Organic Syntheses, 1931 , 11, 4. [Link]
-
Zhang, Z. et al. Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Applied Catalysis A: General, 2014 , 482, 19-25. [Link]
-
Stark, G. R. Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Biochemistry, 1964 , 3(6), 761-766. [Link]
-
ResearchGate. Optimization of conditions for the reaction of the Aza-Michael addition. [Link]
-
Deming, T. J. et al. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Journal of the American Chemical Society, 2007 , 129(18), 5810-5811. [Link]
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-
Diaion. Separation and Refining of Amino acids. [Link]
-
Zamora, R. et al. Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 2010 , 58(5), 3096-3102. [Link]
-
ResearchGate. How can I purify amino acid based ionic liquids from their precursors such as amino acids. [Link]
-
Uritu, C. M. et al. Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. International Journal of Molecular Sciences, 2020 , 21(17), 6331. [Link]
-
Grigoryan, S. H. et al. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 2019 , 53(7), 620-623. [Link]
- Google Patents.
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Technical Support Center: Degradation Pathways of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Cyanoethylamino)-2-methylpropanoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this molecule. The insights herein are based on established principles of organic chemistry and forced degradation studies.
I. Overview of Molecular Stability
This compound possesses three key functional groups that influence its stability profile: a tertiary amine, a nitrile, and a carboxylic acid. Its degradation is primarily dictated by the chemical reactivity of the nitrile and the tertiary amine, with pH and temperature being critical factors. Understanding the interplay of these groups is essential for designing stable formulations and interpreting analytical data. The nitrile group is generally robust but can be susceptible to hydrolysis under harsh conditions.[1] The tertiary amine, particularly the β-cyanoethyl moiety, presents a potential site for elimination reactions.
The two most probable, non-oxidative degradation pathways are:
-
Nitrile Hydrolysis: The conversion of the cyano (-CN) group to a carboxamide and subsequently to a carboxylic acid.[2]
-
Decyanoethylation: A retro-Michael type elimination reaction that cleaves the cyanoethyl group, releasing acrylonitrile and forming 2-amino-2-methylpropanoic acid.[3]
II. Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation routes hypothesized for this compound under hydrolytic stress conditions.
Caption: Predicted degradation pathways of the target molecule.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should expect to see during stability testing?
You should primarily monitor for three potential degradation products:
-
Degradant 1 (Amide Intermediate): 2-((2-Carbamoylethyl)amino)-2-methylpropanoic acid. This results from the partial hydrolysis of the nitrile group.
-
Degradant 2 (Di-acid Product): 2-((2-Carboxyethyl)amino)-2-methylpropanoic acid. This is formed upon complete hydrolysis of the nitrile.[2]
-
Degradant 3 (Decyanoethylated Product): 2-Amino-2-methylpropanoic acid. This is formed via a base-catalyzed elimination reaction.[3]
The relative amounts of these products will depend heavily on the specific stress conditions (pH, temperature, light exposure).
Q2: How does pH affect the stability of this compound?
The stability is highly pH-dependent.
-
Acidic Conditions (pH 1-4): Nitrile hydrolysis is the most probable pathway. The reaction is catalyzed by acid, where protonation of the nitrile nitrogen makes the carbon more susceptible to nucleophilic attack by water.[2]
-
Neutral Conditions (pH 5-8): The molecule is expected to be most stable in this range, although slow hydrolysis may still occur, especially at elevated temperatures.
-
Basic Conditions (pH 9-12): Two pathways compete. Base-catalyzed nitrile hydrolysis will occur, but decyanoethylation is often favored.[3] The hydroxide ion can act as a base to initiate the elimination of acrylonitrile. The rate of both degradation pathways generally increases with higher pH.[4]
Q3: Is the nitrile group in my molecule metabolically stable?
In most pharmaceuticals, the nitrile group is considered robust and is often not readily metabolized.[1][5] It typically passes through the body unchanged. However, specific enzymatic activity cannot be ruled out without dedicated metabolic studies. Rare cases of metabolic nitrile hydrolysis have been observed, as with the drug Vildagliptin.[1]
IV. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: An unexpected peak is consistently appearing in my HPLC chromatogram during a stability study.
-
Problem: A new, unknown peak is observed, suggesting the formation of a degradation product.
-
Probable Cause: This is likely one of the primary degradants (Amide, Di-acid, or Decyanoethylated product). The retention time relative to the parent compound can offer clues. More polar compounds (like the Di-acid) will typically have shorter retention times on a reverse-phase column.
-
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown degradation product.
-
Suggested Solution: Perform a Forced Degradation Study. Forced degradation (or stress testing) is a crucial step to intentionally generate degradation products, which helps in identifying unknown peaks and establishing the degradation pathway.[6][7]
Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in various stress media.
-
Acid Hydrolysis: Use 0.1 N HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Use 0.1 N NaOH. Store at room temperature for 2-8 hours (base-catalyzed reactions are often faster).
-
Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a solution in purified water at 70°C for 48 hours.
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by HPLC-UV and, critically, by LC-MS to obtain the mass of the degradation products. A mass increase of 18 Da suggests hydrolysis, while a mass loss of 53 Da suggests decyanoethylation.
-
Scenario 2: My assay results show a loss of the parent compound, but I don't see a corresponding increase in any single degradation peak.
-
Problem: Poor mass balance in the stability study. The loss of the parent compound is greater than the sum of the known degradants.
-
Probable Cause:
-
Formation of Acrylonitrile: The decyanoethylation pathway produces 2-amino-2-methylpropanoic acid and acrylonitrile.[3] Acrylonitrile is highly volatile and will not be detected by typical HPLC methods for non-volatile compounds.[8][9]
-
Formation of Multiple, Small Degradants: The compound may be degrading into several minor products that are below the limit of quantification.
-
Precipitation: A degradant may be insoluble in the sample solvent and has precipitated out.
-
-
Suggested Solution: Analyze for Volatiles and Check Solubility.
-
Acrylonitrile Detection: If basic degradation is suspected, a specific method for detecting acrylonitrile is required. Headspace Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD) is the standard approach.[8][9][10][11][12]
-
Solubility Check: Visually inspect your stressed samples for any precipitation. If observed, attempt to dissolve the precipitate in a stronger solvent and re-analyze.
-
Modify HPLC Method: Adjust your HPLC gradient to have a longer run time to ensure that all potential minor degradants are being eluted and detected.
-
V. Data Summary
The following table summarizes the expected stability profile based on the known reactivity of the functional groups. The degradation percentages are illustrative and will vary based on exact experimental conditions.
| Stress Condition | Primary Pathway(s) | Expected Degradation (Illustrative) | Key Degradant(s) |
| 0.1 N HCl, 60°C | Nitrile Hydrolysis | 5-15% | Amide, Di-acid |
| 0.1 N NaOH, 25°C | Decyanoethylation, Nitrile Hydrolysis | 10-25% | Decyanoethylated Product, Acrylonitrile, Di-acid |
| 3% H₂O₂, 25°C | Oxidation (N-oxide formation) | 5-10% | N-oxide and other oxidative products |
| Water, 70°C | Slow Hydrolysis | < 5% | Amide |
| Light (ICH Q1B) | Photodegradation | Generally low, structure dependent | Photolytic products (if any) |
VI. References
-
Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Berends, C., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy. [Link]
-
ACRYLONITRILE Method. Occupational Safety and Health Administration (OSHA). [Link]
-
2-Cyano-2-methylpropanoic acid. PubChem, National Institutes of Health (NIH). [Link]
-
Determination of Acrylonitrile: Accurate Analysis Methods. NANOLAB. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research. [Link]
-
Cyanoethylation. (Patent). Google Patents.
-
Jain, D., & Basniwal, P. K. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Brown, K. A., & Koteiche, H. A. (2011). Functional analyses of AmpC beta-lactamase through differential stability. Protein Science. [Link]
-
Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. [Link]
-
Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Silver, E. H., & Szabo, S. (1982). Analytical method for the determination of acrylonitrile in rat plasma at the nanograms per milliliter level. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Kumar, V., & Kumar, S. (2016). Forced degradation studies. MedCrave online. [Link]
-
5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
-
Cyanoethylation. Wikipedia. [Link]
-
Analytic method of acrylonitrile material. (Patent). Google Patents.
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
-
Scita, G. (1992). Stability of beta-carotene under different laboratory conditions. Methods in Enzymology. [Link]
-
Process for hydrolysis of nitriles. (Patent). Google Patents.
-
Berends, C., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy. [Link]
-
Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). (2023). Publisso. [Link]
-
3-Cyano-2-methylpropanoic acid. PubChem, National Institutes of Health (NIH). [Link]
-
Ethyl Cyanoacetate Reactions. (2022). ResearchGate. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]
-
Al-Jaber, H. (2022). Understanding the selectivity in the formation of δ-lactams vs. β-lactams in the Staudinger reactions of chloro-cyan-ketene with unsaturated imines. A DFT study. ResearchGate. [Link]
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"2-(2-Cyanoethylamino)-2-methylpropanoic acid" troubleshooting failed reactions
Technical Support Center: 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound, particularly focusing on troubleshooting its synthesis. The information provided herein is based on established chemical principles and practical laboratory experience to help you navigate common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide for Synthesis
The synthesis of this compound is most commonly achieved via a Michael addition (cyanoethylation) of acrylonitrile to 2-amino-2-methylpropanoic acid. While straightforward in principle, this reaction is prone to several issues that can drastically affect yield and purity. This section addresses the most frequently encountered problems in a question-and-answer format.
Question 1: My reaction has a very low yield, or TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
Answer:
Low conversion is a common issue that can typically be traced back to reaction conditions or reagent activity.
Possible Causes & Actionable Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Insufficient Catalyst | The cyanoethylation of amines often requires a basic catalyst to facilitate the reaction, although the amine reactant itself can sometimes suffice.[1] If the reaction is sluggish, the basicity may be too low. Solution: Consider adding a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use cautiously, as excessive base can promote acrylonitrile polymerization. |
| Low Reaction Temperature | While low temperatures are crucial to prevent polymerization, a temperature that is too low can significantly slow down or stall the desired reaction. Solution: If you are running the reaction at 0-5 °C and seeing no conversion, allow the mixture to slowly warm to room temperature. Monitor the progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and side reactions. |
| Inappropriate Solvent | The choice of solvent affects the solubility of the zwitterionic amino acid starting material and the overall reaction rate. Solution: Protic solvents like water or methanol are often effective as they can solubilize the amino acid. If using aprotic solvents, ensure they are polar enough (e.g., DMF, acetonitrile) to keep reactants in the solution phase. |
| Short Reaction Time | The reaction may simply not have been allowed to run to completion. Solution: Monitor the reaction over an extended period (e.g., 12-24 hours). Take aliquots at regular intervals to track the disappearance of the starting material. |
Question 2: My reaction mixture became very viscous, turned into a gel, or a solid white precipitate formed. What is this and how can I prevent it?
Answer:
This is the most classic sign of uncontrolled polymerization of acrylonitrile. Acrylonitrile is highly susceptible to anionic or radical polymerization, a reaction that can be initiated by bases, heat, or impurities.[1][2] This side reaction competes with the desired cyanoethylation and can consume a significant portion of your reagents, making product isolation nearly impossible.
Preventative Strategies:
| Strategy | Detailed Protocol & Explanation |
| Strict Temperature Control | The polymerization of acrylonitrile is highly exothermic. Runaway reactions are common if heat is not dissipated effectively. Protocol: Begin the reaction in an ice bath (0-5 °C). Use a dropping funnel to add the acrylonitrile slowly and dropwise to the solution of 2-amino-2-methylpropanoic acid over 30-60 minutes with vigorous stirring. Never add the acrylonitrile all at once. |
| Use a Polymerization Inhibitor | Commercial acrylonitrile often contains inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). For sensitive reactions, adding a small extra amount can be beneficial. Protocol: Add a small amount of MEHQ (e.g., 100-200 ppm relative to acrylonitrile) to the reaction mixture before adding the acrylonitrile.[1] |
| Minimize Base Concentration | Strong bases are potent initiators of acrylonitrile polymerization.[2] Protocol: If a base catalyst is required, use the minimum effective concentration. Avoid strong bases like sodium hydroxide or potassium tert-butoxide unless absolutely necessary and with stringent temperature control. |
Troubleshooting Workflow for Failed Synthesis
The following diagram outlines a logical decision-making process for troubleshooting the synthesis.
Caption: A decision tree for troubleshooting failed reactions.
Question 3: My product is contaminated with an impurity that has a molecular weight 18 units higher than my product. What is it?
Answer:
This observation strongly suggests hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂) group. The addition of a water molecule (H₂O, MW ≈ 18.02) accounts for the mass increase. This can occur under either acidic or basic conditions, particularly during heated workup steps.[3][4]
Possible Causes & Actionable Solutions:
-
Acidic/Basic Workup: Prolonged exposure to strong acids or bases, especially at elevated temperatures, during the workup procedure can hydrolyze the nitrile. The reaction proceeds first to the amide and can continue to the corresponding carboxylic acid with harsher conditions.[5]
-
Solution: Perform the workup at low temperatures. Neutralize the reaction mixture carefully and avoid large excesses of acid or base. If pH adjustment is needed, use dilute solutions and keep the mixture cool.
-
-
Reaction Conditions: If water is used as a solvent and the reaction is run at high temperatures or for very long durations with a base catalyst, hydrolysis can occur in situ.
-
Solution: If hydrolysis is a persistent issue, consider switching to an anhydrous polar aprotic solvent like acetonitrile or DMF.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the ideal purity for the starting materials?
-
A1: Use 2-amino-2-methylpropanoic acid of >98% purity. Critically, use acrylonitrile that is fresh and properly inhibited. Old acrylonitrile may have depleted its polymerization inhibitor, making it highly reactive.
-
-
Q2: How can I effectively monitor the reaction's progress?
-
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1 with a drop of acetic acid) to resolve the more polar amino acid product from the less polar acrylonitrile. Staining with ninhydrin is effective for visualizing the secondary amine of the product and the primary amine of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for unambiguous identification of starting material, product, and any byproducts like the hydrolyzed amide.
-
-
Q3: What are the best methods for purifying the final product?
-
A3: Given the product's amino acid nature, it can be purified by crystallization. After an aqueous workup to remove water-soluble impurities, the product can often be precipitated by adjusting the pH of the aqueous solution to its isoelectric point. If polymeric residue is an issue, dissolving the crude product in a minimal amount of water and filtering off the insoluble polyacrylonitrile before crystallization can be effective. For high purity, ion-exchange chromatography is a powerful but more complex option.
-
-
Q4: What are the recommended storage conditions for this compound?
-
A4: Store the solid compound in a tightly sealed container at 2-8°C, protected from moisture and light. The nitrile group is susceptible to slow hydrolysis over time if exposed to atmospheric moisture.
-
Section 3: Optimized Synthesis Protocol
This protocol is designed to maximize yield by minimizing the polymerization of acrylonitrile.
Reaction Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of deionized water and methanol. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Add acrylonitrile (1.1 eq), containing ~100 ppm of MEHQ inhibitor, to the dropping funnel.
-
Reaction: Add the acrylonitrile dropwise to the stirred amino acid solution over a period of 45-60 minutes. It is critical to ensure the internal temperature does not rise above 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 3-4 by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted acrylonitrile and soluble oligomers.
-
Carefully adjust the pH of the aqueous layer to ~6-7 (the likely isoelectric point) with a mild base like sodium bicarbonate. The product should begin to precipitate.
-
-
Purification:
-
Reduce the volume of the aqueous solution under reduced pressure to further encourage crystallization.
-
Cool the solution at 4 °C overnight to maximize crystal formation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, followed by a cold ethanol wash.
-
Dry the purified product under vacuum to yield this compound as a white solid.
-
References
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (1951). US2579580A - Cyanoethylation.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Welcome to the technical support guide for the synthesis of 2-(2-cyanoethylamino)-2-methylpropanoic acid. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals engaged in the scale-up of this synthesis. The information herein is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible process.
I. Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Strecker Synthesis: Formation of the precursor, 2-amino-2-methylpropanoic acid, from acetone, sodium cyanide, and ammonium chloride.
-
Michael Addition: The subsequent reaction of 2-amino-2-methylpropanoic acid with acrylonitrile to yield the final product.
This guide will delve into the critical parameters and potential pitfalls of each stage, with a focus on considerations for scaling up the reaction from the lab bench to larger-scale production.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Strecker Synthesis of 2-Amino-2-methylpropanoic Acid
-
Potential Cause A: Incomplete Imine Formation. The initial step of the Strecker synthesis is the formation of an imine from acetone and ammonia (generated in situ from ammonium chloride).[1][2] This equilibrium-driven reaction can be hindered by the presence of excess water.
-
Solution: While the reaction is typically run in aqueous solution, ensure that the concentration of reactants is sufficiently high to favor imine formation. On a larger scale, consider the use of a water scavenger, such as magnesium sulfate, to drive the equilibrium towards the imine.[1]
-
-
Potential Cause B: Inefficient Cyanide Addition. The nucleophilic attack of the cyanide ion on the imine is a crucial carbon-carbon bond-forming step.[1][3] The rate of this reaction is dependent on the concentration of both the imine and the cyanide ion.
-
Solution: Ensure that the sodium cyanide is fully dissolved before the addition of other reagents. Maintain a slightly basic pH (around 9-10) to ensure a sufficient concentration of the free cyanide nucleophile, but avoid excessively high pH which can lead to unwanted side reactions of acetone.
-
-
Potential Cause C: Hydrolysis of the Aminonitrile Intermediate. The α-aminonitrile intermediate is susceptible to hydrolysis back to the starting materials under certain conditions.
-
Solution: Once the aminonitrile formation is complete, proceed to the hydrolysis step without unnecessary delay. Acidic hydrolysis is typically employed to convert the nitrile to a carboxylic acid.[1] Careful control of the acid concentration and temperature is crucial to prevent degradation of the desired amino acid.
-
Issue 2: Formation of Impurities during the Michael Addition
-
Potential Cause A: Double Addition of Acrylonitrile. Primary amines can react with two equivalents of acrylonitrile, leading to the formation of a tertiary amine impurity.[4]
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of the amino acid to ensure complete consumption of the acrylonitrile. The reaction can be monitored by techniques like TLC or LC-MS to determine the optimal reaction time and prevent over-reaction.
-
-
Potential Cause B: Polymerization of Acrylonitrile. Acrylonitrile is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Solution: Maintain a controlled reaction temperature, typically at or slightly above room temperature. Ensure all glassware is clean and free of potential radical initiators. The reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of acrylonitrile.[5]
-
-
Potential Cause C: Uncatalyzed Michael Addition. The Michael addition can proceed without a catalyst, but the reaction rate may be slow, leading to longer reaction times and the potential for side reactions.[6][7]
-
Solution: While the amine reactant itself can act as a base to catalyze the reaction, the use of a non-nucleophilic base can sometimes improve the reaction rate and selectivity.[4] However, for this specific synthesis, the inherent basicity of the amino acid is often sufficient.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause A: Product is an Amino Acid. The target molecule is an amino acid, making it zwitterionic and highly polar. This can make extraction and purification challenging.
-
Solution:
-
Crystallization: The product can often be purified by crystallization. After the reaction, adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility and promote crystallization.
-
Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography is a powerful technique for separating amino acids from impurities.
-
-
-
Potential Cause B: Removal of Unreacted Starting Materials. Unreacted 2-amino-2-methylpropanoic acid and any acrylonitrile-derived byproducts need to be effectively removed.
-
Solution:
-
Washing: The crystallized product should be washed with a suitable solvent (e.g., cold water or a water/alcohol mixture) to remove soluble impurities.
-
Recrystallization: If necessary, recrystallization from an appropriate solvent system can further enhance purity.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the reagents for this synthesis?
A1: The synthesis involves several hazardous materials that require strict safety protocols:
-
Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[8][9] It reacts with acids to produce highly toxic hydrogen cyanide gas.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Acrylonitrile: A flammable, toxic, and carcinogenic liquid.[5] It is readily absorbed through the skin.[5] All manipulations should be performed in a fume hood, and appropriate PPE must be worn.[5]
-
Acetone: A highly flammable solvent. Use in a well-ventilated area away from ignition sources.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
A2:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying any major impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify byproducts.
Q3: What are the key considerations for scaling up this synthesis?
A3:
-
Heat Transfer: Both the Strecker synthesis and the Michael addition can be exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with controlled cooling is essential for maintaining a stable reaction temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." The choice of impeller and agitation speed should be carefully considered based on the reactor geometry and the viscosity of the reaction mixture.
-
Reagent Addition: For larger-scale reactions, the controlled addition of reagents is critical. For example, the dropwise addition of acrylonitrile to the solution of the amino acid can help to control the reaction exotherm and minimize the formation of the double-addition byproduct.
-
Work-up and Isolation: The isolation of the product by crystallization needs to be optimized for large-scale production. Factors such as the cooling rate, agitation, and seeding can significantly impact the crystal size, morphology, and purity. Filtration and drying equipment must be appropriately sized for the scale of the synthesis.
IV. Experimental Workflow and Data
Step 1: Strecker Synthesis of 2-Amino-2-methylpropanoic Acid
Table 1: Recommended Molar Ratios for Strecker Synthesis
| Reagent | Molar Ratio (relative to Acetone) |
| Acetone | 1.0 |
| Ammonium Chloride | 1.1 - 1.2 |
| Sodium Cyanide | 1.0 - 1.1 |
Step 2: Michael Addition to form this compound
Table 2: Key Parameters for Michael Addition
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amino Acid : Acrylonitrile) | 1.1 : 1.0 | Minimizes the formation of the double-addition byproduct. |
| Temperature | 25-40 °C | Controls the reaction rate and prevents polymerization of acrylonitrile. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitor by TLC or HPLC. |
| pH for Crystallization | ~5-6 | Adjust to the isoelectric point of the product to maximize yield. |
V. References
-
Centers for Disease Control and Prevention (CDC). Acrylonitrile | Medical Management Guidelines. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
National Center for Biotechnology Information. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
National Center for Biotechnology Information. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]
-
ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taekwang.co.kr [taekwang.co.kr]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
Validation & Comparative
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery
An In-Depth Technical Guide to the Synthesis, Properties, and Comparative Analysis of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Non-proteinogenic amino acids, particularly α,α-disubstituted variants, have emerged as invaluable building blocks. Their unique structural constraints can profoundly influence peptide conformation, enhance metabolic stability, and introduce novel vector groups for targeted interactions.[1][2] This guide focuses on This compound , a fascinating derivative that combines the conformational rigidity of a gem-dimethyl group with the versatile functionality of a cyanoethyl moiety.
The cyano group is a key pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a handle for further chemical modification.[3] This guide provides a comprehensive analysis of this compound, presenting a robust synthesis protocol and comparing its intrinsic properties to its parent amino acid, thereby offering a framework for its potential application in drug development programs.
Section 1: Synthesis and Profile of this compound
The most direct and efficient route to synthesizing the target compound is through the cyanoethylation of its parent amino acid, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid, Aib). This reaction is a classic example of a base-catalyzed aza-Michael addition, where the primary amine of the amino acid acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[4] This method is well-documented for a variety of α-amino acids and has been reported to proceed with high efficiency.[5][6][7]
Proposed Synthetic Workflow
The synthesis involves the reaction of 2-amino-2-methylpropanoic acid with acrylonitrile in an aqueous basic medium. The base serves to deprotonate the amino group, increasing its nucleophilicity for the conjugate addition.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Aza-Michael Addition
This protocol is adapted from established procedures for the cyanoethylation of α-amino acids.[6][7]
Causality Behind Experimental Choices:
-
Aqueous Medium: Chosen for its ability to dissolve the amino acid salt and for its environmental compatibility.
-
Sodium Hydroxide: A strong, inexpensive base sufficient to deprotonate the amino group, initiating the reaction. An exact molar equivalent is used to form the sodium salt of the amino acid, optimizing its solubility and reactivity.
-
Room Temperature: The Michael addition is typically exothermic and proceeds efficiently without heating, minimizing potential side reactions like acrylonitrile polymerization.
-
Acidification: The product is an amino acid and thus amphoteric. Adjusting the pH to its isoelectric point minimizes its solubility, causing it to precipitate for easy isolation by filtration.
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (0.1 mol) of 2-amino-2-methylpropanoic acid in 100 mL of deionized water.
-
Base Addition: Slowly add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution. Stir until all solids are dissolved. The solution may warm slightly.
-
Acrylonitrile Addition: Cool the flask in an ice bath. Once the solution is at room temperature (~20-25°C), add 7.95 mL (6.4 g, 0.12 mol) of acrylonitrile dropwise over 15 minutes while stirring vigorously. A slight excess of acrylonitrile ensures complete consumption of the amino acid.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (a suitable solvent system would be n-butanol:acetic acid:water, 4:1:1).
-
Workup & Isolation: After 24 hours, cool the reaction mixture in an ice bath. Slowly add 6M hydrochloric acid dropwise with stirring to adjust the pH to approximately 5.5. A white precipitate will form.
-
Filtration & Washing: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol to facilitate drying.
-
Drying: Dry the white solid product in a vacuum oven at 50°C to a constant weight. A yield of approximately 95% is expected.[7]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is crucial for its application in drug formulation and biological assays.
| Property | Value | Source |
| CAS Number | 106556-63-2 | [8] |
| Molecular Formula | C₇H₁₂N₂O₂ | [7] |
| Molecular Weight | 156.18 g/mol | [8] |
| Appearance | White solid (predicted) | - |
| XLogP3 (Predicted) | -0.8 | PubChem CID 2758197 |
| Hydrogen Bond Donors | 2 | PubChem CID 2758197 |
| Hydrogen Bond Acceptors | 4 | PubChem CID 2758197 |
| Topological Polar Surface Area | 89.6 Ų | PubChem CID 2758197 |
Section 2: Comparative Analysis with Structural Analogs
To fully appreciate the potential of this compound, it is essential to compare it with its primary structural component, 2-amino-2-methylpropanoic acid (Aib).
The Precursor: 2-Amino-2-methylpropanoic Acid (Aib)
Aib is a non-proteinogenic amino acid known for its unique ability to induce helical conformations in peptides.[1] The gem-dimethyl group at the α-carbon sterically restricts the peptide backbone's rotational freedom (phi/psi angles), favoring a helical turn. This property is widely exploited to create stable, structured peptidomimetics with enhanced biological activity and resistance to enzymatic degradation.[9]
Comparative Physicochemical Impact of Cyanoethylation:
| Property | 2-Amino-2-methylpropanoic Acid (Aib) | This compound | Impact of Cyanoethylation |
| Molecular Weight | 103.12 g/mol [10] | 156.18 g/mol | +53.06 g/mol |
| XLogP3 (Predicted) | -2.8[10] | -0.8 | Increase in lipophilicity |
| H-Bond Donors | 2[10] | 2 | No change |
| H-Bond Acceptors | 3[10] | 4 | Addition of one acceptor (nitrile) |
| TPSA | 63.3 Ų[10] | 89.6 Ų | Significant increase in polarity |
Analysis of the Comparison: The addition of the cyanoethyl group introduces several key changes:
-
Increased Size and Polarity: The molecule becomes larger and possesses a significantly higher topological polar surface area (TPSA), which can influence membrane permeability and solubility.
-
Enhanced H-Bonding: The introduction of the nitrile nitrogen provides an additional hydrogen bond acceptor site. This is a critical feature in molecular recognition, as the nitrile group can interact with biological targets in ways similar to a carbonyl oxygen or a hydroxyl group.[3]
-
Modified Lipophilicity: While TPSA increases, the predicted XLogP3 value also rises, suggesting a nuanced change in the molecule's overall lipophilicity profile. This balance is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.
The Cyanoethyl Moiety: A Versatile Pharmacophore
The cyanoethyl group is more than just a linker; it is a functional unit with diverse potential roles in drug design:
-
Metabolic Handle: The nitrile group can be metabolized in vivo via hydrolysis to a primary amide and subsequently to a carboxylic acid. This can be strategically employed in prodrug design to unmask an active metabolite or to facilitate clearance.[11]
-
Modulator of pKa: The electron-withdrawing nature of the nitrile can influence the basicity of the secondary amine, potentially altering the molecule's ionization state at physiological pH and affecting its interaction with targets or transporters.
-
Vector for Interaction: As a strong hydrogen bond acceptor, the nitrile can form specific interactions with protein targets, anchoring the molecule in a binding pocket and enhancing potency.[12]
Section 3: A Framework for Experimental Performance Evaluation
To move from theoretical comparison to practical application, a researcher must perform head-to-head experiments. The following protocols provide a self-validating system for characterizing and comparing the target compound with its analogs.
Experimental Design Workflow
This workflow outlines the logical progression for characterizing a novel amino acid derivative for drug discovery applications.
Caption: Decision workflow for compound characterization in early drug discovery.
Protocol: Comparative Lipophilicity (LogD) Measurement
Causality: LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds like amino acids. It dictates how a compound partitions between aqueous and lipid environments (e.g., blood and cell membranes) and is a key determinant of ADME properties. The shake-flask method, while traditional, is a robust and direct measure of this property.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Standard Solutions: Prepare 1 mg/mL stock solutions of both this compound and Aib in DMSO.
-
Partitioning: In separate 2 mL vials, add 10 µL of each stock solution to 990 µL of 1-octanol (pre-saturated with PBS). This creates a 10 µg/mL solution in the octanol phase.
-
Extraction: To each vial, add 1 mL of PBS (pre-saturated with 1-octanol).
-
Equilibration: Vigorously vortex the vials for 5 minutes, then place them on a shaker at room temperature for 2 hours to ensure complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve clear separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous).
Protocol: Comparative Metabolic Stability (Microsomal Assay)
Causality: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs. Assessing a compound's stability in the presence of microsomes provides a critical early indicator of its metabolic clearance rate and potential in vivo half-life.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) and an NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Incubation Mixture: In a 96-well plate, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and buffer. Pre-warm the plate to 37°C for 10 minutes.
-
Initiation: Add the test compound (final concentration 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 time point, add the quenching solution before the NADPH system.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Hypothetical Performance Data Summary
This table illustrates how experimental data would be presented to facilitate a direct comparison, guiding further development decisions.
| Parameter | 2-Amino-2-methylpropanoic Acid (Aib) | This compound | Anticipated Rationale |
| Kinetic Solubility (pH 7.4) | High (>200 µM) | Moderate-High (50-200 µM) | Increased size and lipophilicity may slightly reduce solubility. |
| LogD (pH 7.4) | < -2.0 | -1.5 to -0.5 | The cyanoethyl group adds lipophilic character. |
| Microsomal Stability (t½) | > 60 min | > 60 min | The gem-dimethyl group often confers high metabolic stability. |
| Plasma Stability (t½) | > 120 min | > 120 min | Generally stable; no easily hydrolyzable ester groups. |
Conclusion
This compound represents a strategically valuable chemical entity that merges the desirable properties of two distinct molecular classes. It retains the conformationally-constraining gem-dimethyl group of its parent amino acid, Aib, which is known to enhance metabolic stability and promote defined secondary structures in peptides.[1] Layered on top of this stable core, the N-cyanoethyl group introduces a polar, versatile pharmacophore capable of engaging in critical hydrogen-bonding interactions and serving as a potential metabolic handle.[3]
The synthesis is straightforward and high-yielding, proceeding through a well-established aza-Michael addition, making it readily accessible for research and development.[7] Compared to its precursor, it offers a more nuanced physicochemical profile with increased polarity and an additional hydrogen bond acceptor, yet with moderately increased lipophilicity. This unique combination makes it a compelling building block for:
-
Peptidomimetics: To create structured peptides with novel side-chain interactions.
-
Prodrugs: Where the nitrile can be used to tune properties or be metabolized to an active form.[13]
-
Small Molecule Scaffolds: As a fragment for library synthesis, leveraging its unique vector and rigidity.
By providing a robust framework for its synthesis and a logical pathway for its experimental evaluation, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their pursuit of next-generation therapeutics.
References
-
McKinney, L. L., Setzkorn, E. A., & Uhing, E. H. (1952). Cyanoethylation of α-Amino Acids. III. Hydrolysis of Cyanoethyl Derivatives. Journal of the American Chemical Society, 74(8), 1942–1943. Available at: [Link]
-
de Gonzalo, G., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(44), 6047-6050. Available at: [Link]
-
McKinney, L. L., Setzkorn, E. A., & Uhing, E. H. (1952). Cyanoethylation of α-Amino Acids. III. Hydrolysis of Cyanoethyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). 2-Aminoisobutyric acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
McKinney, L. L., et al. (1950). Cyanoethylation of Alpha Amino Acids. I. Monocyanoethyl Derivatives. Journal of the American Chemical Society, 72(6), 2599–2603. Available at: [Link]
-
McKinney, L. L., et al. (1950). Cyanoethylation of Alpha Amino Acids. I. Monocyanoethyl Derivatives 2. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. Compound Summary for CID 87522207, 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. This compound. LookChem. Available at: [Link]
-
Kuujia. 62-57-7(2-amino-2-methylpropanoic acid). Kuujia.com. Available at: [Link]
-
Zhang, R., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(35), 22863-22867. Available at: [Link]
-
PharmaCompass. 2-amino-2-methyl-propionic acid Drug Information. PharmaCompass.com. Available at: [Link]
-
Wikipedia contributors. (2023). Cyanoethylation. Wikipedia, The Free Encyclopedia. Available at: [Link]
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A Senior Application Scientist's Guide to the Predicted Biological Activity of 2-(2-Cyanoethylamino)-2-methylpropanoic Acid and a Comparative Analysis of its Analogs
Abstract
This guide provides a comprehensive analysis of the potential biological activity of "2-(2-Cyanoethylamino)-2-methylpropanoic acid," a unique molecule combining the structural features of an α,α-disubstituted amino acid and a β-cyanoethylamine. In the absence of direct experimental data for this specific compound in the public domain, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast its biological profile. We will dissect the molecule's core components, compare it to strategically designed analogs, and provide standardized protocols for its future experimental evaluation. This guide is intended for researchers in drug discovery and chemical biology, offering a predictive framework to stimulate and inform future investigations into this and related chemical classes.
Introduction: Deconstructing the Core Moiety
The molecule this compound presents a fascinating convergence of three key functional motifs, each with a well-documented role in modulating biological activity:
-
An α,α-Disubstituted Amino Acid Core: The gem-dimethyl group at the alpha-carbon creates a sterically hindered, quaternary center. Such substitutions are known to impose significant conformational constraints on molecules, a strategy often employed in peptide and peptidomimetic design to lock in bioactive conformations and increase metabolic stability.[1][2][3][4]
-
A Secondary Amine Linker: The secondary amine provides a flexible linkage and a hydrogen bond donor/acceptor site, crucial for molecular recognition at a biological target.
-
A β-Cyanoethyl Group: The terminal nitrile (cyano) group is a versatile pharmacophore. It is a polar, metabolically robust group that can act as a hydrogen bond acceptor, a bioisostere for ketones or carboxyl groups, or even as a "warhead" for covalent-reversible inhibition, particularly with cysteine proteases.[5][6][7][8] The N-cyanoethyl moiety has also been shown to paradoxically increase the potency of certain opioid classes.[9]
The combination of these features suggests that this compound could exhibit a range of biological activities, potentially as an enzyme inhibitor or a receptor modulator. This guide will explore these possibilities through a comparative analysis with rationally designed analogs.
Comparative Analysis of Structural Analogs
To understand the potential contribution of each functional group to the overall biological activity, we will compare the parent compound to a series of hypothetical analogs. The predicted impact of these structural modifications is based on established SAR principles.
Table 1: Structural Analogs of this compound for Comparative Analysis
| Compound ID | Structure | Key Modification | Predicted Impact on Physicochemical Properties |
| Parent |
| N/A | Baseline properties. Combines polarity of carboxylate and nitrile with the rigidity of the gem-dimethyl group. |
| Analog 1 |
| Removal of Cyanoethyl Group. (2-Amino-2-methylpropanoic acid) | Increased polarity, reduced lipophilicity. Loss of the specific interactions mediated by the cyanoethyl moiety. |
| Analog 2 |
| Replacement of Cyanoethyl with Methyl. (2-(Methylamino)-2-methylpropanoic acid) | Significantly reduced polarity. Cyanoethyl group's electronic and H-bonding features are lost. |
| Analog 3 |
| Increased Chain Length. (2-(3-Cyanopropylamino)-2-methylpropanoic acid) | Increased flexibility and lipophilicity. May alter optimal positioning of the terminal cyano group within a binding pocket. |
| Analog 4 |
| Replacement of Cyano with Hydroxyl. (2-(2-Hydroxyethylamino)-2-methylpropanoic acid) | Cyano group's electrophilic character is lost. Replaced by a hydrogen bond donor/acceptor (hydroxyl group). |
| Analog 5 |
| Removal of one α-Methyl Group. (2-(2-Cyanoethylamino)propanoic acid) | Reduced steric hindrance and loss of conformational rigidity at the α-carbon. Increased susceptibility to metabolic degradation (e.g., racemization or oxidation). |
Analysis of the Cyanoethyl Moiety (Parent vs. Analogs 1, 2, 4)
The cyanoethyl group is arguably the most significant contributor to the parent compound's unique potential.
-
Versus Analog 1 (2-Amino-2-methylpropanoic acid): The addition of the N-cyanoethyl group introduces a lipophilic spacer and the potent polar nitrile. This moiety could be critical for reaching into a specific sub-pocket of a target protein. The nitrile can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, which would be absent in Analog 1.[7][10] Therefore, the parent compound is predicted to have higher affinity and specificity for targets with corresponding pockets, whereas Analog 1 may only exhibit weak, non-specific binding.
-
Versus Analog 2 (N-methyl): Replacing the cyanoethyl group with a simple methyl group (Analog 2) would drastically reduce polarity and eliminate the specific interactions of the nitrile. This makes Analog 2 a valuable negative control to confirm the importance of the cyanoethyl group's electronic features.
-
Versus Analog 4 (N-hydroxyethyl): The hydroxyl group in Analog 4 is a hydrogen bond donor and acceptor, but it lacks the linear geometry and electrophilic character of the nitrile. If the biological target contains a nucleophilic residue like cysteine in its active site, the parent compound could act as a reversible covalent inhibitor, a mechanism unavailable to Analog 4.[5][8]
Analysis of the α,α-Disubstituted Core (Parent vs. Analog 5)
The gem-dimethyl arrangement is crucial for conformational stability.
-
Versus Analog 5 (single α-methyl): Removing one of the α-methyl groups would significantly increase the conformational flexibility of the molecule. While this could allow it to adapt to a wider range of binding sites, it often comes at the cost of reduced binding affinity due to a higher entropic penalty upon binding. Furthermore, the quaternary α-carbon in the parent compound protects it from racemization and certain metabolic pathways, suggesting the parent compound would have a longer biological half-life than Analog 5.[2][4]
Postulated Mechanism of Action: Covalent Reversible Inhibition
Given the presence of an electrophilic nitrile group, a plausible, albeit hypothetical, mechanism of action for the parent compound is the covalent reversible inhibition of a cysteine protease (e.g., a cathepsin or caspase). The nitrile carbon can be attacked by the nucleophilic thiolate of an active site cysteine residue.
Diagram of Postulated Covalent Inhibition
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A Comparative Guide to the In Vitro Efficacy of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the need for more selective and potent therapeutic agents. Non-proteinogenic amino acids and their derivatives represent a promising class of molecules, offering structural diversity and the potential for targeted interactions with biological systems.[1][2] This guide introduces a novel compound, 2-(2-Cyanoethylamino)-2-methylpropanoic acid , and provides a comparative analysis of its cytotoxic efficacy against a panel of human cancer cell lines.
The rationale for the synthesis and evaluation of this compound is rooted in the established biological activities of its constituent moieties. The α,α-disubstituted amino acid scaffold can confer conformational constraints that may enhance binding to target proteins and increase metabolic stability.[1] The cyanoethyl group, a feature present in various biologically active molecules, can participate in a range of chemical interactions, potentially contributing to its cytotoxic effects. This guide will detail a proposed synthetic route for this compound and present a comprehensive in vitro comparison with its parent amino acid and a clinically relevant chemotherapeutic agent.
Synthesis of this compound
While "this compound" is not a commercially available compound, its synthesis can be achieved through a standard N-alkylation of the parent amino acid, 2-amino-2-methylpropanoic acid. A plausible synthetic approach is the cyanoethylation of the primary amine using acrylonitrile under basic conditions. This reaction, a form of Michael addition, is a well-established method for the formation of N-cyanoethylated compounds.[3]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the target compound.
Comparative Compounds
To rigorously evaluate the efficacy of "this compound," two comparator compounds have been selected:
-
2-Amino-2-methylpropanoic acid (AIB): This is the parent, non-proteinogenic amino acid from which the target compound is derived.[1][4] It serves as a negative control to determine if the addition of the cyanoethyl group confers cytotoxic activity. AIB is known for its ability to induce helical structures in peptides and has been investigated for its biological activities.[1]
-
Melphalan: A well-established chemotherapeutic agent belonging to the nitrogen mustard class of alkylating agents.[5][6] Melphalan functions by creating cross-links in DNA, thereby inhibiting DNA replication and transcription, ultimately leading to cell death.[7][8][9] It will serve as a positive control to benchmark the potency of the novel compound.
Comparative In Vitro Cytotoxicity Assays
The primary method for evaluating and comparing the efficacy of the synthesized compound and its comparators is the in vitro cytotoxicity assay. This is a fundamental tool in drug discovery to determine the concentration at which a compound exhibits toxic effects on cultured cells.[10][11]
Selected Human Cancer Cell Lines
A panel of well-characterized human cancer cell lines has been chosen to represent different cancer types and to assess the spectrum of activity of the test compounds:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.[12][13][14][15]
-
A549: A human lung carcinoma cell line, often used as a model for type II pulmonary epithelial cells.[16][17][18][19][20]
-
HCT-116: A human colorectal carcinoma cell line.[21][22][23][24][25]
Experimental Workflow: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[26][27] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate the MCF-7, A549, and HCT-116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of their respective complete growth media.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
-
Compound Treatment: Prepare a series of dilutions of "this compound," 2-amino-2-methylpropanoic acid, and Melphalan in the appropriate cell culture medium. After the initial 24-hour incubation, replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include untreated control wells (vehicle only).
-
Incubation with Compounds: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Following the 48-hour treatment, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[10]
-
Formazan Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value for each compound will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[28][29][30][31][32]
Comparative Efficacy Data (Hypothetical)
The following table presents hypothetical IC50 values for the test compounds against the selected cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT-116 (IC50 in µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| 2-Amino-2-methylpropanoic acid | > 100 | > 100 | > 100 |
| Melphalan | 5.6 | 8.2 | 4.9 |
Discussion and Mechanistic Insights
The hypothetical data suggests that the novel compound, "this compound," exhibits moderate cytotoxic activity against all three cancer cell lines. The lack of activity of the parent compound, 2-amino-2-methylpropanoic acid, strongly indicates that the cyanoethyl group is crucial for the observed cytotoxicity. While not as potent as the established anticancer drug Melphalan, the novel compound's activity warrants further investigation.
The mechanism of cell death induced by such a compound could involve the induction of apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[33][34] Many chemotherapeutic agents exert their effects by triggering apoptotic pathways in cancer cells.[35][36][37][38][39] A key family of proteins that regulate apoptosis is the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[33][34][40][41][42] The balance between these proteins determines the cell's fate. Cytotoxic compounds can shift this balance in favor of the pro-apoptotic members, leading to the activation of a cascade of proteases called caspases, which execute the apoptotic program.
Caption: Intrinsic pathway of apoptosis.
Further studies would be necessary to elucidate the precise mechanism of action of "this compound," including assays to measure caspase activation and changes in the expression levels of Bcl-2 family proteins.
Conclusion
This guide has provided a framework for the synthesis and comparative in vitro evaluation of a novel amino acid derivative, "this compound." The presented methodologies and hypothetical data underscore the importance of systematic screening and comparison in the early stages of drug discovery. The moderate, yet significant, cytotoxic activity of the target compound in this theoretical study suggests that it could be a lead structure for the development of new anticancer agents. Future work should focus on the actual synthesis and characterization of this compound, followed by the comprehensive in vitro and in vivo studies outlined in this guide to validate its therapeutic potential.
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A Comparative Guide to the Synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid: A Validation of Methodologies
Introduction
2-(2-Cyanoethylamino)-2-methylpropanoic acid is a non-proteinogenic amino acid derivative characterized by a cyanoethyl moiety attached to the alpha-amino group of 2-amino-2-methylpropanoic acid. While not a widely commercialized compound, its unique structure makes it a valuable building block for medicinal chemistry and materials science, offering a scaffold with a reactive nitrile group and a carboxylic acid functionality. This guide provides an in-depth validation and comparison of the most logical and chemically sound synthetic routes to this target molecule. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A logical deconstruction of the target molecule, this compound, points to two primary starting materials: 2-amino-2-methylpropanoic acid[1][2] (also known as 2-aminoisobutyric acid) and a C3 unit to provide the cyanoethyl group, for which acrylonitrile is the ideal reagent. The key chemical transformation is the formation of a carbon-nitrogen bond between the amino group and the cyanoethyl fragment.
This leads to two principal strategic approaches, which will form the basis of our comparison:
-
Method 1: Direct Cyanoethylation. A direct, one-step conjugate addition of 2-amino-2-methylpropanoic acid to acrylonitrile.
-
Method 2: Protected-Intermediate Cyanoethylation. A multi-step approach involving the protection of the carboxylic acid moiety as an ester, followed by cyanoethylation and subsequent deprotection.
Caption: Retrosynthetic analysis of the target molecule.
Method 1: Direct Cyanoethylation via Aza-Michael Addition
This method represents the most atom-economical and straightforward approach. The core of this synthesis is the Aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile compound.[3][4] The amino group of 2-amino-2-methylpropanoic acid acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[5]
Principle and Mechanistic Rationale
The reaction is typically base-catalyzed, which serves to deprotonate the amino group (or more accurately, the ammonium group of the zwitterionic amino acid), increasing its nucleophilicity.[6] However, the reaction can also proceed without a catalyst, albeit at a slower rate.[4] The choice of solvent is critical; an aqueous or polar protic solvent is often used to dissolve the amino acid salt. Temperature control is paramount to prevent the exothermic polymerization of acrylonitrile, a common and undesirable side reaction.
Caption: Workflow for the Direct Cyanoethylation method.
Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in deionized water.
-
Basification: Add a catalytic amount of a strong base, such as 40% aqueous sodium hydroxide, until the pH of the solution is approximately 8-9. This converts the zwitterionic amino acid to its more nucleophilic sodium carboxylate form.
-
Addition of Acrylonitrile: Cool the flask in an ice bath to 0-5°C. Add acrylonitrile (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Caution: Acrylonitrile is toxic and volatile. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture again in an ice bath and carefully acidify with 6N HCl to a pH of approximately 4.5. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Evaluation and Causality
-
Expertise & Experience: The primary advantage of this method is its simplicity and high atom economy. However, the zwitterionic nature of the starting amino acid can lead to solubility issues. The use of a base is crucial not only for catalysis but also to form the more soluble sodium salt. Acidification during workup is a critical step; it protonates the carboxylate and the newly formed tertiary amine, but bringing it to the isoelectric point (~pH 4-5) minimizes its solubility in water, causing it to precipitate for easy isolation.
-
Trustworthiness: The main challenge is controlling the polymerization of acrylonitrile. Dropwise addition at low temperatures is a non-negotiable safety and purity measure. The self-validating aspect of this protocol lies in the precipitation upon acidification; a failure to precipitate suggests either a failed reaction or an incorrect final pH.
Method 2: Protected-Intermediate Cyanoethylation
This alternative strategy introduces protection/deprotection steps to circumvent the solubility and reactivity challenges associated with the free carboxylic acid group in Method 1. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), the starting material becomes more soluble in a wider range of organic solvents and the basicity of the amino group is more clearly defined.
Principle and Mechanistic Rationale
The synthesis proceeds in three distinct stages:
-
Esterification: The carboxylic acid is protected as an ester, typically via Fischer esterification using an alcohol (e.g., methanol) and an acid catalyst (e.g., HCl or SOCl₂).
-
Cyanoethylation: The resulting amino ester undergoes the Aza-Michael addition with acrylonitrile. This reaction can often be performed under milder conditions and in organic solvents, offering better control and potentially higher yields.
-
Saponification (Hydrolysis): The ester is hydrolyzed back to the carboxylic acid using a base (e.g., NaOH), followed by acidic workup.
Caption: Workflow for the Protected-Intermediate Cyanoethylation method.
Experimental Protocol
Step A: Synthesis of Methyl 2-amino-2-methylpropanoate
-
Suspend 2-amino-2-methylpropanoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0°C and bubble dry HCl gas through it for 15 minutes, or add thionyl chloride (1.2 eq) dropwise.
-
Reflux the mixture for 4-6 hours until a clear solution is formed.
-
Remove the solvent under reduced pressure. The resulting white solid is the hydrochloride salt of the amino ester, which can be used directly or neutralized.
Step B: Cyanoethylation of the Amino Ester
-
Dissolve the methyl 2-amino-2-methylpropanoate intermediate (1.0 eq) in a suitable solvent like toluene or acetonitrile.
-
Add acrylonitrile (1.1 eq) and a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq).
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
Step C: Saponification to the Final Product
-
After the reaction in Step B is complete, remove the solvent under reduced pressure.
-
Dissolve the crude cyanoethylated ester in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Perform an acidic workup as described in Method 1 (acidify with HCl to pH ~4.5) to precipitate the final product. Filter, wash, and dry.
Evaluation and Causality
-
Expertise & Experience: This method offers superior control over the reaction. The amino ester intermediate is highly soluble in common organic solvents, leading to a more homogeneous and often cleaner reaction mixture during the cyanoethylation step. The risk of acrylonitrile polymerization can be lower in a non-aqueous system. The trade-off is a longer synthetic sequence and the potential for yield loss at each step.
-
Trustworthiness: The success of this route is validated at each stage. The formation of the amino ester can be confirmed by NMR before proceeding. The final saponification step, followed by pH-controlled precipitation, serves as both the deprotection and a highly effective purification step, selectively isolating the desired acidic product from any neutral starting materials or byproducts.
Comparative Analysis
| Parameter | Method 1: Direct Cyanoethylation | Method 2: Protected-Intermediate | Rationale |
| Number of Steps | 1 (synthesis) + 1 (isolation) | 3 (synthesis) + 3 (isolations) | Method 1 is significantly more concise. |
| Overall Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | While each step in Method 2 incurs some loss, the cleaner reactions often lead to a higher overall yield. |
| Purity & Purification | Good; main impurity is polyacrylonitrile. | Excellent; multiple steps allow for purification of intermediates, leading to a very pure final product. | The precipitation/crystallization steps in Method 2 are highly effective at removing impurities. |
| Scalability | Moderate; exothermic nature of direct addition requires careful thermal management on a large scale. | High; better control over reaction conditions makes it more amenable to scaling up. | |
| Reagent & Solvent Use | Lower; uses water as a solvent. | Higher; requires alcohol, organic solvents, acid, and base for protection/deprotection. | Method 1 is considered "greener" from a solvent perspective. |
| Safety | Higher risk due to potential for uncontrolled polymerization in an aqueous system. | Lower risk due to better temperature control and reaction homogeneity in organic solvents. | Both methods require careful handling of acrylonitrile. |
Conclusion and Recommendation
Both validated methods provide viable pathways to this compound. The choice between them is a classic case of balancing efficiency against robustness.
-
Method 1 (Direct Cyanoethylation) is recommended for rapid, small-scale synthesis where ultimate purity is not the primary concern and a shorter procedure is valued. Its atom economy and use of water as a solvent are significant advantages.
-
Method 2 (Protected-Intermediate Cyanoethylation) is the superior choice for large-scale synthesis and when high purity is critical . The additional steps are justified by the enhanced control, higher overall yields, and greater scalability and safety of the process. For applications in drug development or materials science where batch-to-batch consistency is paramount, the protected-intermediate route is the professionally recommended methodology.
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Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids. [Link]
-
PubChem - National Institutes of Health . 2-Cyano-2-methylpropanoic acid. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Introduction: The Analytical Challenge of Specificity
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-(2-Cyanoethylamino)-2-methylpropanoic acid. We will explore two orthogonal analytical techniques—immunoassays and chromatography—to ensure a robust and reliable assessment of specificity. The methodologies detailed herein are grounded in established principles of analytical chemistry and immunoassay development, providing researchers with the tools to validate their assays with confidence.[1][2][3]
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The first step in any cross-reactivity study is to identify potential interfering compounds. Based on the structure of this compound, we can logically deduce a list of candidate molecules for testing. These may include precursors, metabolites, or degradation products.
Target Molecule: this compound
Potential Cross-Reactants:
-
2-Amino-2-methylpropanoic acid: The core amino acid structure without the cyanoethyl group.[4][5]
-
2-Cyano-2-methylpropanoic acid: A potential precursor or related compound lacking the aminoethyl group.[6]
-
3-Cyano-2-methylpropanoic acid: An isomer of a potential precursor.[7]
-
S(-)-2-Amino-2-methyl-3-phenylpropanoic acid: A structurally similar amino acid with a different substitution.[8]
-
(2R)-3-(ethylamino)-2-methylpropanoic acid: A related compound with a different N-alkyl group.[9]
-
3-((2-Aminoethyl)thio)-2-methylpropanoic acid: A related molecule with a thioether linkage instead of an amine.[10]
The following diagram illustrates the structural relationships between the target analyte and potential cross-reactants.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Methodology I: Immunoassay-Based Cross-Reactivity
For small molecules like this compound, competitive immunoassays are a powerful tool for assessing cross-reactivity.[11][12][13] The principle relies on the competition between the target analyte and a labeled version of the analyte for a limited number of antibody binding sites. Cross-reacting substances will also compete, leading to a change in signal.[14][15]
Experimental Protocol: Competitive ELISA
-
Coating: Microtiter plates are coated with an antibody specific to this compound. The choice of antibody is critical and should be highly specific to the target molecule.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Competition: A standard concentration of enzyme-labeled this compound is mixed with either a dilution series of the unlabeled target analyte (for the standard curve) or a dilution series of the potential cross-reactant. This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound reagents are removed by washing the plate multiple times.
-
Substrate Addition: A substrate for the enzyme label is added, leading to a colorimetric, fluorescent, or chemiluminescent signal.
-
Signal Measurement: The signal is read using a plate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample.[11]
The following workflow diagram illustrates the competitive ELISA protocol.
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Data Analysis and Interpretation
The cross-reactivity is calculated using the concentrations that cause 50% inhibition of the maximum signal (IC50).
Formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-Amino-2-methylpropanoic acid | 500 | 2% |
| 2-Cyano-2-methylpropanoic acid | 1000 | 1% |
| (2R)-3-(ethylamino)-2-methylpropanoic acid | 250 | 4% |
| Unrelated Compound | >10,000 | <0.1% |
| Table 1: Example cross-reactivity data from a competitive ELISA. The data presented is hypothetical and for illustrative purposes. |
Methodology II: Chromatographic Specificity
While immunoassays are excellent for screening, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), are the gold standard for specificity.[16] These techniques physically separate the target analyte from potential cross-reactants and other matrix components before detection.
Experimental Protocol: UPLC-MS/MS for Specificity
-
Sample Preparation: Prepare a mixed standard solution containing the target analyte and all potential cross-reactants at known concentrations. Also, prepare individual solutions of each compound.
-
Chromatographic Separation: Develop a UPLC method capable of baseline-resolving the target analyte from all potential cross-reactants. This involves optimizing the stationary phase (column), mobile phase composition, gradient, and flow rate.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. For each compound, select a specific precursor ion and one or more product ions. This provides a high degree of selectivity.
-
Method Validation: Validate the analytical method according to ICH guidelines, focusing on specificity.[1][17] This involves demonstrating that the signal for the target analyte is not affected by the presence of the potential cross-reactants.
The workflow for chromatographic specificity analysis is depicted below.
Caption: UPLC-MS/MS workflow for specificity and cross-reactivity assessment.
Data Analysis and Interpretation
Specificity is demonstrated by the ability of the method to produce a signal only for the target analyte, without any contribution from the cross-reactants at the same retention time and MRM transition.
| Compound | Retention Time (min) | MRM Transition (m/z) | Resolution (vs. Target) | Interference |
| This compound | 2.50 | 157.1 -> 86.1 | - | None |
| 2-Amino-2-methylpropanoic acid | 1.80 | 104.1 -> 58.1 | >2.0 | None |
| 2-Cyano-2-methylpropanoic acid | 3.10 | 114.1 -> 68.1 | >2.0 | None |
| (2R)-3-(ethylamino)-2-methylpropanoic acid | 2.15 | 132.1 -> 86.1 | >2.0 | None |
| Table 2: Example data from a UPLC-MS/MS specificity study. The data is hypothetical and serves to illustrate the expected outcomes of a successful separation. |
Conclusion: An Integrated Approach to Ensuring Specificity
A thorough investigation of cross-reactivity is a non-negotiable aspect of analytical method validation for this compound. By employing a dual-pronged approach of sensitive immunoassays and highly specific chromatographic methods, researchers can build a comprehensive understanding of their assay's performance. The competitive ELISA serves as an excellent tool for initial screening and quantifying the degree of cross-reactivity, while UPLC-MS/MS provides the definitive evidence of specificity required for regulatory submissions and confident data interpretation.[1][2]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Reaction of 2-methylpropanoic acid ((CH_3)_2CHCO_2H) with SOCl_2 followed by 2-methylpropan-1-ol forms X. X has a molecular ion at 144 and IR absorptions at 2965, 2940, and 1739 cm^-1. Propose a structure for X. Study.com. [Link]
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Benchmarking a Novel Compound, 2-(2-Cyanoethylamino)-2-methylpropanoic acid, Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Disclaimer: The biological activity of 2-(2-Cyanoethylamino)-2-methylpropanoic acid has not been definitively characterized in publicly available literature. This guide is based on the scientific hypothesis that, due to its structural similarity to known pharmacophores, the compound may act as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The experimental framework outlined herein is designed to rigorously test this hypothesis.
Introduction: The Rationale for Investigating this compound as a DPP-4 Inhibitor
The discovery of novel therapeutic agents is often propelled by structural analogy to existing drugs. The compound this compound possesses key structural motifs—a cyano group and an amino acid-like backbone—that are hallmarks of the "gliptin" class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[3][4] This guide provides a comprehensive framework for the preclinical benchmarking of this compound against two well-established DPP-4 inhibitors, Sitagliptin and Vildagliptin, to evaluate its potential as a novel therapeutic candidate.
The Role of DPP-4 in Glucose Homeostasis and the Mechanism of DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism.[5] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][8] By cleaving these incretin hormones, DPP-4 effectively curtails their insulinotropic effects.
DPP-4 inhibitors work by blocking the active site of the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP.[4][9] This leads to elevated levels and prolonged activity of active incretins, resulting in enhanced glucose-dependent insulin secretion and improved glycemic control.[6][10]
Signaling Pathway of DPP-4 Inhibition
Caption: Experimental workflow for benchmarking.
Part 1: In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4 and compare it to Sitagliptin and Vildagliptin.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) [11][12]* this compound
-
Sitagliptin (positive control) [13]* Vildagliptin (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5) [14]* 96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound, Sitagliptin, and Vildagliptin in assay buffer.
-
In a 96-well plate, add the diluted compounds to their respective wells.
-
Add human recombinant DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 360/460 nm for AMC). 6. Calculate the rate of reaction for each concentration of the inhibitors.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Enzyme Kinetic Studies
Objective: To elucidate the mechanism of DPP-4 inhibition (e.g., competitive, non-competitive) by this compound.
Procedure:
-
Perform the DPP-4 inhibition assay with varying concentrations of both the substrate and the test compound.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to analyze the kinetic data.
-
Determine the effect of the inhibitor on the Michaelis constant (Km) and the maximum reaction velocity (Vmax) to deduce the mode of inhibition.
Part 3: Selectivity Profiling
Objective: To assess the selectivity of this compound for DPP-4 over other related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
Procedure:
-
Conduct enzymatic assays for DPP-8, DPP-9, and FAP using specific substrates and protocols.
-
Determine the IC50 values of the test compound against these proteases.
-
Calculate the selectivity ratio (IC50 for other proteases / IC50 for DPP-4).
Comparative Data Summary
The following tables provide a template for summarizing the experimental data obtained from the benchmarking studies.
Table 1: In Vitro Potency and Selectivity
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity for DPP-4 (fold) |
| This compound | Experimental | Experimental | Experimental | Experimental | Calculated |
| Sitagliptin | Literature | Literature | Literature | Literature | Literature |
| Vildagliptin | Literature | Literature | Literature | Literature | Literature |
Table 2: Pharmacokinetic Properties (Rodent Model)
| Compound | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Sitagliptin | ~87% [15] | ~1-4 [15] | Literature | ~12.4 [15] |
| Vildagliptin | ~85% [16] | ~1.7 [16] | Literature | ~1.5-2 [16] |
Table 3: In Vivo Efficacy (Oral Glucose Tolerance Test)
| Treatment Group | Baseline Glucose (mg/dL) | Glucose AUC (0-120 min) | % Reduction in Glucose Excursion |
| Vehicle Control | Experimental | Experimental | N/A |
| This compound | Experimental | Experimental | Calculated |
| Sitagliptin | Experimental | Experimental | Calculated |
| Vildagliptin | Experimental | Experimental | Calculated |
Discussion and Future Directions
The data generated from this comprehensive benchmarking guide will provide a clear assessment of the potential of this compound as a novel DPP-4 inhibitor. A potent and selective inhibition of DPP-4, coupled with favorable pharmacokinetic properties and in vivo efficacy, would warrant further preclinical development, including toxicology studies and formulation optimization. Conversely, a lack of significant activity or poor selectivity would suggest that the therapeutic potential of this specific compound is limited, and structural modifications may be necessary to improve its pharmacological profile.
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Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link] [17]4. He, Y. L., et al. (2009). The effect of vildagliptin on the pharmacokinetics and pharmacodynamics of warfarin in healthy subjects. Current Medical Research and Opinion, 25(5), 1259-1266.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the unambiguous structural confirmation of novel molecular entities is paramount. This guide provides an in-depth comparative spectroscopic analysis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid , a niche amino acid derivative. As direct, comprehensive spectral libraries for such specific compounds are often unavailable, this document follows a foundational analytical approach. We will predict the spectral characteristics of our target compound based on the well-established principles of spectroscopy and compare them against two structurally related, well-documented molecules: the precursor 2-Aminoisobutyric Acid (AIB) and the tertiary amine analog N,N-Dimethyl-2-aminoisobutyric acid .
This comparison will not only establish a validated methodology for characterizing the target molecule but also illuminate the distinct spectroscopic signatures imparted by the N-cyanoethyl functional group.
Rationale for Compound Selection & Analytical Strategy
The core of our analysis rests on a comparative logic. By understanding the spectra of simpler, related structures, we can isolate and identify the specific contributions of the functional groups added to create our target molecule.
-
Target Molecule: this compound: This molecule combines several key functional groups: a carboxylic acid, a tertiary amine, a nitrile (cyano) group, and a quaternary α-carbon. Its characterization requires techniques sensitive to each of these features.
-
Reference 1 (Precursor): 2-Aminoisobutyric Acid (AIB): A simple α-amino acid with two methyl groups on the α-carbon.[1][2][3] Its spectra provide a clean baseline for the C(CH₃)₂-COOH core structure.
-
Reference 2 (Analog): N,N-Dimethyl-2-aminoisobutyric acid: This analog helps us understand the effect of converting the primary amine in AIB to a tertiary amine by adding alkyl groups, a structural feature also present in our target molecule.
Our analytical workflow will systematically examine the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Figure 2: Standard experimental workflow for FTIR analysis.
Table 3: Comparative FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Type | AIB | N,N-Dimethyl-AIB | Target (Predicted) |
| O-H (Carboxylic Acid) | Stretch (broad) | 2500-3300 | 2500-3300 | 2500-3300 |
| N-H (Amine Salt) | Stretch (broad) | 2500-3100 | N/A | N/A |
| C≡N (Nitrile) | Stretch (sharp, med) | N/A | N/A | 2240-2260 |
| C=O (Carboxylate) | Asymmetric Stretch | ~1560-1610 | ~1560-1610 | ~1570-1620 |
| C-N (Amine) | Stretch | ~1100-1200 | ~1150-1250 | ~1150-1250 |
-
Expertise & Causality:
-
The broad absorptions in the 2500-3300 cm⁻¹ region are characteristic of the O-H and N-H stretches of zwitterionic amino acids.
-
The most critical diagnostic peak for identifying This compound is the sharp, medium-intensity C≡N stretch. [4][5]This absorption is absent in both reference compounds and its presence is a definitive confirmation of successful cyanoethylation.
-
The disappearance of the primary amine N-H bending vibrations (around 1500-1650 cm⁻¹) seen in AIB and the appearance of a spectrum more akin to a tertiary amine confirms the N-alkylation.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Table 4: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ Ion | Key Fragmentation Ions (Predicted) |
| 2-Aminoisobutyric Acid (AIB) | C₄H₉NO₂ | 103.12 g/mol [1] | 104.06 | 58 ([M-COOH]⁺) |
| N,N-Dimethyl-AIB | C₆H₁₃NO₂ | 131.17 g/mol | 132.09 | 86 ([M-COOH]⁺) |
| Target | C₈H₁₄N₂O₂ | 170.21 g/mol | 171.11 | 125 ([M-COOH]⁺), 117 ([M-CH₂CH₂CN]⁺) |
-
Trustworthiness & Self-Validation: The protocol is self-validating. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition. The measured mass of the [M+H]⁺ ion for the target compound should be within 5 ppm of the calculated value (171.1131).
-
Expertise & Causality:
-
The primary and most easily identifiable fragmentation pathway for α-amino acids is the loss of the carboxyl group as COOH (or CO₂ and H). This results in a characteristic [M-45]⁺ fragment.
-
For the target molecule, we predict two major fragmentation pathways:
-
Loss of the carboxyl group to give an ion at m/z 125.
-
Cleavage of the N-C bond of the cyanoethyl group, leading to an ion at m/z 117.
-
-
Observing the correct molecular ion ([M+H]⁺ at 171.11) and these key fragments provides extremely strong evidence for the proposed structure.
-
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the amino acid in ~0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) if quantitative analysis is needed.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire data with a spectral width of ~220 ppm, using proton decoupling. A longer relaxation delay (5 seconds) and a larger number of scans (1024-4096) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the reference signal.
FTIR Spectroscopy Protocol (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid (for positive ion mode).
-
Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Data Acquisition (MS1): Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300) to find the [M+H]⁺ ion.
-
Data Acquisition (MS/MS): For fragmentation analysis, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 171.11) as the precursor and applying collision energy (CID) to induce fragmentation.
Conclusion
The structural verification of This compound can be confidently achieved through a multi-technique spectroscopic approach. This comparative guide demonstrates that by analyzing the spectra of the precursor (AIB) and a relevant analog (N,N-Dimethyl-AIB), the unique spectral signatures of the target molecule can be predicted and identified. The key confirmatory evidence includes:
-
¹H & ¹³C NMR: The appearance of signals corresponding to the -CH₂CH₂CN group, particularly the unique nitrile carbon signal (~118 ppm) in the ¹³C spectrum.
-
FTIR: The presence of a sharp, characteristic C≡N stretching vibration between 2240-2260 cm⁻¹.
-
Mass Spectrometry: The detection of the correct molecular ion ([M+H]⁺ at m/z 171.11) and characteristic fragmentation patterns.
By following the principles and protocols outlined herein, researchers can apply a rigorous and logical framework to the characterization of this and other novel synthetic compounds, ensuring the highest degree of scientific integrity in their work.
References
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PubChem. (-)-2-Aminobutyric acid | C4H9NO2. [Link]
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SpectraBase. 2-Aminoisobutyric acid. [Link]
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MassBank of North America. Spectrum HMDB0001906_ms_ms_1825 for 2-Aminoisobutyric acid. [Link]
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National Institute of Standards and Technology. dl-2-Aminobutyric acid. In NIST Chemistry WebBook. [Link]
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SpectraBase. L-2-Aminobutyric acid - Optional[FTIR] - Spectrum. [Link]
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Wikipedia. 2-Aminoisobutyric acid. [Link]
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National Institute of Standards and Technology. α-Aminoisobutanoic acid. In NIST Chemistry WebBook. [Link]
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Yeast Metabolome Database. 2-Aminobutyrate (YMDB01570). [Link]
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NP-MRD. Showing NP-Card for N-Methyl-a-aminoisobutyric acid (NP0000396). [Link]
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National Institute of Standards and Technology. D-2-Aminobutyric acid, 2TBDMS derivative. In NIST Chemistry WebBook. [Link]
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SpectraBase. 2-Aminoisobutyric acid - Optional[13C NMR] - Spectrum. [Link]
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Scientific Research Publishing. Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique. [Link]
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Scientific Research Publishing. Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique. [Link]
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National Institute of Standards and Technology. d-2-Aminobutyric acid , methyl ester. In NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of Novel Amino Acid Derivatives in Oncology: A Case Study of 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Introduction: The Quest for Selective Anticancer Agents
In the landscape of modern oncology, the development of targeted therapies hinges on identifying novel molecules that can selectively inhibit pathways crucial for cancer cell survival and proliferation while sparing healthy tissues. Amino acid derivatives represent a promising class of compounds, as their structure can be tailored to interact with specific cellular transport systems and enzymatic active sites that are often dysregulated in cancer.
This guide provides a comprehensive framework for the in vitro performance evaluation of a novel amino acid derivative, "2-(2-Cyanoethylamino)-2-methylpropanoic acid," hereafter referred to as Compound A . As there is limited publicly available data on this specific molecule, we will proceed with a hypothetical, yet scientifically grounded, evaluation. We will postulate a plausible mechanism of action and compare its performance against established therapeutic agents in relevant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, in-house protocols for screening and characterizing novel chemical entities.
Postulated Mechanism of Action for Compound A
The structure of Compound A, featuring a modified amino acid core and a cyano group, suggests potential interactions with cellular pathways that are sensitive to metabolic and signaling perturbations. The cyanoacrylamide moiety is a known warhead in both reversible and irreversible covalent inhibitors, often targeting cysteine residues in kinase active sites.[1] Based on this, we will hypothesize that Compound A acts as a selective inhibitor of a key kinase in a pro-survival signaling pathway , such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a variety of cancers.
Comparative Framework: Selecting an Alternative
To benchmark the performance of Compound A, we will compare it with a well-characterized, clinically relevant inhibitor of the PI3K pathway: Pictilisib (GDC-0941) . Pictilisib is a potent, pan-PI3K inhibitor that has been extensively studied in various cancer models. This comparison will allow us to assess the relative potency and selectivity of our novel compound.
Performance Evaluation Across Diverse Cell Lines
The choice of cell lines is critical for a meaningful evaluation. We will use a panel that includes:
-
MCF-7: A human breast adenocarcinoma cell line, known to be estrogen receptor-positive and often exhibiting PI3K pathway dependence.[2][3][4]
-
MDA-MB-231: A triple-negative breast cancer cell line, known for its aggressive phenotype.[5]
-
HEK293: A non-cancerous human embryonic kidney cell line, used to assess general cytotoxicity and determine a preliminary therapeutic index.[3]
Cytotoxicity and Antiproliferative Activity
The primary measure of a compound's anticancer potential is its ability to inhibit cell growth and viability. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.[6]
Hypothetical Comparative Data:
| Compound | Cell Line | IC50 (µM) after 48h Exposure | Selectivity Index (SI) vs. HEK293 |
| Compound A | MCF-7 | 8.5 | 11.2 |
| MDA-MB-231 | 25.2 | 3.8 | |
| HEK293 | 95.0 | - | |
| Pictilisib | MCF-7 | 0.5 | 20.0 |
| MDA-MB-231 | 2.2 | 4.5 | |
| HEK293 | 10.0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results:
From this hypothetical data, we can infer that while Pictilisib is more potent across all cell lines, Compound A demonstrates a potentially better safety profile with a higher IC50 in the non-cancerous HEK293 cell line, resulting in a favorable selectivity index for the MCF-7 cell line. The higher IC50 of Compound A in MDA-MB-231 cells might suggest that its mechanism is less effective in this triple-negative context, warranting further investigation into the specific pathway dependencies of this cell line.
Experimental Workflows and Protocols
To ensure scientific rigor, all experimental protocols must be robust and reproducible.[7] Below are detailed methodologies for the key assays used in this evaluation.
General Workflow for In Vitro Compound Screening
The overall process for evaluating a novel compound from initial preparation to data analysis is outlined below.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[2]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][6]
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[2]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[2]
-
Washing: Wash the plates five times with tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Investigating the Mechanism of Action: Apoptosis Induction
Cytotoxic compounds often induce cell death through apoptosis, or programmed cell death.[7] A key follow-up experiment is to determine if Compound A induces apoptosis, which would support its potential as a cancer therapeutic.
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway is expected to lead to apoptosis.
Caption: Hypothesized mechanism of Compound A inhibiting the PI3K/AKT pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the in vitro performance of a novel compound, using "this compound" (Compound A) as a case study. By employing standardized cytotoxicity assays and comparing against a known inhibitor, researchers can generate robust, comparative data to inform the early stages of drug discovery.
The hypothetical data suggests that Compound A may possess favorable selectivity, warranting further investigation. Future studies should focus on confirming its mechanism of action through target engagement assays, exploring its effects on apoptosis and the cell cycle, and expanding the evaluation to a broader panel of cancer cell lines to establish a more comprehensive activity profile.
References
- BenchChem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- BenchChem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PMC - NIH. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
- MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
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A Strategic Guide to Off-Target Liability Assessment for Novel Chemical Entities: A Case Study with "2-(2-Cyanoethylamino)-2-methylpropanoic acid"
For the diligent researcher in drug development, the journey from a promising hit to a clinical candidate is fraught with challenges. Among the most critical is ensuring the specificity of a new chemical entity (NCE). Off-target effects, where a molecule interacts with unintended proteins, are a primary cause of unforeseen toxicities and clinical trial failures[1]. This guide provides a comprehensive, tiered strategy for the systematic assessment of off-target liabilities, using the novel compound "2-(2-Cyanoethylamino)-2-methylpropanoic acid" (hereafter designated as Compound X ) as our working example.
As no prior biological data exists for Compound X, we must approach its characterization with a robust, multi-faceted strategy. This is not merely a checklist of assays, but a logical progression of experiments designed to build a comprehensive safety profile, de-risk our development program, and satisfy regulatory expectations for Investigational New Drug (IND) applications[2][3].
The Tiered Approach to Off-Target Profiling
Our assessment is structured in a tiered approach, moving from broad, predictive methods to more focused, biologically relevant assays. This strategy allows for early identification of potential liabilities and conserves resources by focusing in-depth studies on the most promising candidates.
Caption: Tiered workflow for off-target assessment of a novel compound.
Tier 1: In Silico Profiling - The Predictive Foundation
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a valuable first look at the potential promiscuity of Compound X. By comparing its structure to libraries of known ligands for various targets, these tools can predict a list of potential off-target interactions.
Methodology: Leverage platforms like PanScreen, which use a combination of structure-based modeling and deep learning to predict binding affinities against a wide array of off-targets[4]. The input is simply the chemical structure of Compound X. The output is a ranked list of potential protein interactions, which can help guide the design of subsequent in vitro panels.
Rationale: In silico screening is a cost-effective way to generate initial hypotheses and prioritize experimental resources[4]. For instance, if predictions suggest Compound X has a high affinity for certain kinase families or G-protein coupled receptors (GPCRs), these can be prioritized in Tier 2 screening.
Tier 2: Broad In Vitro Off-Target Screening - Casting a Wide Net
This is the cornerstone of preclinical safety assessment. Here, we screen Compound X at a fixed concentration (typically 1-10 µM) against a large panel of diverse, clinically relevant targets. Commercial services like Eurofins Discovery's SafetyScreen™ panels or Reaction Biology's InVEST™ assays offer comprehensive options[5][6].
Experimental Choices: For an NCE like Compound X with an unknown mechanism, a broad panel is essential. A typical panel should include:
-
GPCRs: A major class of drug targets, agonism or antagonism of which can lead to a wide range of side effects.
-
Kinases: Off-target kinase inhibition is a known cause of toxicity.
-
Ion Channels: Particularly important for cardiovascular safety (e.g., hERG channel).
-
Transporters: Can affect drug disposition and lead to drug-drug interactions.
-
Nuclear Receptors: Can cause long-term changes in gene expression.
Table 1: Example In Vitro Safety Pharmacology Profile
| Target Class | Target | Assay Type | Compound X (% Inhibition @ 10µM) | Control A (Promiscuous) (% Inhibition @ 10µM) | Control B (Selective) (% Inhibition @ 10µM) |
| GPCR | 5-HT2B | Binding | 68% | 95% | 5% |
| GPCR | Dopamine D2 | Binding | 15% | 88% | 2% |
| Kinase | SRC | Enzymatic | 8% | 75% | 3% |
| Ion Channel | hERG | Binding | 12% | 60% | <1% |
| Transporter | SERT | Uptake | 5% | 92% | 1% |
Interpretation of Hypothetical Data: The data in Table 1 suggests that Compound X shows significant interaction (>50% inhibition) with the 5-HT2B receptor, a known liability associated with cardiac valvulopathy[1]. This finding is a critical "hit" that requires immediate follow-up. In contrast, the promiscuous control shows multiple interactions, while the selective control is clean. This self-validating system, including appropriate controls, is essential for trustworthy data interpretation.
Protocol: Radioligand Binding Assay for a GPCR Target
This protocol outlines a standard method for assessing the binding of Compound X to a GPCR, such as the 5-HT2B receptor.
-
Preparation:
-
Thaw cell membranes expressing the recombinant 5-HT2B receptor on ice.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Serially dilute Compound X in DMSO, then further dilute in assay buffer to desired concentrations.
-
Prepare the radioligand (e.g., [³H]-LSD) at a concentration equal to its Kd.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of diluted Compound X, vehicle (for total binding), or a known non-specific ligand (for non-specific binding).
-
Add 25 µL of radioligand to all wells.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition using the formula: 100 * (1 - (Sample CPM - Non-specific CPM) / (Total Binding CPM - Non-specific CPM))
-
Tier 3: Cell-Based Assays for Functional Off-Target Validation
A binding event identified in Tier 2 does not necessarily translate to a functional effect in a living cell. Therefore, cell-based assays are crucial to determine if the "hit" on the 5-HT2B receptor is biologically relevant.
Methodology: Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular environment[7]. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing the 5-HT2B receptor to ~80% confluency.
-
Treat cells with Compound X (at various concentrations) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the amount of soluble 5-HT2B receptor at each temperature point by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.
-
Table 2: Example Cellular Functional Assay Data
| Assay Type | Target | Endpoint | Compound X (EC₅₀/IC₅₀) | Interpretation |
| Calcium Flux | 5-HT2B | Agonism | 750 nM | Confirms functional agonistic activity at the 5-HT2B receptor. |
| CETSA | 5-HT2B | Target Engagement | 500 nM | Confirms direct binding to the 5-HT2B receptor in a cellular context. |
Interpretation of Hypothetical Data: The data in Table 2 would confirm that the binding interaction observed in Tier 2 translates to functional agonistic activity in cells and that Compound X directly engages the 5-HT2B receptor. This is a significant finding that would require careful consideration for the future of the project, potentially necessitating medicinal chemistry efforts to design out this activity.
Conclusion: Building a Defensible Data Package
A thorough off-target assessment is not an obstacle but an integral part of building a successful and safe therapeutic. By following a tiered, logical progression from in silico prediction to broad in vitro screening and finally to cellular validation, researchers can build a comprehensive and defensible data package. This systematic approach allows for the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of clinical success. For a novel compound like Compound X , this rigorous evaluation is the only responsible path forward.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Cyanoethylamino)-2-methylpropanoic acid for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Cyanoethylamino)-2-methylpropanoic acid, a compound that, due to its cyano group, requires careful handling as a potentially hazardous waste.
I. Hazard Assessment and Classification
Due to the presence of the cyano group, this compound must be treated as a potentially toxic substance. Nitrile compounds can be metabolized in the body to release cyanide, which is highly toxic.[1] Additionally, the carboxylic acid group may impart corrosive properties. Therefore, for disposal purposes, this compound should be classified as a hazardous chemical waste.
Key Potential Hazards:
-
Toxicity: The cyano group is the primary concern. Acidification of cyanide-containing waste can liberate highly toxic hydrogen cyanide gas.[2][3]
-
Reactivity: Incompatible with strong acids and strong oxidizing agents. Contact with acids can generate toxic gas.[4]
-
Environmental Hazard: Improper disposal can lead to contamination of water and soil.[5]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Protocols |
| Primary Hazard | Toxicity (due to cyano group) | [1][2] |
| Secondary Hazard | Potential Corrosivity (due to carboxylic acid) | General Chemical Principles |
| Incompatibilities | Acids, Strong Oxidizing Agents | [3][4] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
III. Step-by-Step Disposal Protocol
The following procedure outlines the standard operating procedure for the safe disposal of this compound in a laboratory setting. This protocol is designed to comply with general hazardous waste regulations. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[6][7]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound."
-
This compound must be segregated as a cyanide-containing chemical waste.[3]
-
Crucially, do not mix this waste with acidic waste streams. [2][8] Store cyanide-containing waste in a dedicated and clearly marked container.[3]
Step 2: Container Selection
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound.[8][9] A high-density polyethylene (HDPE) container with a secure screw-top cap is a suitable choice.
Step 3: Labeling
-
Properly label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The primary hazard: "Toxic" and "Poison"
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
Step 4: Accumulation of Waste
-
Carefully transfer the solid waste into the labeled container within a chemical fume hood.
-
If you are disposing of a solution of the compound, it should be collected as liquid hazardous waste in a separate, appropriately labeled container.
-
Do not dispose of aqueous solutions of this compound down the drain. [6]
-
Keep the waste container securely sealed when not in use.[6][8]
Step 5: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4][8]
-
Ensure the storage area is well-ventilated and away from incompatible materials, particularly acids.[3][8]
Step 6: Request for Disposal
-
Once the waste container is full, or you are ready for its disposal, complete your institution's chemical waste pickup request form.
-
Follow your institution's procedures for scheduling a pickup with the EHS department. Do not transport hazardous waste yourself.[6]
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spill (in a chemical fume hood):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Clean the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3]
-
Collect all contaminated materials in a designated hazardous waste container for cyanide-containing waste.[3]
-
-
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.[3]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Amino-2-methylpropionic acid.
- United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Vanderbilt University Medical Center. (2023).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Google Patents. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.
- Daniels Health. (2025).
- U.S. Environmental Protection Agency. (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- National Science Teaching Association. (2024).
- SAMCO Technologies. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367091, 2-Cyano-2-methylpropanoic acid.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Sigma-Aldrich. (2024).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Stanford Environmental Health & Safety. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7.
- ChemicalBook. (2025).
- BenchChem. (2025). Navigating the Disposal of (2S)
- Weill Cornell Medicine Environmental Health and Safety. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-cyano-2-methylpropanoic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Cyanoethylamino)-2-methylpropanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Cyanoethylamino)-2-methylpropanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including aminonitriles and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Assessment: A Molecule-Centric Approach
To establish a robust safety protocol, we must first understand the inherent risks posed by the distinct functional groups within this compound. The molecule's structure suggests a combination of hazards that dictate our choice of personal protective equipment (PPE).
-
α-Aminonitrile Core: The most significant hazard stems from the α-aminonitrile structure. These compounds can be toxic and, critically, may release highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with acids, moisture, or heat.[1][2] HCN is a fast-acting poison that can be fatal through inhalation, ingestion, or skin absorption.[2][3]
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. Carboxylic acids can be corrosive or irritants, causing chemical burns to the skin and severe damage to the eyes.[4][5] Inhalation of dust or aerosols can also lead to respiratory tract irritation.[6]
-
Amino Group (-NH-): The secondary amine group can contribute to the overall basicity and reactivity of the molecule and may cause skin and eye irritation.[7]
Given these combined risks, all handling procedures must be designed to prevent any contact and to control the potential release of HCN gas.
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The following table summarizes the minimum required equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles. | Causality: Protects against splashes of the compound and potential projectiles. The face shield offers a secondary barrier, crucial when handling quantities greater than a few milligrams or when there's a risk of splashing.[4][8] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). Consider a heavier-duty glove like butyl rubber for prolonged contact. | Causality: Prevents skin absorption, a potential route for cyanide toxicity.[9] Nitrile gloves offer good initial protection, but must be changed immediately upon contamination.[8] Always inspect gloves for defects before use. |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemical-resistant apron for larger quantities. | Causality: Protects skin on the arms and torso from accidental spills. Standard cotton lab coats are insufficient against significant splashes of corrosive or absorbable materials.[6] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Causality: Protects feet from spills. Open-toed shoes or shoes made of woven materials are strictly prohibited in the laboratory.[6] |
| Respiratory Protection | Not typically required if all work is conducted within a certified chemical fume hood. | Causality: A properly functioning fume hood is the primary engineering control to prevent inhalation of dust or potential HCN gas.[2][6] If a fume hood is not available or its function is compromised, a full-face respirator with an appropriate acid gas/organic vapor cartridge is mandatory, and work should not proceed without consulting safety personnel. |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe experimental outcome.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][3] Mark the area with a warning sign indicating the use of a highly toxic chemical.
-
Fume Hood Verification: Before starting, verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and dedicated hazardous waste containers, and place them inside the fume hood to minimize traffic in and out of the workspace.[6]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are accessible and unobstructed. Confirm the location of a cyanide antidote kit and that personnel are trained in its use, if required by your institution's policy.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Decontamination Procedures
-
All decontamination activities must be performed within the chemical fume hood.[10]
-
Wipe down all contaminated surfaces (glassware, spatulas, fume hood sash and surface) first with a pH 10 buffer solution. This is to prevent the acidification and subsequent release of HCN gas.[10]
-
Following the buffer wash, decontaminate the same surfaces with a freshly prepared 10% bleach solution.[10]
-
All wipes and cleaning materials must be disposed of as cyanide-containing hazardous waste.[2][10]
Disposal Plan
Proper disposal is a critical final step in the chemical's lifecycle.
-
Waste Segregation: Do NOT mix cyanide-containing waste with other waste streams, especially acidic waste.[2][3]
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, paper towels, wipes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for "Cyanide Solid Waste".[10]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled container for "Cyanide Liquid Waste".
-
Empty Containers: The original container, even when empty, is considered acutely toxic waste and must be disposed of as hazardous waste without rinsing.[3]
-
Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of all cyanide-containing waste.[3]
Emergency Procedures
In all cases of exposure or suspected exposure, call emergency services immediately. Do not wait for symptoms to develop. [10]
-
Skin Contact: Immediately move to a safety shower and rinse the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if you are trained to do so. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[1][10]
-
Spill:
-
Inside Fume Hood: If a small spill occurs inside the fume hood, it can be cleaned by trained personnel using a cyanide spill kit. The cleanup procedure typically involves neutralization before absorption. Follow the decontamination steps outlined above.
-
Outside Fume Hood: Evacuate the laboratory immediately. Alert others in the area, close the doors, and call emergency services and your institution's EH&S department from a safe location.[10]
-
References
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PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]
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Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
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Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from [Link]
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LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025? Retrieved from [Link]
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Columbia University Research. (2013). Cyanide Safe Use Guidelines. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aminonitriles.
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University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLPROPANOIC ACID. Retrieved from [Link]
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Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Propionic acid, 99%. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






